molecular formula C8H8BrN3 B1524666 4-Bromo-1-methylindazol-3-amine CAS No. 1260854-85-0

4-Bromo-1-methylindazol-3-amine

Cat. No.: B1524666
CAS No.: 1260854-85-0
M. Wt: 226.07 g/mol
InChI Key: LJWBXELYUVKGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methylindazol-3-amine (CAS 1260854-85-0) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol, this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules . Its primary research value lies in its application as a key intermediate in the development of kinase inhibitors for cancer treatment . The bromine substituent at the 4-position allows for selective functionalization via cross-coupling reactions, enabling researchers to diversify the molecular structure for creating targeted compound libraries. Beyond oncology, this scaffold is also employed in research settings for designing potential therapeutic agents for inflammatory diseases and neurological disorders . Additionally, it is utilized in the preparation of isotopically labeled compounds for metabolic and binding studies in early drug discovery . The product is typically supplied with a recommended storage temperature of 2-8°C . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWBXELYUVKGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Uncharted: A Technical Guide to the Physical Properties of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Characterizing a Novel Synthetic Intermediate

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4-Bromo-1-methylindazol-3-amine emerges as a promising, yet largely uncharacterized, structural motif. Its potential as a key intermediate in the synthesis of bioactive molecules necessitates a thorough understanding of its fundamental physical properties. This guide is crafted to address the current knowledge gap, providing both predicted physicochemical parameters and, crucially, a detailed exposition of the experimental methodologies required for their empirical validation. As senior application scientists, we recognize that the journey from synthesis to application is paved with meticulous characterization. This document serves as a roadmap for that journey.

Section 1: Predicted Physicochemical Profile

In the absence of extensive empirical data for 4-Bromo-1-methylindazol-3-amine, we turn to in silico predictive models. These computational tools, such as those developed by ACD/Labs, ChemAxon, and the U.S. Environmental Protection Agency's EPI Suite™, leverage vast databases of known chemical properties to estimate the characteristics of novel structures.[1][2][3][4][5][6][7][8][9][10][11] It must be underscored that the following values are predictions and serve as a preliminary guide for experimental design.

Table 1: Predicted Physicochemical Properties of 4-Bromo-1-methylindazol-3-amine

PropertyPredicted ValueComputational Source
Molecular FormulaC₈H₈BrN₃-
Molecular Weight226.07 g/mol -
Melting Point180-210 °CEPI Suite™[4]
Boiling Point350-400 °CEPI Suite™[4]
LogP (Octanol-Water Partition Coefficient)2.0 - 2.5ChemAxon, ACD/Labs[3][6]
Aqueous SolubilityLowChemAxon, ACD/Labs[3][6]
pKa (most basic)3.5 - 4.5ChemAxon, ACD/Labs[3][6]

Note: These are computationally generated estimates and await experimental verification.

Section 2: Experimental Determination of Physical Properties

The core of this guide lies in the practical, field-proven methodologies for the precise measurement of the physical properties of a newly synthesized compound like 4-Bromo-1-methylindazol-3-amine.

Melting Point Determination: A Criterion of Purity

The melting point is a critical first indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity.

  • Sample Preparation: A small amount of the dry, crystalline 4-Bromo-1-methylindazol-3-amine is finely ground. A capillary tube is then packed with the sample to a height of 2-3 mm.[12]

  • Apparatus Setup: The packed capillary is placed into the heating block of a digital melting point apparatus.[13][14][15]

  • Rapid Preliminary Measurement: A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.[14]

  • Accurate Measurement: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised to approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.[12]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement.[12] Using a fresh sample for the accurate measurement is necessary because some compounds can decompose or undergo a change in crystalline structure upon melting and re-solidifying.

MeltingPointWorkflow A Grind Crystalline Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Digital Melting Point Apparatus B->C D Rapid Scan (10-20°C/min) to Estimate MP C->D E Cool Apparatus & Prepare New Sample D->E F Slow Scan (1-2°C/min) near Estimated MP E->F G Record Melting Range (Onset to Clear Point) F->G

Caption: Workflow for Melting Point Determination.

Solubility Profiling: Guiding Formulation and Biological Assays

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, guiding choices for formulation, and designing in vitro and in vivo experiments.

  • Solvent Selection: A range of relevant solvents should be chosen, including aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and organic solvents (e.g., DMSO, ethanol, methanol).

  • Sample Preparation: An excess of 4-Bromo-1-methylindazol-3-amine is added to a known volume of each solvent in a sealed vial. The use of an excess ensures that equilibrium is reached with the solid phase present.[16][17][18][19]

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16][19]

  • Phase Separation: The samples are allowed to stand, and the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.[19]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve.

Trustworthiness of the Protocol: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination because it ensures that a true equilibrium between the dissolved and solid states of the compound is achieved.[18][20]

SolubilityWorkflow A Add Excess Solid to Known Volume of Solvent B Equilibrate with Agitation (24-48h at constant temp) A->B C Allow Solid to Settle B->C D Filter Supernatant (e.g., 0.45 µm filter) C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Compare to Standard Curve E->F

Caption: Shake-Flask Solubility Determination Workflow.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and offers insights into the electronic and vibrational properties of 4-Bromo-1-methylindazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

  • Sample Preparation: Approximately 5-10 mg of 4-Bromo-1-methylindazol-3-amine is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to aid in assignment.[21][22][23][24][25]

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[26][27][28][29][30]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is recorded.

  • Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups (e.g., N-H stretch, C-N stretch, aromatic C-H bonds).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.[31][32][33][34][35]

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI), and the mass-to-charge ratio (m/z) is measured with high accuracy.

  • Data Analysis: The exact mass is used to confirm the elemental formula of 4-Bromo-1-methylindazol-3-amine.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive framework for understanding and determining the physical properties of 4-Bromo-1-methylindazol-3-amine. While direct experimental data remains to be published, the predictive data and detailed experimental protocols herein offer a solid foundation for researchers to characterize this and other novel chemical entities. Meticulous physical characterization is not merely a procedural step; it is the bedrock upon which successful drug discovery and development are built.

References

  • U.S. Environmental Protection Agency. (2023). EPI Suite™-Estimation Program Interface. Retrieved from [Link][1][4][7][36][37]

  • D'Souza, J. N., & Thompson, M. L. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 91(11), 1993-1998.[26]

  • University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][16]

  • Hernández, F., Portolés, T., & Marín, J. M. (2018). HRMS: Fundamentals and Basic Concepts. In Comprehensive Analytical Chemistry (Vol. 82, pp. 3-38). Elsevier.[31]

  • ChemAxon. (2023). Calculators & Predictors. Retrieved from [Link][38]

  • Leaym, X., & Tekle-Röttering, A. (2017). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 94(11), 1838-1842.[21]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][12]

  • ACD/Labs. (2013, July 12). ACD/Labs I-Lab - Physicochemical property prediction - Tutorial [Video]. YouTube. [Link][2]

  • Tose, L. V., & Hedges, J. I. (2020). High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. In Environmental Molecular Sciences Laboratory.[32]

  • Wójcik, A., & Płotka-Wasylka, J. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8877.[27]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.[17]

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-438.[22]

  • Gilead Sciences, Inc. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.[39]

  • ChemAxon. (n.d.). About Chemical Calculations and Predictions. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency. (2012). Sustainable Futures / P2 Framework Manual.[4]

  • ChemAxon. (2021, October 4). One-click access to cutting-edge phys-chem properties [Video]. YouTube. [Link][5]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.[28]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33.[20]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link][6]

  • ChemSafetyPRO. (2017). How to Use US EPA EPI Suite to Predict Chemical Substance Properties. Retrieved from [Link][7]

  • University of Calgary. (n.d.). MELTING POINT DETERMINATION.[13]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures.[23]

  • Bhavyasri, K., et al. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. International Journal of Current Pharmaceutical Research, 15(3), 9-13.[33]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.[29]

  • Oxford Protein Informatics Group. (2016). Physical-chemical property predictors as command line tools.[8]

  • U.S. Environmental Protection Agency & SRC, Inc. (n.d.). Estimation Programs Interface (EPI) Suite™.[36]

  • Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield.[14]

  • Scribd. (n.d.). Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o.[24]

  • Al-Talla, Z. A. (2022). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education, 99(10), 3569-3574.[34]

  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.[25]

  • Damavarapu, R., et al. (2008). Prediction of Physicochemical Properties of Energetic Materials via EPI Suite.[37]

  • InfoChem, ETH Zurich. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) [Video]. YouTube. [Link][9]

  • Newforce. (n.d.). NFU 498 Digital Melting Point Apparatus.[15]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. PubChem.[40]

  • Thevenet, F., et al. (2010). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Atmospheric Measurement Techniques, 3(4), 937-945.[30]

  • de Campos, D. R., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 159-168.[19]

  • ChemAxon. (n.d.). Calculators and Predictors in Playground. Retrieved from [Link][41]

  • Analytical Community. (2023). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.[35]

  • ACD/Labs. (2010). Get ACD/Labs' PhysChem Predictions on RSC's ChemSpider.[10]

  • ACD/Labs. (2012, April 25). Percepta - In Silico Predictors for Physicochemical Properties [Video]. YouTube. [Link][11]

  • Al-Tel, T. H. (2008). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2008(4), M578.[42]

Sources

An In-depth Technical Guide to Bromo-Methyl-Indazol-Amines: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The specific compound "4-Bromo-1-methylindazol-3-amine" is not extensively documented in readily available scientific literature. Therefore, this guide provides a comprehensive technical overview of closely related and isomeric structures that are of significant interest in contemporary medicinal chemistry. The principles, synthetic routes, and applications discussed herein offer valuable insights for the research and development of this class of molecules.

7-Bromo-4-chloro-1H-indazol-3-amine: A Critical Intermediate in HIV Therapy

One of the most prominent and well-documented compounds in this class is 7-Bromo-4-chloro-1H-indazol-3-amine. Its importance stems from its role as a key heterocyclic fragment in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[1][2]

Chemical Structure and IUPAC Name
  • IUPAC Name: 7-bromo-4-chloro-1H-indazol-3-amine

  • Chemical Formula: C₇H₅BrClN₃

  • Molecular Weight: 246.49 g/mol

Chemical structure of 7-Bromo-4-chloro-1H-indazol-3-amine

(Note: An illustrative, not programmatically generated, image of the chemical structure would be placed here.)

Synthesis Protocol

A practical and scalable synthesis for 7-Bromo-4-chloro-1H-indazol-3-amine has been developed starting from the inexpensive commodity chemical, 2,6-dichlorobenzonitrile.[1][2] This two-step process is notable for its high regioselectivity and avoidance of costly column chromatography purification, making it suitable for large-scale production.[1][2]

The overall synthesis involves a regioselective bromination followed by a cyclization reaction with hydrazine.

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

  • Reaction Setup: 2,6-dichlorobenzonitrile is dissolved in a suitable solvent, typically a strong acid like sulfuric acid.

  • Brominating Agent: N-Bromosuccinimide (NBS) is introduced as the brominating reagent. The use of a strong acid as the solvent is crucial for controlling the regioselectivity of the bromination.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

  • Work-up and Isolation: The reaction mixture is then carefully quenched with ice-water, leading to the precipitation of the product, 3-bromo-2,6-dichlorobenzonitrile. The precipitate is collected by filtration and washed to yield the desired product with high purity.

Step 2: Cyclization with Hydrazine

  • Reaction Setup: The 3-bromo-2,6-dichlorobenzonitrile obtained from the previous step is dissolved in a suitable organic solvent.

  • Cyclization: Hydrazine hydrate is added to the solution. The mixture is heated to facilitate the cyclization reaction, which forms the indazole ring.

  • Isolation: Upon completion, the reaction is cooled, and the product, 7-Bromo-4-chloro-1H-indazol-3-amine, is isolated, often through precipitation and filtration. This process has been demonstrated to produce the final compound in an overall isolated yield of 38–45%.[1][2]

SynthesisWorkflow cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Cyclization A 2,6-dichlorobenzonitrile C 3-bromo-2,6-dichlorobenzonitrile A->C Bromination B N-Bromosuccinimide (NBS) in H₂SO₄ B->C E 7-Bromo-4-chloro-1H-indazol-3-amine C->E Cyclization D Hydrazine Hydrate D->E

Caption: Synthesis workflow for 7-Bromo-4-chloro-1H-indazol-3-amine.

Physicochemical Properties

The following table summarizes some of the key physical and chemical properties of 7-Bromo-4-chloro-1H-indazol-3-amine.

PropertyValueSource
Molecular Formula C₇H₅BrClN₃EvitaChem
Molecular Weight 246.49 g/mol EvitaChem
Boiling Point ~453.4 °C (Predicted)ChemicalBook[3]
Density ~1.96 g/cm³ (Predicted)ChemicalBook[3]
pKa ~11.54 (Predicted)ChemicalBook[3]
Appearance SolidN/A
Applications in Drug Development

The primary and most significant application of 7-Bromo-4-chloro-1H-indazol-3-amine is its use as a pivotal intermediate in the synthesis of Lenacapavir .[1][2] Lenacapavir is a groundbreaking antiretroviral drug for the treatment of HIV-1 infection. It functions by inhibiting the HIV capsid protein, a novel mechanism of action that disrupts multiple stages of the viral lifecycle.[1][2] The structural integrity and specific functionalization of the 7-Bromo-4-chloro-1H-indazol-3-amine core are essential for the final biological activity of Lenacapavir.

Isomers of Bromo-1-methyl-indazol-amine

While the initially requested "4-Bromo-1-methylindazol-3-amine" is not well-documented, other isomers are known and commercially available, indicating their utility in research and development.

3-Bromo-1-methyl-1H-indazol-4-amine

This isomer is commercially available, making it accessible for various research applications.

  • IUPAC Name: 3-bromo-1-methyl-1H-indazol-4-amine

  • Chemical Formula: C₈H₈BrN₃

  • Molecular Weight: 226.07 g/mol

Chemical structure of 3-Bromo-1-methyl-1H-indazol-4-amine

(Note: An illustrative, not programmatically generated, image of the chemical structure would be placed here.)

PropertyValueSource
Molecular Formula C₈H₈BrN₃Fluorochem[4]
Molecular Weight 226.07 g/mol PubChem[5]
CAS Number 1092351-47-7Fluorochem[4]
Purity Typically ≥98%Fluorochem[4]
6-Bromo-1-methyl-1H-indazol-3-amine

The synthesis of this isomer provides a valuable example of the N-methylation of a bromo-indazol-amine precursor.

  • IUPAC Name: 6-bromo-1-methyl-1H-indazol-3-amine

  • Chemical Formula: C₈H₈BrN₃

  • Molecular Weight: 226.07 g/mol

A reported synthesis involves the direct methylation of 6-bromo-1H-indazol-3-amine.[6]

  • Deprotonation: 6-bromo-1H-indazol-3-amine is dissolved in a polar aprotic solvent like dimethylformamide (DMF) and cooled. A strong base, such as sodium hydride (NaH), is added to deprotonate the indazole nitrogen.

  • Methylation: An electrophilic methyl source, typically iodomethane (methyl iodide), is added to the reaction mixture.

  • Work-up: The reaction is quenched with water, leading to the precipitation of the N-methylated product, which can be collected by filtration.[6]

This straightforward protocol highlights a common strategy for introducing the N-methyl group onto the indazole core, a modification often employed in medicinal chemistry to modulate physicochemical properties and biological activity.

Synthesis of the Bromo-Indazol-3-amine Core

The formation of the bromo-indazol-3-amine scaffold is a key transformation. A relevant example is the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile.[7]

  • Reactants: 5-bromo-2-fluorobenzonitrile is reacted with hydrazine hydrate.

  • Conditions: The mixture is heated, often to around 100°C.

  • Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNA) of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring.

  • Outcome: This method is reported to produce 5-bromo-1H-indazol-3-amine in high yield.[7]

This synthetic approach is a cornerstone in the preparation of many 3-aminoindazole derivatives and is applicable to a range of substituted benzonitriles.

Conclusion

The bromo-methyl-indazol-amine scaffold is a privileged structure in modern drug discovery, most notably exemplified by its incorporation into the potent anti-HIV agent Lenacapavir. While the specific isomer 4-Bromo-1-methylindazol-3-amine is not prominently featured in the literature, the synthetic strategies and chemical properties of its close relatives, such as 7-Bromo-4-chloro-1H-indazol-3-amine and other isomers, provide a robust framework for researchers. The methodologies outlined in this guide, including regioselective bromination, hydrazine-mediated cyclization, and N-alkylation, are fundamental tools for the synthesis and exploration of this important class of heterocyclic compounds. These molecules will likely continue to be a fertile ground for the development of new therapeutics.

References

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • 6-bromo-3-methyl-1H-Indazol-4-amine | C8H8BrN3 | CID 24729381. PubChem. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Structural Elucidation of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The precise substitution pattern on the indazole ring system is critical for biological activity, making unambiguous structural confirmation an essential step in any synthetic or drug discovery campaign. 4-Bromo-1-methylindazol-3-amine presents a unique set of spectroscopic challenges and features due to the interplay of the electron-donating amino group, the electron-withdrawing bromo substituent, and the N-methylation that fixes the tautomeric form.

This guide will provide a comprehensive predictive analysis of its spectroscopic characteristics. Our approach is to build a virtual "fingerprint" of the molecule, which will be invaluable for any researcher working on its synthesis or application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Bromo-1-methylindazol-3-amine, ¹H and ¹³C NMR will provide detailed information about the electronic environment of each proton and carbon atom, respectively, as well as their connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom will have a deshielding effect, while the amino group will have a shielding effect.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-57.2 - 7.4Doublet8.0 - 9.0
H-66.9 - 7.1Triplet7.0 - 8.0
H-77.5 - 7.7Doublet7.0 - 8.0
N-CH₃3.7 - 3.9Singlet-
NH₂4.5 - 5.5Broad Singlet-

Interpretation and Rationale:

  • The aromatic protons (H-5, H-6, and H-7) will appear in the downfield region typical for aromatic systems.

  • The N-methyl group will be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the aromatic ring current.

  • The amine protons are expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of the amine protons can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3145 - 150
C-3a120 - 125
C-4100 - 105
C-5125 - 130
C-6115 - 120
C-7120 - 125
C-7a140 - 145
N-CH₃30 - 35

Interpretation and Rationale:

  • The carbon atoms directly attached to nitrogen (C-3 and C-7a) will be significantly deshielded.

  • The carbon bearing the bromine atom (C-4) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect," but its exact position will be a balance of inductive and resonance effects.

  • The N-methyl carbon will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-Bromo-1-methylindazol-3-amine, the key vibrational modes will be those of the N-H bonds of the primary amine, the C-N bonds, and the aromatic C-H and C=C bonds.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
N-H Bend (scissoring)1580 - 1650Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium-Strong
C-Br Stretch500 - 600Strong

Interpretation and Rationale:

  • The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1]

  • The N-H bending vibration is also a characteristic feature of primary amines.[1]

  • The aromatic C=C and C-H stretching vibrations confirm the presence of the benzene ring.

  • The C-N stretching frequency will be in the range typical for aromatic amines.[1]

  • A strong absorption in the fingerprint region will correspond to the C-Br stretch.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 4-Bromo-1-methylindazol-3-amine (C₈H₈BrN₃) is approximately 225.00 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at [M-15]⁺.

    • Loss of HCN from the indazole ring.

    • Cleavage of the bromine atom.

m/z Proposed Fragment
225/227[M]⁺ (Molecular Ion)
210/212[M - CH₃]⁺
146[M - Br]⁺
Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it is a relatively soft ionization technique that is likely to produce a prominent molecular ion peak.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Sample Introduction: The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 4-Bromo-1-methylindazol-3-amine.

Caption: A typical workflow for the synthesis, purification, and spectroscopic confirmation of a target molecule.

The following diagram illustrates the structure of 4-Bromo-1-methylindazol-3-amine with numbering for NMR assignment.

Sources

A Technical Guide to the Solubility of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of 4-Bromo-1-methylindazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Given the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document serves as a comprehensive resource, combining theoretical predictions based on molecular structure with a robust, field-proven experimental protocol for determining its solubility in a wide array of common laboratory solvents.

Introduction: The Critical Role of Solubility

4-Bromo-1-methylindazol-3-amine belongs to the indazole class of bicyclic heteroaromatic compounds, which are integral scaffolds in the design of pharmacologically active agents. The precise substitution pattern of this molecule—featuring a bromine atom, a methyl group, and an amine group—creates a unique physicochemical profile that dictates its behavior in various chemical environments.

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of effective drug development and chemical synthesis. Solubility data is paramount for:

  • Reaction Optimization: Selecting a suitable solvent system that ensures all reactants are in the same phase is fundamental for achieving optimal reaction kinetics and yield.

  • Purification and Isolation: Designing effective crystallization, precipitation, or chromatographic purification strategies is heavily dependent on differential solubility in various solvents.

  • Formulation Development: Creating stable, bioavailable drug formulations, whether for in vitro screening or in vivo studies, requires precise knowledge of the compound's solubility.

  • Biological Assays: Preparing accurate stock solutions and serial dilutions for biological screening is impossible without reliable solubility information.

This guide provides the foundational knowledge and practical methodologies for researchers to generate and leverage this critical data.

Physicochemical Properties and Structural Analysis

To predict the solubility of 4-Bromo-1-methylindazol-3-amine, we must first understand its core physicochemical properties, which are derived from its molecular structure.

PropertyValueSource
IUPAC Name 4-Bromo-1-methyl-1H-indazol-3-amineN/A
Molecular Formula C₈H₈BrN₃PubChem
Molecular Weight 226.07 g/mol PubChem
Appearance Predicted to be a solid at room temperatureN/A
XLogP3 1.6PubChem
Hydrogen Bond Donors 1 (from the amine group)PubChem
Hydrogen Bond Acceptors 2 (from the indazole nitrogens)PubChem

Note: Some properties are computed and sourced from databases for structurally similar compounds, as experimental data for this exact molecule is limited.

Structural Contributions to Solubility:

The solubility of 4-Bromo-1-methylindazol-3-amine is a balance of competing intermolecular forces, dictated by its distinct functional groups:

  • Indazole Core: The bicyclic aromatic system is largely non-polar and contributes to solubility in organic solvents through van der Waals interactions.

  • Amine Group (-NH₂): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the potential for solubility in polar protic solvents like water, methanol, and ethanol.

  • Bromo Group (-Br): The bromine atom is electronegative but also large and hydrophobic, increasing the molecular weight and generally decreasing aqueous solubility.

  • N-Methyl Group (-CH₃): The methyl group is non-polar and hydrophobic, slightly favoring solubility in less polar organic solvents.

The principle of "like dissolves like" suggests that solvents with properties intermediate between polar and non-polar are likely to be effective. The presence of the amine group also indicates that the compound is basic. Therefore, its solubility is expected to increase dramatically in acidic aqueous solutions due to the formation of a more polar, water-soluble ammonium salt.[1]

Predicted Solubility Profile in Common Laboratory Solvents

Based on the structural analysis, the following table provides a qualitative prediction of the solubility of 4-Bromo-1-methylindazol-3-amine across a spectrum of solvents categorized by their polarity.

SolventTypePolarity Index (P')Predicted SolubilityRationale for Prediction
Water Polar Protic10.2Sparingly SolubleThe polar amine group allows for some interaction, but the non-polar indazole core and bromo group limit overall solubility.
Methanol Polar Protic5.1SolubleA good balance of polarity and hydrogen bonding capability to interact with the amine group, while its alkyl component helps solvate the non-polar regions.
Ethanol Polar Protic4.3SolubleSimilar to methanol, but its slightly larger alkyl chain may further enhance solvation of the molecule's non-polar backbone.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Highly SolubleA powerful, highly polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds.
N,N-Dimethylformamide (DMF) Polar Aprotic6.4Highly SolubleAnother highly polar aprotic solvent that is an excellent choice for compounds with both polar and non-polar characteristics.
Acetonitrile Polar Aprotic5.8SolubleA polar aprotic solvent that should effectively solvate the compound.
Acetone Polar Aprotic5.1SolubleA moderately polar ketone that should be a suitable solvent.
Dichloromethane (DCM) Intermediate3.1SolubleIts polarity is suitable for solvating molecules with mixed characteristics.
Tetrahydrofuran (THF) Intermediate4.0SolubleAn ether with moderate polarity, expected to be an effective solvent.
Ethyl Acetate Intermediate4.4Sparingly SolubleLower polarity and limited hydrogen bonding capability may result in lower solubility compared to more polar options.
Toluene Non-polar2.4Poorly SolubleThe non-polar nature of toluene is not well-suited to solvate the polar amine group.
Hexane Non-polar0.1InsolubleA highly non-polar solvent that will not effectively solvate the polar functional groups of the molecule.
5% Aqueous HCl Acidic AqueousHighHighly SolubleThe basic amine group will be protonated to form a highly polar hydrochloride salt, which is expected to be readily soluble in water.[2]
Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to empirical data, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended. This method ensures that the solution has reached its maximum saturation point under controlled temperature conditions, providing a true measure of solubility.

Workflow for Solubility Determination

G Isothermal Shake-Flask Solubility Workflow start Start: Prepare Materials add_compound 1. Add excess 4-Bromo-1-methylindazol-3-amine to a known volume of solvent in a sealed vial. start->add_compound equilibrate 2. Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-72 hours. add_compound->equilibrate check_solid 3. Confirm undissolved solid remains, ensuring saturation. equilibrate->check_solid centrifuge 4. Centrifuge or filter the sample to separate solid from the saturated solution. check_solid->centrifuge sample 5. Carefully extract an aliquot of the clear supernatant. centrifuge->sample dilute 6. Dilute the aliquot with a suitable mobile phase or solvent for analysis. sample->dilute analyze 7. Quantify concentration using a validated analytical method (e.g., HPLC, UV-Vis). dilute->analyze calculate 8. Calculate solubility in mg/mL or mol/L. analyze->calculate end End: Report Data calculate->end

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology

  • Preparation:

    • Accurately weigh an excess amount of 4-Bromo-1-methylindazol-3-amine (enough to ensure solid remains after saturation) into a series of glass vials.

    • Pipette a precise, known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vial.

    • Seal each vial tightly to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard. It is best practice to take measurements at multiple time points (e.g., 24h, 48h) to confirm that the measured concentration is no longer increasing.

  • Sample Separation:

    • After equilibration, visually confirm that undissolved solid is still present in each vial.

    • Separate the solid from the saturated solution. This is best achieved by centrifuging the vials at high speed and then carefully drawing the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of your analytical instrument.

    • Quantify the concentration of 4-Bromo-1-methylindazol-3-amine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion

4-Bromo-1-methylindazol-3-amine possesses a nuanced molecular structure with both polar and non-polar characteristics, leading to a varied solubility profile. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and soluble in polar protic solvents such as methanol and ethanol. Its basicity suggests a significant increase in solubility in acidic aqueous media. For applications requiring precise concentration control, the experimental protocol detailed in this guide provides a reliable framework for generating the high-quality, empirical data essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • PubChem. 4-bromo-1-methylindazol-5-amine. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds.[Link]

  • University of California, Davis. Experiment: Determination of Solubility Class.[Link]

  • University of California, Davis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[Link]

Sources

4-Bromo-1-methylindazol-3-amine: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged 3-Aminoindazole Core

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple biological targets, thereby serving as a fertile ground for drug discovery. The 3-aminoindazole core is a prime example of such a scaffold, demonstrating significant utility in the development of potent and selective kinase inhibitors. Its rigid bicyclic structure provides a well-defined vector for substituent placement, while the exocyclic amine offers a crucial hydrogen-bonding motif that can engage with the hinge region of the kinase ATP-binding site. This guide focuses on a particularly valuable derivative: 4-bromo-1-methylindazol-3-amine . The strategic placement of a bromine atom at the 4-position and a methyl group at the N1 position furnishes a versatile building block, primed for diversification through modern cross-coupling methodologies and tailored for optimal interaction with key therapeutic targets.

This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of 4-bromo-1-methylindazol-3-amine as a pivotal building block in medicinal chemistry. We will delve into a proposed synthetic route, detail its subsequent elaboration via palladium-catalyzed cross-coupling reactions, and explore its role in the generation of potent kinase inhibitors, with a particular focus on Glycogen Synthase Kinase-3β (GSK-3β) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

Synthesis of 4-Bromo-1-methylindazol-3-amine: A Proposed Route

Synthesis_of_4_Bromo_1_methylindazol_3_amine cluster_0 Synthetic Pathway A 2-Methyl-3-nitroaniline B 4-Bromo-2-methyl-3-nitroaniline A->B Bromination (NBS, H2SO4) C 4-Bromo-1-methyl-3-nitro-1H-indazole B->C Diazotization & Cyclization (NaNO2, AcOH) D 4-Bromo-1-methyl-1H-indazol-3-amine C->D Reduction (Fe, NH4Cl or H2, Pd/C)

Caption: Proposed synthetic pathway for 4-Bromo-1-methylindazol-3-amine.

Step 1: Bromination of 2-Methyl-3-nitroaniline

The synthesis commences with the regioselective bromination of a suitable aniline precursor. 2-Methyl-3-nitroaniline is proposed as a starting material. The electron-donating methyl group and the electron-withdrawing nitro group direct the electrophilic aromatic substitution. The bromination is anticipated to occur at the position para to the activating methyl group and ortho to the deactivating but ortho-, para-directing amino group, which is also sterically accessible.

Protocol: Electrophilic Bromination

  • To a stirred solution of 2-methyl-3-nitroaniline (1.0 equiv.) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 4-bromo-2-methyl-3-nitroaniline.

Causality: The use of concentrated sulfuric acid protonates the amino group, moderating its activating effect and preventing over-bromination. NBS is a convenient and selective source of electrophilic bromine.

Step 2: Diazotization and Intramolecular Cyclization

The resulting 4-bromo-2-methyl-3-nitroaniline is then subjected to diazotization followed by intramolecular cyclization to form the indazole ring system. The methyl group at the 2-position is crucial for the formation of the indazole core.

Protocol: Indazole Formation

  • Dissolve 4-bromo-2-methyl-3-nitroaniline (1.0 equiv.) in glacial acetic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 equiv.) in water dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-methyl-3-nitro-1H-indazole.

Trustworthiness: This method of indazole synthesis from o-toluidine derivatives is a well-established and reliable transformation in heterocyclic chemistry.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group at the 3-position to the desired primary amine. Several methods are effective for this transformation, with the choice often depending on the scale and the presence of other functional groups.

Protocol: Nitro Group Reduction

  • Method A: Iron in the presence of an acid

    • To a suspension of 4-bromo-1-methyl-3-nitro-1H-indazole (1.0 equiv.) in a mixture of ethanol and water, add iron powder (5.0 equiv.) and ammonium chloride (0.2 equiv.).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of Celite®, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure, and partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-1-methyl-1H-indazol-3-amine.

  • Method B: Catalytic Hydrogenation

    • Dissolve 4-bromo-1-methyl-3-nitro-1H-indazole (1.0 equiv.) in methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the product.

Expertise & Experience: While both methods are effective, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up, provided that no other reducible functional groups are present. The iron/ammonium chloride method is a robust and cost-effective alternative.

Characterization of 4-Bromo-1-methylindazol-3-amine

As a novel or sparsely reported compound, detailed characterization is crucial for confirming its identity and purity. Below are the expected spectral data based on the analysis of analogous structures.

Property Expected Value/Observation
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.08 g/mol
Appearance Off-white to light brown solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.5-7.8 (m, 2H, Ar-H), 7.0-7.3 (m, 1H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 3.8-4.0 (s, 3H, -CH₃). The aromatic protons will exhibit coupling patterns consistent with a trisubstituted benzene ring. The amine protons will likely appear as a broad singlet. The methyl protons will be a sharp singlet.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 150-155 (C-N), 140-145 (C-N), 120-130 (Ar-C), 110-120 (Ar-C), 100-110 (Ar-C-Br), 30-35 (-CH₃). The exact chemical shifts will depend on the specific electronic environment.
Mass Spectrometry (ESI+) m/z: 226.0 [M+H]⁺, 228.0 [M+H+2]⁺, characteristic isotopic pattern for a monobrominated compound.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of 4-bromo-1-methylindazol-3-amine lies in its potential for rapid diversification to generate libraries of potential drug candidates. The bromine atom at the C4 position is strategically positioned for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Functionalization_of_4_Bromo_1_methylindazol_3_amine cluster_0 Key Cross-Coupling Reactions A 4-Bromo-1-methyl-1H-indazol-3-amine B Suzuki-Miyaura Coupling A->B Pd Catalyst, Base, Aryl/Heteroaryl Boronic Acid C Buchwald-Hartwig Amination A->C Pd Catalyst, Base, Amine D 4-Aryl/Heteroaryl Derivatives B->D E 4-Amino Derivatives C->E

Caption: Key cross-coupling reactions for the diversification of 4-bromo-1-methylindazol-3-amine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction enables the introduction of a wide array of aryl and heteroaryl groups at the C4 position, allowing for the exploration of interactions with the solvent-exposed regions of the kinase active site.

Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of 4-bromo-1-methyl-1H-indazol-3-amine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 4-aryl/heteroaryl-1-methyl-1H-indazol-3-amine derivative.

Authoritative Grounding: The conditions described are typical for Suzuki-Miyaura couplings on electron-rich heterocyclic systems and can be adapted based on the specific reactivity of the boronic acid partner.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the introduction of various primary and secondary amines at the C4 position, providing another vector for optimizing binding affinity and pharmacokinetic properties.

Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 4-bromo-1-methyl-1H-indazol-3-amine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as (tBu₃P)₂Pd(0) (2-5 mol%), a suitable phosphine ligand like tBu₃P (4-10 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.) in an anhydrous, aprotic solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography.

Self-Validating System: The choice of ligand and palladium source is critical for a successful Buchwald-Hartwig reaction. The use of bulky, electron-rich phosphine ligands is often necessary to promote the reductive elimination step and prevent catalyst decomposition.

Targeting Kinases: GSK-3β and PIM-1

The 3-aminoindazole scaffold is a well-established hinge-binding motif in a variety of kinase inhibitors. The derivatives of 4-bromo-1-methylindazol-3-amine are particularly promising for targeting kinases like GSK-3β and PIM-1.

GSK-3β Inhibition and Neurological Disorders

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The 3-aminoindazole core can form key hydrogen bonds with the hinge region of GSK-3β, while substituents at the C4 position can extend into the active site to enhance potency and selectivity.[1]

GSK3b_Inhibition GSK3b GSK-3β Substrate Substrate (e.g., Tau, β-catenin) GSK3b->Substrate Phosphorylates Phosphorylation Hyperphosphorylation Substrate->Phosphorylation Pathology Disease Pathology (e.g., Neurofibrillary Tangles) Phosphorylation->Pathology Inhibitor 3-Aminoindazole-based Inhibitor Inhibitor->GSK3b Inhibits

Caption: Simplified signaling pathway showing GSK-3β inhibition.

PIM-1 Kinase and Cancer Therapeutics

The PIM family of serine/threonine kinases (PIM-1, -2, and -3) are proto-oncogenes that play a crucial role in cell survival and proliferation. Their overexpression is associated with various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. The 3-aminoindazole scaffold has been successfully employed in the design of potent PIM-1 inhibitors.

Conclusion

4-Bromo-1-methylindazol-3-amine represents a highly valuable and versatile building block for medicinal chemists engaged in kinase inhibitor discovery. Its strategic functionalization provides a platform for the rapid generation of diverse compound libraries. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this key intermediate. The demonstrated utility of the 3-aminoindazole scaffold in targeting therapeutically relevant kinases such as GSK-3β and PIM-1 underscores the potential of 4-bromo-1-methylindazol-3-amine to contribute to the development of next-generation therapeutics. This guide serves as a foundational resource for researchers looking to leverage this powerful scaffold in their drug discovery programs.

References

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]

  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. ResearchGate. [Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. National Institutes of Health. [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Institutes of Health. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Ingenta Connect. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]

  • Synthesis of indazoles.
  • Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. MDPI. [Link]

  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. [Link]

  • GSK-3 Inhibitors - Treatment of Diabetes and CNS Disorders: Targeting the Substrate Binding Site. YouTube. [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. [Link]

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. National Institutes of Health. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 3-aminoindazoles are of particular interest due to their versatile biological activities. This technical guide addresses the synthesis and history of a specific, yet sparsely documented derivative: 4-Bromo-1-methylindazol-3-amine. Given the absence of a direct historical record for this compound, this document provides a comprehensive, field-proven approach to its synthesis, grounded in established chemical principles and analogous transformations. We will explore a robust and logical synthetic strategy, delving into the mechanistic underpinnings, providing a detailed experimental protocol, and discussing the critical aspects of regioselectivity and product characterization. This guide is intended for researchers and professionals in drug development who require a practical, scientifically rigorous pathway to access this valuable chemical entity.

Introduction: The Privileged 3-Aminoindazole Scaffold

3-Aminoindazoles represent a "privileged" class of heterocyclic structures, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility has led to their incorporation into a wide array of biologically active compounds. For instance, the 3-aminoindazole core is found in Linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth, and in compounds investigated for the treatment of Alzheimer's disease and iron deficiency.[1] More recently, a substituted 3-aminoindazole, 7-Bromo-4-chloro-1H-indazol-3-amine, has been identified as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[1][2][3]

The frequent appearance of this scaffold in successful drug candidates underscores the importance of developing efficient and reliable synthetic routes to novel derivatives. This guide focuses on 4-Bromo-1-methylindazol-3-amine, a compound with significant potential as a building block for creating new chemical entities with unique pharmacological profiles. The introduction of a methyl group at the N1 position and a bromine atom at the 4-position of the indazole ring offers distinct opportunities for further chemical modification and modulation of physicochemical properties.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 4-Bromo-1-methylindazol-3-amine suggests two primary pathways:

  • Route A: Bromination of a pre-formed 1-methyl-1H-indazol-3-amine.

  • Route B: N-methylation of a pre-existing 4-bromo-1H-indazol-3-amine.

While both routes appear plausible on the surface, practical experience and literature precedents for similar systems indicate significant challenges with Route A. The direct bromination of 3-aminoindazoles is often plagued by a lack of regioselectivity, leading to the formation of undesired isomers.[1][4] For example, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) resulted in the undesired 5-bromo regioisomer as the major product.[1][4] This is due to the complex directing effects of the fused ring system and the amino group.

In contrast, Route B , the N-methylation of 4-bromo-1H-indazol-3-amine, presents a more controlled and efficient strategy. The starting material, 4-bromo-1H-indazol-3-amine, is commercially available, obviating the need for a multi-step synthesis of a brominated precursor.[5] The primary challenge in this route is controlling the regioselectivity of the methylation, as alkylation can potentially occur at either the N1 or N2 position of the indazole ring. However, by carefully selecting the base and solvent system, a high degree of selectivity for the desired N1-methylated product can be achieved. This strategy of late-stage functionalization of a pre-formed, correctly substituted core is a cornerstone of efficient medicinal chemistry campaigns.

Proposed Synthesis of 4-Bromo-1-methylindazol-3-amine

This section details a robust and reproducible protocol for the synthesis of 4-Bromo-1-methylindazol-3-amine via the N-methylation of 4-bromo-1H-indazol-3-amine.

Reaction Scheme

Figure 1: Proposed synthesis of 4-Bromo-1-methylindazol-3-amine

Mechanistic Considerations and Regioselectivity

The N-alkylation of indazoles proceeds via a nucleophilic attack of the deprotonated indazole anion on the electrophilic methylating agent. The choice of base is critical for both generating the anion and influencing the N1/N2 selectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the indazole, forming the sodium salt.

The regiochemical outcome of the alkylation is influenced by both electronic and steric factors, as well as the nature of the counter-ion and the solvent. In many cases, methylation with methyl iodide in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) preferentially yields the N1-alkylated product. The N1 position is generally more sterically accessible, and the resulting product is often the thermodynamically more stable isomer. While the formation of the N2-methyl isomer is possible, careful optimization of reaction conditions can minimize its formation.

Detailed Experimental Protocol

Materials and Equipment:

  • 4-Bromo-1H-indazol-3-amine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, column chromatography setup (silica gel).

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Anion Formation: Add anhydrous DMF to the flask, followed by the portion-wise addition of 4-bromo-1H-indazol-3-amine (1.0 eq) at 0 °C (ice bath). Stir the resulting suspension at this temperature for 30 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N1-methylated product from any unreacted starting material and the N2-methylated isomer.

Characterization and Data

The final product, 4-Bromo-1-methylindazol-3-amine, should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Physicochemical Properties and Reagent Summary

Property/ReagentValue/Amount
Product: 4-Bromo-1-methylindazol-3-amine
Molecular FormulaC₈H₈BrN₃
Molecular Weight226.07 g/mol
Appearance (Predicted)Off-white to light brown solid
Starting Material: 4-Bromo-1H-indazol-3-amine 1.0 eq
Reagent: Sodium Hydride (60%) 1.2 eq
Reagent: Methyl Iodide 1.2 eq
Solvent: Anhydrous DMF ~10 mL per gram of starting material
Expected Yield 60-80% (post-purification)

Analytical Characterization:

  • ¹H NMR: Expected to show a characteristic singlet for the N-methyl group around 3.7-4.0 ppm, along with aromatic protons.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Synthesis_Workflow cluster_reaction N-Methylation Reaction SM 4-Bromo-1H-indazol-3-amine Reagents 1. NaH, DMF, 0 °C 2. CH3I, 0 °C to RT Workup Aqueous Workup & Extraction Reagents->Workup Quench Product 4-Bromo-1-methylindazol-3-amine Purification Column Chromatography Workup->Purification Crude Product Purification->Product Purified Product

Diagram 1: Synthetic workflow for 4-Bromo-1-methylindazol-3-amine.

Discussion and Future Perspectives

The outlined synthetic protocol provides a reliable and scalable method for accessing 4-Bromo-1-methylindazol-3-amine. The availability of this compound opens up numerous possibilities for further derivatization in drug discovery programs. The bromine atom at the 4-position is particularly valuable, as it can serve as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the introduction of a wide range of substituents to explore the structure-activity relationships of new indazole-based compounds. The 3-amino group can also be readily functionalized, for example, through acylation or reductive amination, further expanding the chemical space that can be explored. Future work could involve the optimization of the methylation reaction to further improve the N1/N2 selectivity and the exploration of the utility of this building block in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents.

Conclusion

While a detailed historical account of the discovery of 4-Bromo-1-methylindazol-3-amine is not available in the current scientific literature, this guide provides a scientifically sound and practical pathway for its synthesis. By leveraging the commercially available 4-bromo-1H-indazol-3-amine and employing a well-established N-methylation protocol, researchers can efficiently access this valuable building block. The detailed experimental procedure, discussion of mechanistic considerations, and proposed characterization methods offer a complete technical package for drug development professionals. The strategic importance of the 3-aminoindazole scaffold, combined with the synthetic versatility of this particular derivative, positions 4-Bromo-1-methylindazol-3-amine as a compound of high interest for future medicinal chemistry research.

References

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

  • Lead Sciences. (n.d.). 4-Bromo-1H-indazol-3-amine. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • National Institutes of Health. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. [Link]

Sources

A Technical Guide to the Derivatives of 4-Bromo-1-methylindazol-3-amine: Synthesis, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 4-Bromo-1-methylindazol-3-amine. We will delve into the synthetic routes to access this core, explore its potential for derivatization through modern synthetic methodologies, and discuss the prospective applications of its derivatives in drug discovery, drawing parallels from closely related structures with known therapeutic value. This document serves as a technical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Indazoles, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazole ring, are classified as "privileged structures" in drug discovery.[1] This designation stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Notably, indazole derivatives have been successfully developed as anti-cancer agents (e.g., Pazopanib), anti-inflammatory drugs, and potent inhibitors of various protein kinases.[1] The versatility of the indazole ring system, coupled with the numerous positions available for substitution, allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of new chemical entities.

The subject of this guide, 4-Bromo-1-methylindazol-3-amine, represents a key building block with significant potential. The presence of a bromine atom at the 4-position and an amino group at the 3-position provides two orthogonal handles for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening.

Synthesis of the 4-Bromo-1-methylindazol-3-amine Core

A potential synthetic pathway is outlined below:

Synthesis_of_4-Bromo-1-methylindazol-3-amine A 2-Methyl-3-nitroaniline B N-(2-Methyl-3-nitrophenyl)acetamide A->B Ac2O, Pyridine C N-(4-Bromo-2-methyl-3-nitrophenyl)acetamide B->C NBS, H2SO4 D 4-Bromo-2-methyl-3-nitroaniline C->D aq. HCl, reflux E 1-Bromo-3-methyl-2,4-dinitrobenzene D->E Sandmeyer-like reaction? (Hypothetical) F 4-Bromo-1-methyl-2-nitroaniline E->F NaSH or other selective reduction G 4-Bromo-1-methyl-1H-indazol-3-amine F->G 1. NaNO2, HCl 2. SnCl2 caption Plausible synthetic route to 4-Bromo-1-methylindazol-3-amine.

Figure 1: A plausible synthetic pathway for 4-Bromo-1-methylindazol-3-amine.

This proposed route leverages common organic transformations. The initial protection of the aniline is followed by regioselective bromination. After deprotection, a series of steps common in heterocycle synthesis would lead to the desired indazole.

Known Derivatives and Their Therapeutic Potential

The true value of 4-Bromo-1-methylindazol-3-amine lies in its potential as a scaffold for generating novel derivatives with diverse biological activities. The strategic placement of the amino and bromo substituents allows for a variety of chemical transformations.

N-Acyl and N-Sulfonyl Derivatives: Exploring Bioactive Amides

The 3-amino group of the indazole core is readily acylated or sulfonylated to form the corresponding amides and sulfonamides. This class of derivatives has shown significant biological activity in other indazole series. For instance, N-acylated 3-aminoindazoles have been identified as potent cannabimimetic agents.[3]

Experimental Protocol: General Procedure for Acylation

  • To a solution of 4-Bromo-1-methylindazol-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acylation_Workflow Start 4-Bromo-1-methylindazol-3-amine Reaction Stir at 0 °C to RT Start->Reaction Reagents Acyl/Sulfonyl Chloride Base (e.g., Et3N) Reagents->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acyl/Sulfonyl Derivative Purification->Product caption General workflow for N-acylation/sulfonylation.

Figure 2: General workflow for the synthesis of N-acyl/sulfonyl derivatives.

Derivative ClassPotential Biological Target/ApplicationRationale from Literature
N-Acyl DerivativesCannabinoid Receptors (CB1/CB2)Analogs have been identified as synthetic cannabinoids.[3]
N-Sulfonyl DerivativesKinase InhibitionThe sulfonamide moiety is a common feature in kinase inhibitors.
C4-Aryl and Heteroaryl Derivatives via Suzuki-Miyaura Coupling

The bromine atom at the C4 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and a halide, is a powerful tool in this regard.[4][5][6] This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position, which can significantly influence the biological activity of the molecule. Substituted indazoles are known to be potent kinase inhibitors, and the C4 position is a key vector for exploring structure-activity relationships.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-Bromo-1-methylindazol-3-amine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Suzuki_Coupling_Pathway Indazole 4-Bromo-1-methylindazol-3-amine Coupling Suzuki-Miyaura Coupling Indazole->Coupling BoronicAcid Ar-B(OH)2 BoronicAcid->Coupling Catalyst Pd Catalyst Base Catalyst->Coupling Product 4-Aryl-1-methylindazol-3-amine Coupling->Product caption Suzuki-Miyaura coupling at the C4-position.

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

C4-Amino Derivatives through Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction can be employed to introduce a variety of primary and secondary amines at the C4 position of the indazole core, further expanding the accessible chemical space. C-N coupled products are prevalent in medicinal chemistry and can lead to compounds with a wide range of biological activities.

An Exemplary Case: The Journey of a Related Compound to a Clinical Candidate

The development of Lenacapavir, a potent anti-HIV agent, provides a compelling example of the utility of bromo-substituted aminoindazoles in drug discovery.[7] The synthesis of a key intermediate, 7-Bromo-4-chloro-1H-indazol-3-amine, highlights the importance of this structural motif.[7][8][9] Although a different regioisomer, the chemical principles and the ultimate application in a life-saving medicine underscore the potential of the 4-Bromo-1-methylindazol-3-amine scaffold.

Conclusion and Future Outlook

While 4-Bromo-1-methylindazol-3-amine itself is not extensively described in the current literature, its structural features and the proven track record of the broader indazole family in medicinal chemistry make it a highly attractive starting point for novel drug discovery programs. The synthetic handles at the C3 and C4 positions offer a gateway to a vast and diverse chemical space. By employing modern synthetic methodologies such as N-acylation and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel indazole derivatives for biological screening. The insights from related bioactive indazoles suggest that derivatives of 4-Bromo-1-methylindazol-3-amine could hold promise as kinase inhibitors, anti-inflammatory agents, or modulators of other important biological targets. This guide provides a foundational framework and practical protocols to inspire and facilitate the exploration of this promising, yet underexplored, chemical scaffold.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Uchiyama, N., Matsuda, S., Wakana, D., Kikura-Hanajiri, R., & Goda, Y. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology, 31(1), 93–100.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 3). ResearchGate. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024, April 30). ChemRxiv. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of. (2021, February 10). RSC Publishing. [Link]

  • 3-aminoindazole-1 and 2-carboxylic acid derivatives. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. [Link]

  • Uchiyama, N., Matsuda, S., Wakana, D., Kikura-Hanajiri, R., & Goda, Y. (2013). New cannabimimetic indazole derivatives... Forensic Toxicology, 31(1), 93-100.
  • Method for preparing substituted 4-aminoindane derivatives. (n.d.).
  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. (n.d.). ChemRxiv. [Link]

  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. (2022, July 22). PubMed. [Link]

  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). NIH. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). NIH. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-1-methylindazol-3-amine: Safety, Handling, and Material Safety Data

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and toxicological profile of 4-Bromo-1-methylindazol-3-amine. As a specialized heterocyclic intermediate, this compound is increasingly utilized in medicinal chemistry and drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals, synthesizing data from analogous structures and established chemical safety principles to ensure best practices in the laboratory.

Core Hazard Identification and GHS Classification

While a specific, dedicated Material Safety Data Sheet (MSDS) for 4-Bromo-1-methylindazol-3-amine is not widely available, a robust hazard assessment can be constructed from structurally analogous compounds, particularly 3-Amino-4-bromo-1H-indazole and various brominated aromatic amines.[1][2][3] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[3][4][5]

Based on this comparative analysis, the anticipated GHS classification is as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[3][4][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3][4][7]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[6]
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic or Harmful if inhaled.[1][6]

The logical workflow for handling this and similar research chemicals is grounded in a cycle of assessment, control, and response.

G cluster_0 Handling Workflow cluster_1 Experimental Phase cluster_2 Post-Experiment A Hazard Assessment (Review MSDS of Analogs) B Select Engineering Controls (Fume Hood, Ventilation) A->B C Determine PPE (Gloves, Goggles, Coat) B->C D Safe Handling Protocol (Weighing, Transfer) C->D E Emergency Preparedness (Spill Kit, First Aid) D->E F Decontamination E->F G Waste Disposal (Segregated Waste Stream) F->G

Caption: High-level workflow for safe chemical handling.

Physicochemical and Toxicological Profile

Molecular Formula: C₈H₈BrN₃ Molecular Weight: 226.07 g/mol [8][9]

PropertyValueSource/Rationale
Appearance White to off-white or light yellow solidInferred from similar compounds like 4-Bromoaniline.[10]
Melting Point Not available. Likely >100 °C.Based on related solid heterocyclic amines.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, alcohols).Typical for aromatic heterocyclic compounds.[10]
Stability Stable under recommended storage conditions. May be sensitive to light and air.4-Bromoaniline exhibits light and air sensitivity.[1]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.Common incompatibilities for amino compounds.[2][11]

Toxicological Rationale:

The toxicological profile of 4-Bromo-1-methylindazol-3-amine is dictated by its key structural features: the aromatic amine and the halogen substituent.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential to cause skin irritation and sensitization.[1][10] Systemic absorption, whether through skin contact, inhalation, or ingestion, can pose health risks.[1][2]

  • Bromine Substitution: The presence of a bromine atom increases the molecular weight and can influence the compound's lipophilicity, potentially enhancing its persistence and bioaccumulation. Halogenated aromatic compounds can be hazardous to aquatic life.[1][6]

  • Indazole Core: The indazole ring system is a common scaffold in biologically active molecules.[12][13] While the core itself is generally stable, the amino group confers a nucleophilic character that dictates its reactivity and potential interactions with biological systems.

Standard Operating Protocol for Laboratory Handling

Adherence to a strict, self-validating protocol is paramount to ensuring user safety and experimental integrity.

3.1. Engineering Controls: The First Line of Defense

  • Fume Hood: All manipulations of 4-Bromo-1-methylindazol-3-amine solid and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2]

3.2. Personal Protective Equipment (PPE): A Critical Barrier

The selection of appropriate PPE is contingent on the specific laboratory task. The following matrix provides guidance.

G cluster_0 Task Type cluster_1 Required PPE A Weighing Solid / Dry Transfer D Safety Goggles A->D E Double Nitrile Gloves A->E F Lab Coat A->F B Solution Prep / Wet Transfer B->D B->E B->F C Large Scale (>5g) / Splash Risk G Face Shield C->G H Chemical-Resistant Apron C->H G->D In addition to H->F In addition to

Caption: PPE selection matrix based on the experimental task.

Detailed PPE Specifications:

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles / Face ShieldGoggles must provide a complete seal. A face shield should be worn over goggles during procedures with a high risk of splashing.[14][15]
Hands Double Nitrile GlovesFor incidental contact, double-layered nitrile gloves are recommended. Change gloves immediately upon contamination or every 30-60 minutes.[14][16]
Body Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat is mandatory. For larger scale operations, a chemical-resistant apron is also advised.[14][17]
Respiratory NIOSH-approved RespiratorA respirator with particulate filters may be necessary if engineering controls are insufficient or during spill cleanup.[2][4]

3.3. Handling and Hygiene

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of airborne dust.[2][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][11] Do not eat, drink, or smoke in the laboratory.[1][6]

  • Transport: When transporting the chemical, ensure it is in a sealed, clearly labeled, and shatter-proof secondary container.

3.4. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][11]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[11]

  • Consider storing under an inert atmosphere and protected from light, as analogous compounds show sensitivity.[1][2] For long-term stability, storage at -20°C or -80°C may be advisable.[18]

Emergency and First Aid Protocols

A pre-planned response is critical for mitigating harm in the event of an accidental exposure.

G cluster_0 Exposure Route cluster_1 Immediate Action Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air. Call for Medical Help. Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing. Wash with Soap & Water for 15 min. Skin->Action_Skin Action_Eye Rinse with Water for 15 min. Remove Contact Lenses. Eye->Action_Eye Action_Ingest Rinse Mouth. Do NOT Induce Vomiting. Call Poison Center. Ingestion->Action_Ingest

Caption: Decision logic for first aid response to exposure.

Spill Management:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection if the spill is large or has generated dust.

  • Carefully sweep or scoop the solid material into a suitable container for disposal, avoiding dust generation.[5]

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Collect all cleanup materials in a sealed container for hazardous waste disposal.

Fire Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal and Environmental Considerations

  • Waste Disposal: Dispose of 4-Bromo-1-methylindazol-3-amine and its containers at a licensed chemical destruction facility.[4] Do not discharge into drains or sewer systems.[4] All waste materials should be treated as hazardous.

  • Environmental Hazards: Brominated aromatic compounds can be harmful to aquatic life with long-lasting effects.[1] Avoid release into the environment.[6]

Synthetic & Reactivity Insights for the Researcher

From a process chemistry perspective, 3-aminoindazoles are valuable intermediates.[12][13][19] Their synthesis often involves steps that carry their own specific hazards:

  • Bromination: The introduction of the bromine atom can be achieved with reagents like N-Bromosuccinimide (NBS). Such reactions can be highly exothermic and require careful temperature control to avoid side reactions and ensure safety.[12][19]

  • Cyclization: The formation of the indazole ring often involves the use of hydrazine. Hydrazine is a hazardous substance and requires specific handling protocols. The cyclization reaction itself can also be exothermic and may require careful monitoring.[13][19]

Understanding the synthetic route provides context for potential impurities and underscores the importance of rigorous safety protocols, as reagents used in the synthesis may be more hazardous than the final product.

References

  • 4-Bromoaniline - SAFETY DATA SHEET. (2012-05-09).
  • 4-bromoanisole - SAFETY DATA SHEET. (2009-09-26).
  • 3-AMINO-4-BROMO-1-METHYLPYRAZOLE Safety Data Sheets. Echemi.
  • 4-Bromoaniline: Properties, Applications, Safety & Insights. (2024-08-30). Ketone Pharma.
  • 4-Bromo-1H-pyrazol-3-amine | Biochemical Reagent. MedchemExpress.com.
  • SAFETY DATA SHEET. (2024-09-08).
  • Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
  • SAFETY DATA SHEET. (2009-11-05). Fisher Scientific.
  • SAFETY DATA SHEET. (2012-05-09). Fisher Scientific.
  • 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet. (2023-12-07). ChemicalBook.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024-06-03). ResearchGate.
  • 4-Bromo-1-methyl-indazol-5-amine. PubChem.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • 4-Bromo-3-methylisoxazol-5-amine. PubChem.
  • Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center.
  • 6-bromo-3-methyl-1H-Indazol-4-amine. PubChem.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024-06-03). NIH.

Sources

A Comprehensive Technical Guide to the Thermochemical Profile of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-1-methylindazol-3-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for ensuring safe handling, predicting reactivity, and optimizing synthetic and formulation processes. This guide addresses the current void in publicly available thermochemical data for this specific molecule. It provides a comprehensive framework for the experimental determination and computational prediction of key thermochemical parameters, including enthalpy of formation, heat capacity, and thermal stability. This document is intended to serve as a roadmap for researchers undertaking the vital task of characterizing this compound, thereby enabling its effective and safe utilization in drug development and other advanced applications.

Introduction: The Need for Thermochemical Data

Substituted indazoles are a well-established class of heterocyclic compounds that form the core of numerous pharmacologically active agents. While the synthesis and biological activity of many indazole derivatives are explored, a critical aspect often overlooked in early-stage research is the detailed thermochemical characterization of these molecules. Thermochemical data, such as the enthalpy of formation, Gibbs free energy, and thermal decomposition profile, are not merely academic curiosities; they are fundamental to the safe and scalable development of any chemical entity.

4-Bromo-1-methylindazol-3-amine, with its specific substitution pattern, presents a unique profile of chemical reactivity and stability. The presence of a bromine atom, a methyl group, and an amine group on the indazole scaffold can significantly influence its crystal lattice energy, melting point, and decomposition pathway. For drug development professionals, this information is critical for:

  • Hazard Assessment: Understanding the energy release upon decomposition is crucial for preventing runaway reactions during synthesis and storage.

  • Process Safety and Scale-up: Designing safe and efficient large-scale production processes requires knowledge of the compound's thermal stability.

  • Polymorph Screening: Different crystalline forms of a drug can have different stabilities and bioavailabilities, which can be investigated through techniques like Differential Scanning Calorimetry (DSC).

  • Formulation Development: The stability of the active pharmaceutical ingredient (API) under various conditions informs the choice of excipients and storage conditions.

Currently, there is a conspicuous absence of published experimental thermochemical data for 4-Bromo-1-methylindazol-3-amine. This guide, therefore, outlines the necessary steps to bridge this knowledge gap, detailing both the experimental and computational methodologies required for a comprehensive thermochemical evaluation.

Synthesis and Characterization: Prerequisite for Accurate Measurement

Prior to any thermochemical analysis, the synthesis and rigorous purification of 4-Bromo-1-methylindazol-3-amine are essential. The presence of impurities can significantly impact the measured thermal properties. A plausible synthetic route can be adapted from known procedures for similar indazole derivatives.

Proposed Synthetic Workflow

The synthesis of 4-Bromo-1-methylindazol-3-amine can be envisioned as a multi-step process, likely commencing from a suitable commercially available starting material. The following diagram illustrates a potential synthetic pathway, which would require experimental validation and optimization.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Commercially Available Substituted Aniline/Benzonitrile step1 Step 1: Nitration (e.g., HNO3/H2SO4) start->step1 Reagents step2 Step 2: Cyclization to Indazole Ring (e.g., with NaNO2, acid) step1->step2 Intermediate step3 Step 3: Bromination (e.g., NBS in H2SO4) step2->step3 Intermediate step4 Step 4: N-Methylation (e.g., CH3I, base) step3->step4 Intermediate step5 Step 5: Reduction of Nitro Group to form 3-amino group step4->step5 Intermediate product 4-Bromo-1-methylindazol-3-amine step5->product Purification G cluster_input Input cluster_process TGA-DSC Analysis cluster_output Output Data cluster_analysis Derived Properties sample Purified Sample (3-5 mg) tga_dsc Heat at 10 °C/min in N2 atmosphere sample->tga_dsc tga_curve TGA Curve (Mass Loss vs. Temp) tga_dsc->tga_curve dsc_curve DSC Curve (Heat Flow vs. Temp) tga_dsc->dsc_curve decomp_temp Decomposition Temp. tga_curve->decomp_temp melting_point Melting Point dsc_curve->melting_point h_fusion Enthalpy of Fusion dsc_curve->h_fusion G cluster_output Predicted Properties start Input Structure (4-Bromo-1-methylindazol-3-amine) opt Geometry Optimization (DFT/B3LYP) start->opt freq Frequency Calculation opt->freq isodesmic Isodesmic Reaction Design opt->isodesmic thermo ZPVE, Entropy, Thermal Energy freq->thermo enthalpy Enthalpy of Formation (Gas-Phase) isodesmic->enthalpy

An In-depth Technical Guide to the Reactivity Profile of the Amine Group in 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the 3-amino group in 4-Bromo-1-methylindazol-3-amine, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. By examining the electronic and steric influences of the indazole core and its substituents, this document elucidates the nucleophilic and basic character of the exocyclic amine. Key transformations, including N-acylation, N-alkylation, and diazotization, are discussed in detail. Furthermore, the guide explores the synthetic utility of this compound in palladium-catalyzed cross-coupling reactions. Each section integrates theoretical principles with practical, field-proven experimental protocols, offering a self-validating framework for laboratory application. This guide is intended to serve as an authoritative resource for the strategic design of synthetic routes and the exploration of novel chemical entities based on the 4-Bromo-1-methylindazol-3-amine core.

Introduction: Structural and Electronic Landscape

4-Bromo-1-methylindazol-3-amine is a bespoke chemical entity characterized by a bicyclic indazole core. The strategic placement of a bromine atom at the 4-position, a methyl group at the N1 position, and an amine group at the 3-position creates a unique electronic and steric environment that dictates its chemical behavior. 3-Aminoindazoles are a privileged class of heterocycles, frequently incorporated into biologically active compounds.[1]

The reactivity of the exocyclic amine at the 3-position is modulated by a confluence of electronic effects:

  • The Indazole Core: The indazole ring system itself is electron-rich, which generally enhances the nucleophilicity of the 3-amino group through resonance donation into the ring.

  • The 4-Bromo Substituent: The bromine atom exerts a dual electronic influence. Its inductive effect (-I) withdraws electron density from the benzene ring, which can indirectly decrease the basicity and nucleophilicity of the 3-amino group. Conversely, its resonance effect (+M) can donate electron density, although this is generally weaker for halogens.

  • The 1-Methyl Group: The N-methylation at the 1-position prevents tautomerization and locks the molecule in a single isomeric form. This ensures predictable reactivity and avoids the formation of regioisomeric products often encountered with NH-indazoles.

A thorough understanding of these electronic subtleties is paramount for predicting and controlling the outcome of chemical transformations involving the 3-amino group.

N-Acylation: Formation of Amide Linkages

The 3-amino group of 4-Bromo-1-methylindazol-3-amine exhibits robust nucleophilicity, readily participating in N-acylation reactions to form stable amide derivatives. This transformation is fundamental for introducing diverse functionalities and is a cornerstone of medicinal chemistry programs.[2]

Mechanistic Considerations

N-acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 3-amino group attacks the electrophilic carbonyl carbon of the acylating agent. The stability of the resulting tetrahedral intermediate and the nature of the leaving group are critical determinants of the reaction rate.

Recommended Experimental Protocol: Acetylation with Acetic Anhydride

This protocol provides a reliable method for the N-acetylation of 4-Bromo-1-methylindazol-3-amine.

Materials:

  • 4-Bromo-1-methylindazol-3-amine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 4-Bromo-1-methylindazol-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(4-bromo-1-methyl-1H-indazol-3-yl)acetamide.

Data Presentation: N-Acylation Reaction Parameters
Acylating AgentBaseSolventTemperatureTypical Yield
Acetyl ChlorideTriethylamineDCM0 °C to RT>90%
Acetic AnhydridePyridineDCM0 °C to RT>95%
Benzoyl ChloridePyridineTHF0 °C to RT~90%

N-Alkylation: Synthesis of Secondary and Tertiary Amines

The introduction of alkyl groups onto the 3-amino moiety can significantly modulate the pharmacological properties of the indazole scaffold. While direct N-alkylation can be challenging due to the potential for over-alkylation, careful control of reaction conditions allows for the selective synthesis of mono- and di-alkylated products.

Causality in Experimental Design

The choice of alkylating agent, base, and solvent is critical for achieving selective mono-alkylation. Strong, non-nucleophilic bases are often employed to deprotonate the amine without competing in the alkylation reaction. The use of amine hydrohalide salts can also be a strategy to control the concentration of the free amine, thereby favoring mono-alkylation.[3]

Experimental Workflow: Reductive Amination

A more controlled approach to mono-alkylation is reductive amination, which involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

Reductive_Amination Indazole 4-Bromo-1-methylindazol-3-amine Imine Imine Intermediate Indazole->Imine + Aldehyde, cat. Acid Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Product N-Alkyl-4-bromo-1-methylindazol-3-amine Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Reductive amination workflow for N-alkylation.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Materials:

  • 4-Bromo-1-methylindazol-3-amine

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-Bromo-1-methylindazol-3-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography to afford the N-alkylated product.

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of 4-Bromo-1-methylindazol-3-amine allows for its conversion into a diazonium salt. This versatile intermediate can then undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents at the 3-position.[4][5]

The Diazotization Process

Treatment of the 3-aminoindazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures leads to the formation of a relatively stable diazonium salt.[6][7]

Diazotization_Sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Amine 4-Bromo-1-methylindazol-3-amine Diazonium Indazole-3-diazonium Salt Amine->Diazonium Reagents NaNO2, HCl (aq) 0-5 °C Product 3-Substituted Indazole (Cl, Br, CN) Diazonium->Product CuX Copper(I) Halide/Cyanide (CuCl, CuBr, CuCN)

Caption: Diazotization followed by Sandmeyer reaction.

Protocol: Sandmeyer Reaction for 3-Chloroindazole Synthesis

Materials:

  • 4-Bromo-1-methylindazol-3-amine

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Copper(I) chloride

  • Water

  • Ice-salt bath

Procedure:

  • Prepare a solution of 4-Bromo-1-methylindazol-3-amine (1.0 eq) in concentrated hydrochloric acid and water, and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 3-chloro-4-bromo-1-methyl-1H-indazole by column chromatography.

Participation in Palladium-Catalyzed Cross-Coupling Reactions

The presence of both a bromo substituent and an amino group on the indazole core opens up possibilities for sequential or directed palladium-catalyzed cross-coupling reactions. While the 4-bromo position is a prime site for Suzuki or Buchwald-Hartwig reactions, the 3-amino group can also participate in C-N bond formation.

Suzuki-Miyaura Coupling at the 4-Position

The 4-bromo substituent is amenable to Suzuki-Miyaura cross-coupling with various boronic acids to introduce new carbon-carbon bonds.[8] The 3-amino group can influence the reactivity and may require protection depending on the reaction conditions.

Buchwald-Hartwig Amination

While the molecule already possesses a 3-amino group, the 4-bromo position can undergo Buchwald-Hartwig amination to introduce a second amino functionality, leading to diaminosubstituted indazoles.

Conclusion

The 3-amino group in 4-Bromo-1-methylindazol-3-amine is a versatile functional handle that exhibits predictable yet tunable reactivity. Its nucleophilicity allows for straightforward N-acylation and N-alkylation, providing avenues to a wide array of derivatives. Furthermore, its ability to undergo diazotization opens up a plethora of synthetic transformations via the corresponding diazonium salt. The interplay of the substituents on the indazole core provides a nuanced reactivity profile that can be exploited for the synthesis of complex molecules. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors with this valuable heterocyclic building block.

References

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • ResearchGate. (2024). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • MDPI. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. [Link]

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (n.d.). Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles. [Link]

  • ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

  • National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • National Center for Biotechnology Information. (n.d.). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • National Center for Biotechnology Information. (2018). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Bromo-1-methylindazol-3-amine in Medicinal Chemistry

4-Bromo-1-methylindazol-3-amine is a crucial heterocyclic building block in the landscape of modern drug discovery. The indazole scaffold itself is a privileged structure, appearing in a multitude of biologically active compounds. The specific substitution pattern of a bromine atom at the 4-position, a methyl group at the 1-position of the indazole ring, and an amine at the 3-position provides a unique three-dimensional arrangement of functional groups. This arrangement allows for diverse and specific interactions with biological targets, making it a valuable intermediate for the synthesis of potent and selective inhibitors of various enzymes and receptors. Notably, substituted 3-aminoindazoles are key components in the development of kinase inhibitors for oncology and anti-inflammatory therapies.[1][2][3] The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wide chemical space and the optimization of lead compounds. This application note provides a detailed, robust, and scalable protocol for the synthesis of 4-Bromo-1-methylindazol-3-amine, designed for researchers and professionals in the field of drug development.

Synthetic Strategy: A Mechanistic Approach to Indazole Formation

The presented synthesis of 4-Bromo-1-methylindazol-3-amine is achieved through a well-established and reliable synthetic transformation: the cyclization of a substituted ortho-aminobenzonitrile with a hydrazine derivative. This strategy is widely employed for the preparation of 3-aminoindazoles due to its efficiency and the ready availability of starting materials.[1][2][4]

The core of this protocol involves the reaction of 2-amino-6-bromobenzonitrile with methylhydrazine. The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the nitrile carbon of 2-amino-6-bromobenzonitrile. This is followed by an intramolecular cyclization, where the amino group of the benzonitrile attacks the newly formed imine, leading to the formation of the indazole ring system. A subsequent tautomerization and aromatization yield the stable 3-aminoindazole product. The methylation at the 1-position is directed by the use of methylhydrazine as the cyclizing agent.

Synthetic_Workflow Start 2-Amino-6-bromobenzonitrile Reaction Cyclization Reaction Start->Reaction Starting Material Reagent Methylhydrazine Reagent->Reaction Cyclizing Agent Solvent Solvent (e.g., Ethanol, n-Butanol) Solvent->Reaction Reaction Medium Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Extracted Product Product 4-Bromo-1-methylindazol-3-amine Purification->Product Purified Product

Figure 1: Overall workflow for the synthesis of 4-Bromo-1-methylindazol-3-amine.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed to be self-validating by including in-process checks and clear purification steps to ensure the desired product's identity and purity.

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS Number
2-Amino-6-bromobenzonitrile≥97%Commercially Available77326-62-6
Methylhydrazine≥98%Commercially Available60-34-4
Ethanol (or n-Butanol)AnhydrousCommercially Available64-17-5 (71-36-3)
Hydrochloric Acid1 M aq.Commercially Available7647-01-0
Sodium BicarbonateSaturated aq.Commercially Available144-55-8
Ethyl AcetateACS GradeCommercially Available141-78-6
Anhydrous Sodium SulfateACS GradeCommercially Available7757-82-6
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromobenzonitrile (10.0 g, 50.7 mmol, 1.0 equiv.).

  • Solvent Addition: Add 100 mL of ethanol (or n-butanol) to the flask. Stir the mixture to dissolve the starting material.

  • Reagent Addition: Carefully add methylhydrazine (3.5 g, 76.1 mmol, 1.5 equiv.) to the reaction mixture at room temperature. Caution: Methylhydrazine is toxic and volatile. Handle in a well-ventilated fume hood.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol or 118 °C for n-butanol) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Reaction Quench and Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Carefully concentrate the reaction mixture under reduced pressure to remove the solvent.

    • To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove any unreacted methylhydrazine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

    • Column Chromatography: If the product is not sufficiently pure after recrystallization, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Yield: 65-80%

Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary

ParameterValue
Starting Material2-Amino-6-bromobenzonitrile
Molecular Weight197.03 g/mol
Amount of Starting Material10.0 g
ReagentMethylhydrazine
Molecular Weight46.07 g/mol
Reagent Equivalence1.5 equiv.
SolventEthanol or n-Butanol
Reaction TemperatureReflux
Reaction Time12-24 hours
Expected Product4-Bromo-1-methylindazol-3-amine
Molecular Weight226.08 g/mol
Theoretical Yield11.47 g
Expected Actual Yield7.46 - 9.18 g

Scientific Integrity and Logic: Rationale Behind Experimental Choices

  • Choice of Starting Material: 2-Amino-6-bromobenzonitrile is selected as the precursor because the ortho-amino and nitrile groups are perfectly positioned for the intramolecular cyclization to form the indazole ring. The bromine at the 6-position of the starting material will result in the desired 4-bromo substitution on the final indazole product.

  • Use of Methylhydrazine: Methylhydrazine is the key reagent that not only facilitates the cyclization but also introduces the methyl group at the N1 position of the indazole ring. The use of a slight excess (1.5 equivalents) of methylhydrazine helps to drive the reaction to completion.

  • Solvent Selection: Ethanol and n-butanol are suitable solvents for this reaction as they are relatively polar, allowing for the dissolution of the reactants, and have boiling points that facilitate the reaction to proceed at a reasonable rate without decomposition of the product. n-Butanol, with its higher boiling point, can be advantageous for less reactive substrates.

  • Aqueous Workup: The acidic wash with HCl is crucial for removing the excess, basic methylhydrazine, which simplifies the subsequent purification. The basic wash with sodium bicarbonate neutralizes the acidic wash, preventing any potential acid-catalyzed side reactions during concentration.

  • Purification Strategy: Recrystallization is a highly effective and scalable method for purifying solid organic compounds and is the preferred initial method. Column chromatography is presented as an alternative for achieving higher purity if needed, which is often the case in a research and development setting.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Bromo-1-methylindazol-3-amine. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic campaigns. The self-validating nature of the protocol, with its emphasis on in-process monitoring and robust purification methods, ensures the consistent generation of high-purity material, which is paramount for the advancement of drug discovery programs.

References

  • Asad, N., Lyons, M., Muniz-Machado, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Asad, N., Lyons, M., Muniz-Machado, S., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 4-bromoaniline derivatives.
  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6541-6545. Available at: [Link]

  • White Rose Research Online. (2019). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Chemistry – A European Journal, 25(59), 13499-13503. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 7(3), 844-848. Available at: [Link]

  • ChemRxiv. (2022). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. ChemRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubChem. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 4-Bromo-1-methylindazol-3-amine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 4-Bromo-1-methylindazol-3-amine, a key intermediate in pharmaceutical research and development. The methodology focuses on flash column chromatography, a widely used technique for the efficient separation of organic compounds. Recognizing the basic nature of the target amine and the potential for on-column interactions with standard silica gel, this guide presents a robust protocol incorporating a mobile phase modifier to ensure high purity and yield. The causality behind each experimental step is thoroughly explained to provide researchers with a comprehensive understanding of the purification strategy.

Introduction: The Challenge of Purifying Aminated Indazoles

4-Bromo-1-methylindazol-3-amine is a member of the 3-aminoindazole family, a class of heterocyclic structures prevalent in many biologically active compounds. The purification of such molecules is often non-trivial. The presence of the amine group introduces basicity, which can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can result in peak tailing, reduced resolution, and in some cases, irreversible adsorption or degradation of the target compound[1].

Furthermore, synthetic routes leading to substituted indazoles can generate isomeric byproducts, necessitating a purification method with high resolving power[2]. While large-scale syntheses of similar compounds have been developed to avoid column chromatography, often relying on recrystallization, chromatography remains an indispensable tool for achieving high purity at the research and early development stages[3][4]. This note details a systematic approach to developing and executing a successful column chromatography purification for 4-Bromo-1-methylindazol-3-amine.

Physicochemical Properties and Pre-Chromatographic Considerations

A thorough understanding of the target molecule's properties is paramount for designing an effective purification strategy.

PropertyValue/InformationSource/Rationale
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol [5]
Appearance Likely a solid at room temperatureBased on related compounds like 4-bromoaniline[6].
Solubility Expected to be soluble in polar organic solvents such as ethyl acetate, dichloromethane, and methanol. Limited solubility in non-polar solvents like hexanes.Inferred from the polarity of the indazole core and amine group, and solubility data for related anilines[6].
Reactivity and Stability The amine group imparts basicity. The compound may be sensitive to strong acids. The indazole ring is generally stable but can undergo N-alkylation or acylation.General chemical principles of aromatic amines and indazoles.
Safety Handle with appropriate personal protective equipment (PPE). Similar brominated amines can cause skin, eye, and respiratory irritation[7][8]. A full Safety Data Sheet (SDS) should be consulted.

Workflow for Chromatographic Purification

The overall process for the purification of 4-Bromo-1-methylindazol-3-amine is outlined below. This workflow is designed to be a self-validating system, where the initial analytical steps inform the preparative separation.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Processing Crude_Sample Crude 4-Bromo-1-methylindazol-3-amine TLC_Analysis TLC Analysis for Solvent System Scouting Crude_Sample->TLC_Analysis Scout conditions Column_Packing Column Packing with Silica Gel TLC_Analysis->Column_Packing Select mobile phase Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC/LC-MS Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identify pure fractions Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Pure 4-Bromo-1-methylindazol-3-amine Solvent_Removal->Final_Product

Sources

Application Notes and Protocols for the Recrystallization of High-Purity 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-1-methylindazol-3-amine serves as a critical building block in the synthesis of complex therapeutic agents. Its structural integrity and the absence of impurities directly impact the yield, purity, and pharmacological profile of the final API. Recrystallization stands as a powerful, scalable, and economical technique for achieving the requisite high purity by separating the target compound from impurities generated during synthesis, such as regioisomers or unreacted starting materials.

This document provides a detailed guide to developing a robust recrystallization protocol for 4-Bromo-1-methylindazol-3-amine. It moves beyond a simple list of steps to elucidate the underlying chemical principles, empowering researchers to not only follow the protocol but to adapt and troubleshoot it based on empirical observations.

Physicochemical Profile and Impurity Considerations

Understanding the molecule is the first step in designing its purification. 4-Bromo-1-methylindazol-3-amine is a heterocyclic amine. Its structure, featuring an indazole core, an amine group, and a bromine substituent, dictates its solubility and crystalline nature.

  • Indazole Core: The planar, aromatic indazole system promotes molecular stacking, which is conducive to forming a stable crystal lattice.

  • Amine Group (-NH₂): This group is a hydrogen bond donor and acceptor, increasing the molecule's polarity and offering a site for potential salt formation, which can be exploited in alternative purification strategies.[1][2]

  • Bromo Group (-Br): Adds to the molecular weight and can influence crystal packing.

  • Methyl Group (-CH₃): The N-methylation at the 1-position prevents the formation of certain regioisomers and alters the molecule's hydrogen bonding capabilities compared to an unsubstituted indazole.

Common impurities may include starting materials, reagents, and, most significantly, regioisomers formed during the synthesis of the indazole ring.[3][4] The goal of recrystallization is to find a solvent system where the target compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while impurities remain either fully dissolved or completely insoluble throughout the process.

The Core Principle: Developing the Optimal Solvent System

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. An ideal solvent should:

  • Completely dissolve the crude compound at its boiling point.

  • Precipitate the compound with high recovery upon cooling.

  • Keep impurities dissolved in the cold solvent (mother liquor).

  • Be chemically inert to the compound.

  • Be volatile enough for easy removal from the purified crystals.

Given that specific solubility data for 4-Bromo-1-methylindazol-3-amine is not readily published, a systematic solvent screening is the most scientifically sound approach.

Protocol 1: Microscale Solvent Screening

This protocol allows for rapid evaluation of multiple solvents using a minimal amount of crude material.

Materials:

  • Crude 4-Bromo-1-methylindazol-3-amine

  • A selection of solvents (see Table 1)

  • Small test tubes (10 x 75 mm)

  • Heat source (hot plate or sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude material into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good candidate solvent will show poor solubility.

  • If the compound is insoluble at room temperature, begin heating the mixture gently towards the solvent's boiling point, continuing to add solvent dropwise until the solid just dissolves. Record the volume of solvent used.

  • Once dissolved, allow the solution to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or adding a seed crystal.

  • If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize precipitation.

  • Evaluate the quality and quantity of the crystals formed. An ideal solvent will yield a large volume of well-formed crystals.

Data Presentation: Solvent Selection Guide
SolventBoiling Point (°C)Polarity IndexPotential Use / Rationale
Water10010.2Good anti-solvent for polar organic compounds.
Methanol655.1Often effective for polar compounds like amines.
Ethanol784.3Similar to methanol, slightly less polar.
Isopropanol (IPA)823.9A common choice for recrystallizing heterocyclic compounds.[3]
Acetonitrile825.8Apolar aprotic solvent, can be effective.
Ethyl Acetate774.4Medium polarity solvent.
Toluene1112.4Non-polar solvent, may be useful as an anti-solvent.
Heptane/Hexane98 / 69~0.1Non-polar anti-solvents.
Visualization: Solvent Selection Workflow

The logic for selecting a suitable recrystallization solvent can be visualized as a decision-making process.

Solvent_Selection start Place Crude in Test Tube add_solvent Add Solvent @ RT start->add_solvent is_soluble_rt Is it Soluble? add_solvent->is_soluble_rt heat Heat to Boiling is_soluble_rt->heat No bad_solvent2 Poor Solvent (Too Soluble) is_soluble_rt->bad_solvent2 Yes is_soluble_hot Is it Soluble? heat->is_soluble_hot cool Cool to RT, then Ice Bath is_soluble_hot->cool Yes bad_solvent1 Poor Solvent (Insoluble) is_soluble_hot->bad_solvent1 No crystals_form Crystals Form? cool->crystals_form crystals_form->bad_solvent2 No good_solvent Good Candidate Solvent crystals_form->good_solvent Yes

Caption: Logical workflow for single-solvent screening.

Recommended Recrystallization Protocols

Based on literature for structurally analogous compounds and general principles for purifying amines, two primary protocols are presented.

Protocol 2: Binary Solvent System (Methanol/Water)

This method is adapted from a successful procedure for purifying a similar bromo-indazol-amine derivative, where it was effective at removing regioisomeric impurities.[3][4] It employs a solvent (methanol) in which the compound is soluble and an anti-solvent (water) in which it is not.

Causality: The compound is dissolved in a minimum amount of hot methanol. Water is then added slowly to the hot solution until the saturation point is reached (indicated by slight cloudiness). As the solution cools, the polarity of the solvent system increases, drastically reducing the solubility of the organic compound and forcing it to crystallize, while more polar impurities may remain in the mother liquor.

Procedure:

  • Place the crude 4-Bromo-1-methylindazol-3-amine in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of methanol (e.g., start with a volume ratio of 80:20 Methanol:Water as a guideline) and begin heating the mixture to reflux (approx. 80°C) with stirring.[3][4]

  • Continue adding methanol in small portions until the solid is fully dissolved.

  • While maintaining the high temperature, add deionized water dropwise until the solution shows a faint, persistent turbidity. Add a drop or two of hot methanol to redissolve the precipitate and ensure the solution is saturated.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold methanol/water mixture or cold water to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Acid-Base Recrystallization

This alternative method leverages the basicity of the amine group.[1][2] It is particularly useful if the compound is difficult to crystallize from organic solvents or if impurities are non-basic.

Causality: The basic amine is protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt. Insoluble, non-basic impurities can be removed by filtration. The free base is then regenerated by adding a base (e.g., NaOH), causing it to precipitate out of the aqueous solution in a purified form.

Procedure:

  • Suspend the crude material in deionized water.

  • Slowly add aqueous hydrochloric acid (e.g., 1 M HCl) with stirring until the solid completely dissolves and the solution is acidic (pH 1-2).

  • If any insoluble impurities are present, filter them off.

  • Cool the clear, acidic solution in an ice bath.

  • Slowly add aqueous sodium hydroxide (e.g., 1 M NaOH) dropwise with vigorous stirring. The 4-Bromo-1-methylindazol-3-amine will precipitate as a solid. Continue adding base until the solution is basic (pH 9-10).

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the purified solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the purified product under vacuum.

General Recrystallization Workflow and Quality Control

The overall process, regardless of the chosen solvent system, follows a consistent workflow.

Visualization: Standard Recrystallization Workflow

Recrystallization_Workflow cluster_prep Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to RT hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure_product High-Purity Crystals dry->pure_product

Caption: A generalized workflow for laboratory recrystallization.
Validation and Quality Control

A protocol is only as good as its outcome. The purity of the recrystallized material must be rigorously assessed.

Analysis MethodParameterTypical Result (Crude)Target Result (Pure)
Melting Point Melting RangeBroad (e.g., 145-150°C)Sharp, narrow range (e.g., 152-153°C)
HPLC Purity (Area %)90-95%≥ 99.5%
¹H NMR Spectral IntegrityPresence of impurity peaksClean spectrum, correct integrations
Appearance Physical FormOff-white/colored powderWhite to off-white crystalline solid

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Compound's melting point is below the solvent's boiling point; solution is supersaturated.Re-heat to dissolve the oil, add slightly more solvent, and cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Solution is not saturated; cooling too fast; compound is too soluble.Try scratching the flask, adding a seed crystal, or cooling for a longer period. If unsuccessful, boil off some solvent to increase concentration and re-cool.
Poor Recovery Too much solvent was used; compound has significant solubility in cold solvent.Evaporate some solvent from the mother liquor and re-cool to obtain a second crop of crystals (may be less pure). Use less solvent in subsequent attempts.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step.[5] Use sparingly as it can adsorb the target compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Use caution when heating flammable organic solvents. Never heat them in an open container. Use a heating mantle or steam bath.

  • Handle acidic and basic solutions with care.

References

  • Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • MDPI. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(19), 6688. [Link]

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • vlab.amrita.edu. (2012). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 4-Bromo-1-methylindazol-3-amine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. Within the vast chemical space of kinase inhibitors, the indazole moiety has emerged as a "privileged scaffold". Its unique bicyclic aromatic structure, containing two nitrogen atoms, allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a crucial interaction for potent inhibition.[1][2] Marketed drugs such as Axitinib (a VEGFR inhibitor) and Linifanib (a multi-targeted kinase inhibitor) feature the indazole core, underscoring its therapeutic relevance.[3][4]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Bromo-1-methylindazol-3-amine , a versatile chemical intermediate, in the synthesis of novel kinase inhibitors. We will delve into its synthetic utility, provide detailed protocols for key chemical transformations, and discuss its application in targeting prominent cancer-related kinases like VEGFR, BCR-ABL, and PLK4.

The Strategic Advantage of 4-Bromo-1-methylindazol-3-amine

The 4-Bromo-1-methylindazol-3-amine scaffold offers several strategic advantages for the synthesis of kinase inhibitors:

  • Versatile Handle for C-C and C-N Bond Formation: The bromine atom at the 4-position serves as a versatile functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the exploration of diverse chemical space to optimize potency and selectivity.

  • Modulation of Physicochemical Properties: The substituents introduced at the 4-position can significantly influence the physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

  • Targeted Interactions with the Kinase ATP-Binding Site: The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase. The 1-methyl group can provide steric bulk and modulate the electronic properties of the indazole ring system. The substituent at the 4-position can be designed to interact with other regions of the ATP-binding site, leading to enhanced potency and selectivity.

Proposed Synthesis of 4-Bromo-1-methylindazol-3-amine

Synthetic Workflow Overview

G A 2-Fluoro-6-nitrotoluene B 1-Methyl-2-fluoro-6-nitrobenzene A->B Methylation (e.g., MeI, K2CO3) C 4-Bromo-1-methyl-2-fluoro-6-nitrobenzene B->C Bromination (e.g., NBS, H2SO4) D 4-Bromo-1-methyl-1H-indazol-3-amine C->D Cyclization with Hydrazine (e.g., N2H4·H2O)

Caption: Proposed synthetic workflow for 4-Bromo-1-methylindazol-3-amine.

Step-by-Step Protocol

Step 1: Methylation of 2-Fluoro-6-nitrotoluene

  • To a solution of 2-fluoro-6-nitrotoluene (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add methyl iodide (MeI, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-methyl-2-fluoro-6-nitrobenzene.

Step 2: Bromination of 1-Methyl-2-fluoro-6-nitrobenzene

  • Dissolve 1-methyl-2-fluoro-6-nitrobenzene (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1-methyl-2-fluoro-6-nitrobenzene.

Step 3: Cyclization to form 4-Bromo-1-methyl-1H-indazol-3-amine

  • Dissolve 4-bromo-1-methyl-2-fluoro-6-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) and heat the reaction mixture to reflux for 4-8 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 4-Bromo-1-methylindazol-3-amine .

Application in Kinase Inhibitor Synthesis: Cross-Coupling Reactions

The bromine atom at the C4 position of 4-Bromo-1-methylindazol-3-amine is ideally positioned for palladium-catalyzed cross-coupling reactions to introduce diverse aryl and heteroaryl moieties, which are common features in many kinase inhibitors.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6]

G A 4-Bromo-1-methylindazol-3-amine C Reaction Mixture (Pd Catalyst, Base, Solvent) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Heating and Stirring C->D E Work-up and Purification D->E F 4-Aryl/Heteroaryl-1-methylindazol-3-amine E->F

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

This protocol is a generalized procedure based on established methods for Suzuki coupling with bromo-indazoles.

  • Reaction Setup: In a dry Schlenk tube, combine 4-Bromo-1-methylindazol-3-amine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Purge the Schlenk tube with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted indazole derivative.

ParameterCondition 1Condition 2Rationale
Palladium Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(PPh₃)₄ is a versatile catalyst. PdCl₂(dppf) is often effective for challenging substrates.
Base K₂CO₃Cs₂CO₃K₂CO₃ is a common and cost-effective base. Cs₂CO₃ is a stronger base that can enhance reaction rates.
Solvent 1,4-Dioxane/H₂ODME/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80 °C100 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of sensitive substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8]

G A 4-Bromo-1-methylindazol-3-amine C Reaction Mixture (Pd Catalyst, Ligand, Base, Solvent) A->C B Aryl/Alkyl Amine B->C D Heating and Stirring C->D E Work-up and Purification D->E F N-Substituted-1-methylindazol-3,4-diamine E->F

Caption: Generalized workflow for the Buchwald-Hartwig amination.

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination on heterocyclic systems.[9]

  • Reaction Setup: In a dry Schlenk tube, combine 4-Bromo-1-methylindazol-3-amine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos or RuPhos (0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Purge the Schlenk tube with an inert gas and heat the reaction mixture to 90-110 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterCondition 1Condition 2Rationale
Palladium Source Pd₂(dba)₃Pd(OAc)₂Both are common and effective palladium sources for this transformation.
Ligand XantphosRuPhosThe choice of ligand is crucial and depends on the specific substrates. Xantphos and RuPhos are widely used for C-N coupling.
Base NaOtBuCs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is a common choice, while Cs₂CO₃ can be used for more sensitive substrates.
Solvent Toluene1,4-DioxaneAprotic, non-polar to moderately polar solvents are typically used.

Targeting Key Kinases with 4-Bromo-1-methylindazol-3-amine Derivatives

The versatility of the 4-bromo-1-methylindazol-3-amine scaffold allows for the design of inhibitors targeting a range of kinases implicated in cancer.

VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Axitinib is a potent VEGFR inhibitor that features an indazole core.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

BCR-ABL Inhibitors

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[11] The development of BCR-ABL inhibitors, such as Imatinib, has revolutionized the treatment of CML. The indazole scaffold has been explored for the development of next-generation BCR-ABL inhibitors.

G BCR_ABL BCR-ABL (Constitutively Active) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activation JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activation Proliferation Uncontrolled Cell Proliferation Inhibition of Apoptosis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.[12]

PLK4 (Polo-like Kinase 4) Inhibitors

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and the maintenance of genomic stability.[13] Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.

G PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Aneuploidy Aneuploidy & Genomic Instability PLK4->Aneuploidy Overexpression Mitotic_Spindle Mitotic Spindle Formation Centriole_Dup->Mitotic_Spindle Cell_Cycle Proper Cell Cycle Progression Mitotic_Spindle->Cell_Cycle PLK4_Inhibitor PLK4 Inhibitor PLK4_Inhibitor->PLK4 Inhibition

Caption: The role of PLK4 in the cell cycle and the effect of its inhibition.[14]

Conclusion and Future Perspectives

4-Bromo-1-methylindazol-3-amine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization through robust and reliable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions provides a powerful platform for medicinal chemists to generate libraries of diverse compounds for screening against a wide range of kinase targets. The insights and protocols provided in this application note are intended to empower researchers to harness the full potential of this privileged scaffold in their drug discovery endeavors. Future work in this area could focus on the development of more efficient and environmentally friendly synthetic routes to 4-Bromo-1-methylindazol-3-amine and the exploration of its utility in other emerging areas of medicinal chemistry.

References

  • Abhinand, C. S., Raju, R., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of cell communication and signaling, 10(4), 347–354. [Link]

  • CN104326985A - Preparation method of linifanib. (n.d.).
  • Holland, A. J., & Cleveland, D. W. (2012). Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1599), 2243–2248. [Link]

  • CN103570696A - Method for preparing intermediate of axitinib and application of... (n.d.).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C-N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Duan, J., Zhang, Y., & Zhang, W. (2012). A practical and efficient base mediated synthesis of free 3-aminoindazoles from the reaction of nitriles with hydrazines. Chemical Communications, 48(79), 9864-9866. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4088. [Link]

  • Iacob, R. E., & Engen, J. R. (2012). BCR-ABL: a multifaceted signaling machine and its misadventures in chronic myeloid leukemia. Structure (London, England : 1993), 20(12), 1957–1967. [Link]

  • US9580406B2 - Processes for the preparation of axitinib. (n.d.).
  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. [Link]

  • Kar, G. K. (2016). Answer to "How do you do reduction of aromatic nitro or nitroimidazole?". ResearchGate. [Link]

  • An, S., Chen, Y., & Li, G. (2015). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules (Basel, Switzerland), 20(10), 18721–18738. [Link]

  • Liu, Y., Zhang, X., & Li, J. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in oncology, 11, 587554. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. [Link]

  • Grebien, F., & Superti-Furga, G. (2014). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Cold Spring Harbor perspectives in biology, 6(5), a018512. [Link]

  • Lee, J., & Jung, Y. H. (2017). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 22(11), 1845. [Link]

  • Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266–274. [Link]

  • Wang, Z., Li, G., & Liu, J. (2021). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Journal of Hematology & Oncology, 14(1), 1-19. [Link]

  • Quintás-Cardama, A., & Cortes, J. (2009). Molecular biology of bcr-abl1-positive chronic myeloid leukemia. Blood, 113(8), 1619–1630. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). linifanib. [Link]

  • Wang, C., Li, Y., & Zhang, H. (2020). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers, 7(18), 2733-2738. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • PubChem. (n.d.). Linifanib. [Link]

  • Zhang, H., Wang, Y., & Li, J. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 703. [Link]

  • Encyclopedia.pub. (n.d.). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. [Link]

  • Reddy, T. R., & Kumar, A. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Scribd. (n.d.). 4 Bromo 1H Indazole. [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Zhang, X., Wei, C., & Liang, H. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in oncology, 11, 587554. [Link]

  • Med School. (2020, August 18). bcr-abl Translocation Mechanism | Philadelphia Chromosome [Video]. YouTube. [Link]

  • Frank, E., & Schneider, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie-Chemical Monthly, 149(7), 1361-1367. [Link]

  • CN103570696A - Method for preparing intermediate of axitinib and application of... (n.d.).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Al-Masum, M. A., & El-Sayed, M. E. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2963. [Link]

  • Chemsrc. (n.d.). Linifanib (ABT-869). [Link]

  • Gupton, B. F., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

Sources

The Strategic Role of 4-Bromo-1-methylindazol-3-amine in Pharmaceutical Synthesis: Application Notes and Protocols for the Development of AXL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 4-Bromo-1-methylindazol-3-amine, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its synthesis, chemical properties, and its critical application in the development of targeted therapies, with a particular focus on the AXL receptor tyrosine kinase (RTK) inhibitor, Bemcentinib (BGB324). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of the Indazole-3-amine Scaffold

The 1H-indazole-3-amine framework is a privileged scaffold in medicinal chemistry, recognized for its ability to act as an effective hinge-binding motif in various kinases.[1][2] This structural feature is central to the biological activity of numerous kinase inhibitors. The strategic introduction of a bromine atom at the 4-position and a methyl group at the N-1 position of the indazole ring provides a versatile handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery.

Synthesis of 4-Bromo-1-methylindazol-3-amine: A Proposed Protocol

While a definitive, publicly available, step-by-step protocol for the synthesis of 4-Bromo-1-methylindazol-3-amine is not extensively documented, a robust synthetic strategy can be inferred from established methodologies for analogous indazole-3-amines.[3][4] The proposed pathway commences with a suitable ortho-halobenzonitrile precursor, followed by cyclization with methylhydrazine and subsequent bromination.

Proposed Synthetic Pathway:

Synthesis_of_4-Bromo-1-methylindazol-3-amine A 2-Fluorobenzonitrile B 1-Methyl-1H-indazol-3-amine A->B Methylhydrazine, Heat C 4-Bromo-1-methyl-1H-indazol-3-amine B->C N-Bromosuccinimide (NBS), Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of 4-Bromo-1-methylindazol-3-amine.

Protocol 1: Synthesis of 1-Methyl-1H-indazol-3-amine (Intermediate)

Causality: The synthesis of the indazole-3-amine core is typically achieved through the cyclization of an ortho-halobenzonitrile with a hydrazine derivative. The use of methylhydrazine directly installs the desired methyl group at the N-1 position of the indazole ring. The fluorine atom in 2-fluorobenzonitrile is a good leaving group for the initial nucleophilic aromatic substitution by methylhydrazine.

Step Procedure Rationale
1 To a solution of 2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., n-butanol or diglyme), add methylhydrazine (1.2 eq).The solvent choice is critical to reach the necessary temperature for the reaction to proceed efficiently. An excess of methylhydrazine ensures complete consumption of the starting material.
2 Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by TLC or LC-MS.Elevated temperatures are required to overcome the activation energy for both the initial SNAr reaction and the subsequent intramolecular cyclization.
3 Upon completion, cool the reaction mixture to room temperature and dilute with water.This step is to precipitate the product, which is typically less soluble in aqueous media.
4 Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 1-Methyl-1H-indazol-3-amine.Purification by filtration is often sufficient to obtain a product of adequate purity for the next step.

Protocol 2: Bromination to Yield 4-Bromo-1-methyl-1H-indazol-3-amine

Causality: Electrophilic aromatic substitution is employed to introduce the bromine atom onto the indazole ring. N-Bromosuccinimide (NBS) is a convenient and milder brominating agent compared to elemental bromine. The reaction is typically performed in a polar aprotic solvent like DMF, which helps to solubilize the starting material and facilitate the reaction.

Step Procedure Rationale
1 Dissolve 1-Methyl-1H-indazol-3-amine (1.0 eq) in N,N-dimethylformamide (DMF).DMF is an excellent solvent for this type of reaction, promoting the dissolution of the reactants.
2 Cool the solution to 0 °C in an ice bath.Cooling the reaction helps to control the exothermicity of the bromination and can improve the regioselectivity.
3 Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.A slight excess of NBS ensures complete bromination. Portion-wise addition helps to control the reaction rate and temperature.
4 Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.The reaction is typically complete within a few hours at room temperature.
5 Quench the reaction by adding an aqueous solution of sodium thiosulfate.This step is to neutralize any unreacted NBS.
6 Extract the product with a suitable organic solvent (e.g., ethyl acetate).The product is more soluble in the organic phase.
7 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.These are standard workup procedures to remove water and residual salts.
8 Purify the crude product by column chromatography on silica gel to afford 4-Bromo-1-methyl-1H-indazol-3-amine.Chromatography is necessary to remove any regioisomers or over-brominated byproducts.

Application in the Synthesis of Bemcentinib (BGB324): A Selective AXL Inhibitor

4-Bromo-1-methylindazol-3-amine is a key building block for the synthesis of Bemcentinib (also known as BGB324 or R428), a first-in-class, selective, and orally bioavailable AXL kinase inhibitor.[5][6][7] AXL is a receptor tyrosine kinase that plays a crucial role in tumor proliferation, survival, metastasis, and the development of drug resistance.[8][9] By inhibiting AXL, Bemcentinib can restore sensitivity to other cancer therapies and inhibit tumor progression.[5][8]

The AXL Signaling Pathway and Mechanism of Inhibition:

The AXL signaling pathway is activated by its ligand, Gas6 (Growth arrest-specific 6). This activation leads to the downstream signaling of several pathways, including PI3K/AKT, MAPK, and NF-κB, which promote cell survival and proliferation.[8][10] AXL inhibitors like Bemcentinib typically bind to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[11]

AXL_Pathway cluster_downstream Cellular Outcomes Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK NFkB NF-κB AXL->NFkB Metastasis Metastasis & Drug Resistance AXL->Metastasis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation NFkB->Proliferation Bemcentinib Bemcentinib (BGB324) Bemcentinib->AXL Inhibits

Caption: Simplified AXL signaling pathway and the inhibitory action of Bemcentinib.

Protocol 3: Synthesis of Bemcentinib via Suzuki-Miyaura Coupling

The synthesis of Bemcentinib from 4-Bromo-1-methylindazol-3-amine likely proceeds through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyrimidine moiety, followed by further functionalization.

Synthetic Workflow:

Bemcentinib_Synthesis A 4-Bromo-1-methyl-1H- indazol-3-amine C Coupled Intermediate A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) B Pyrimidine Boronic Ester B->C E Bemcentinib (BGB324) C->E Multi-step Sequence D Final Functionalization (e.g., Amine Side Chain) D->E

Caption: General workflow for the synthesis of Bemcentinib.

Detailed Protocol (Illustrative):

Causality: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Step Procedure Rationale
1 In a reaction vessel, combine 4-Bromo-1-methyl-1H-indazol-3-amine (1.0 eq), the appropriate pyrimidine boronic acid or ester (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).The boronic ester is used in slight excess to drive the reaction to completion. The choice of palladium catalyst and base is critical and may require optimization for this specific substrate.
2 Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).Removal of oxygen is essential as it can deactivate the palladium catalyst. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
3 Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.The elevated temperature is necessary to drive the catalytic cycle.
4 Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).Standard workup to isolate the coupled product.
5 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Removal of water and inorganic salts.
6 Purify the crude product by column chromatography to yield the coupled intermediate.Purification is necessary to remove residual starting materials and catalyst byproducts.
7 The resulting intermediate undergoes further synthetic transformations, such as nucleophilic substitution or another cross-coupling reaction, to introduce the final side chain, yielding Bemcentinib.This final functionalization step is specific to the target molecule and would involve a separate set of optimized reaction conditions.

Quantitative Data Summary:

Compound Molecular Formula Molecular Weight ( g/mol ) Key Synthetic Step
4-Bromo-1-methylindazol-3-amineC8H8BrN3226.07Bromination of 1-methyl-1H-indazol-3-amine
Bemcentinib (BGB324)C30H34N8506.64Suzuki-Miyaura Coupling

Conclusion and Future Perspectives

4-Bromo-1-methylindazol-3-amine stands out as a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The strategic placement of the bromine atom allows for facile derivatization through modern cross-coupling methodologies, enabling the exploration of a vast chemical space. The successful application of this intermediate in the synthesis of the promising AXL inhibitor Bemcentinib underscores its importance in contemporary drug discovery. Further exploration of this scaffold, utilizing a range of coupling partners and reaction conditions, holds significant potential for the development of novel therapeutics targeting a variety of diseases.

References

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. [Link]

  • Duval, D., et al. (2015). Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy. Clinical Cancer Research, 21(13), 2927-2932. [Link]

  • Spicer, J. F., et al. (2019). A phase II study of bemcentinib (BGB324), a first-in-class highly selective AXL inhibitor, with pembrolizumab in pts with advanced NSCLC: OS for stage I and preliminary stage II efficacy. Journal of Clinical Oncology, 37(15_suppl), 9098-9098. [Link]

  • Bhalla, S., et al. (2022). Phase 1 dose escalation and expansion study of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced NSCLC. Journal of Clinical Oncology, 40(16_suppl), 9081-9081. [Link]

  • Bhalla, S., et al. (2023). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. Lung Cancer, 182, 107291. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • A.S.A, B. (2022). Protocol. Clinical Trials. [Link]

  • Gay, C. M., et al. (2017). AXL inhibitors in cancer: A medicinal chemistry perspective. Journal of Medicinal Chemistry, 60(16), 6831-6849. [Link]

  • A.S.A, B. (2022). Protocol. Clinical Trials. [Link]

  • Patsnap Synapse. (2024). What are AXL inhibitors and how do they work? Retrieved from [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • National Center for Biotechnology Information. (n.d.). AXL receptor tyrosine kinase. Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Zhang, Y., et al. (2021). A pathway map of AXL receptor-mediated signaling network. Database, 2021, baab061. [Link]

  • Wikipedia. (n.d.). AXL receptor tyrosine kinase. Retrieved from [Link]

  • Wu, X., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(7), 845-853. [Link]

  • Asquith, C. R. M., & Laitinen, T. (2021). AXL Inhibitors: Status of Clinical Development. Current Oncology Reports, 23(11), 128. [Link]

  • Ahmed, M., & Kazi, J. U. (2022). Mechanism of AXL regulation in chemotherapy resistance. Cancer Research, 82(12_Supplement), 406-406. [Link]

  • Wu, X., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(7), 845-853. [Link]

  • Bhalla, S., et al. (2023). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. Lung Cancer, 182, 107291. [Link]

  • Daval, M., et al. (2010). The receptor tyrosine kinase Axl in cancer: Biological functions and therapeutic implications. Current Pharmaceutical Design, 16(12), 1344-1354. [Link]

Sources

Application Notes and Protocols for the Quantification of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical quantification of 4-Bromo-1-methylindazol-3-amine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this guide presents detailed protocols for three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are developed based on the physicochemical properties of the analyte and related chemical structures, and are designed to be validated in accordance with international regulatory standards. Each protocol is accompanied by an in-depth explanation of the experimental choices, ensuring that the underlying scientific principles are clear. This guide is intended to serve as a practical resource for scientists in research and quality assurance, enabling them to implement accurate and precise quantification of 4-Bromo-1-methylindazol-3-amine in various sample matrices.

Introduction: The Analytical Imperative for 4-Bromo-1-methylindazol-3-amine

4-Bromo-1-methylindazol-3-amine is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of accurate and precise analytical methods for its quantification is of paramount importance throughout the drug development lifecycle, from process development and optimization to final product quality control.

This guide provides a detailed exploration of three robust analytical techniques for the quantification of 4-Bromo-1-methylindazol-3-amine. The choice of a specific method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely accessible and robust technique suitable for routine quality control and quantification in relatively clean sample matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for the quantification of trace levels of the analyte in complex biological or environmental matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds, providing excellent chromatographic resolution and structural information.

Each section will provide a step-by-step protocol, the scientific rationale behind the chosen parameters, and guidelines for method validation based on the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines[1][2][3].

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 4-Bromo-1-methylindazol-3-amine is fundamental to developing effective analytical methods. While specific experimental data for this compound is not widely available, its properties can be inferred from its structure and from closely related analogs such as 4-bromoaniline and 1-methylindazole.

Structure and Properties of 4-Bromo-1-methylindazol-3-amine:

  • Chemical Formula: C8H8BrN3

  • Molecular Weight: 226.08 g/mol

  • Structure:

    • An indazole core, which is a bicyclic aromatic system containing two adjacent nitrogen atoms.

    • A bromine atom at the 4-position, which introduces hydrophobicity and a characteristic isotopic pattern in mass spectrometry.

    • A methyl group on one of the indazole nitrogens (N1), which increases its lipophilicity compared to the unsubstituted indazole.

    • An amine group at the 3-position, which imparts basic properties to the molecule.

Key Analytical Considerations:

  • Solubility: Based on analogs like 4-bromoaniline, the compound is expected to have limited solubility in water but good solubility in organic solvents such as methanol, ethanol, acetonitrile, and ether[4][5][6][7]. This is a critical factor for preparing standards and samples.

  • Chromatographic Behavior: The presence of the aromatic rings and the bromo- and methyl-substituents suggests that the molecule is amenable to reversed-phase HPLC. The basic nature of the amine group (pKa can be estimated to be in the range of 3-5, similar to other aromatic amines) means that the mobile phase pH will significantly influence its retention and peak shape[4][8]. For GC analysis, the compound's volatility and thermal stability must be considered.

  • UV Absorbance: Indazole and its derivatives are known to absorb UV light. Studies on 1-methylindazole show absorbance maxima in the regions of 254 nm and 310 nm[9][10]. These wavelengths are strong candidates for UV detection in HPLC.

  • Mass Spectrometry: The bromine atom will produce a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio in the mass spectrum, which is a powerful tool for identification[11][12]. The molecule is expected to protonate readily in positive ion electrospray ionization (ESI) for LC-MS analysis. Fragmentation in MS/MS is likely to involve the stable indazole ring system. For GC-MS, electron ionization (EI) will likely lead to fragmentation patterns characteristic of aromatic amines and halogenated compounds[3].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and cost-effective approach for the quantification of 4-Bromo-1-methylindazol-3-amine in bulk drug substances and intermediate process samples.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the non-polar character of the analyte. The mobile phase, consisting of acetonitrile and a phosphate buffer, is selected to provide good retention and peak shape. The pH of the buffer is controlled to ensure consistent ionization of the basic amine group, thereby achieving reproducible retention times. A detection wavelength of 254 nm is chosen based on the expected UV absorbance of the indazole chromophore[9][10].

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol, and water

  • Potassium phosphate monobasic and phosphoric acid

  • 4-Bromo-1-methylindazol-3-amine reference standard

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

3.2.2. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Bromo-1-methylindazol-3-amine reference standard and dissolve it in 25.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (phosphate buffer, pH 3.0) and Mobile Phase B (acetonitrile)
Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

3.2.4. Sample Preparation

Accurately weigh a sample containing 4-Bromo-1-methylindazol-3-amine and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis and System Suitability
  • Calibration Curve: Plot the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value > 0.995 is typically required.

  • Quantification: Determine the concentration of 4-Bromo-1-methylindazol-3-amine in the sample by interpolating its peak area from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The theoretical plates for the analyte peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

Method Validation (as per ICH Q2(R1))

A summary of the validation parameters is provided in the table below.

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a diode array detector.
Linearity r² > 0.995 over the specified concentration range.
Range Typically 80-120% of the test concentration for assay.
Accuracy Recovery of 98.0-102.0% for spiked samples at three concentration levels.
Precision Repeatability (intra-day) RSD < 2.0%. Intermediate precision (inter-day) RSD < 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the quantification of 4-Bromo-1-methylindazol-3-amine in complex matrices such as biological fluids (plasma, urine) or for trace-level impurity analysis.

Rationale for Method Development

The use of LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. Electrospray ionization in positive mode is chosen due to the basic nature of the amine group, which is readily protonated. The chromatographic conditions are similar to the HPLC-UV method but can be adapted for faster analysis times. An internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in instrument response.

Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC-MS/MS system (triple quadrupole or equivalent) with an ESI source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • 4-Bromo-1-methylindazol-3-amine reference standard

  • Stable isotope-labeled internal standard (e.g., 4-Bromo-1-(methyl-d3)-indazol-3-amine)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents for sample cleanup.

4.2.2. Mass Spectrometer Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 226.0 (for [M+H]⁺ of 4-Bromo-1-methylindazol-3-amine, considering the major bromine isotope ⁷⁹Br) and m/z 228.0 (for ⁸¹Br).

  • Product Ions (Q3): A plausible and stable product ion would be the indazole core fragment. Based on similar structures, a fragment of m/z 145.0 (corresponding to the loss of the bromo-substituent and other fragments) is a likely candidate. The exact product ions should be determined by infusing a standard solution and performing a product ion scan.

  • MRM Transitions:

    • Analyte: 226.0 -> 145.0 (quantifier), 228.0 -> 145.0 (qualifier)

    • Internal Standard: (e.g., for d3-labeled IS) 229.0 -> 145.0

  • Collision Energy and other MS parameters: Optimize by infusing a standard solution.

4.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
Gradient elution
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4.2.4. Sample Preparation (Example for Plasma)

  • To 100 µL of plasma, add 25 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Data Analysis and Validation

The validation parameters are similar to the HPLC-UV method but with more stringent acceptance criteria for sensitivity (LOD/LOQ) and consideration of matrix effects as per FDA and EMA guidelines for bioanalytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for the quantification of 4-Bromo-1-methylindazol-3-amine, provided the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.

Rationale for Method Development

A non-polar capillary column is chosen for the separation of the aromatic analyte. Electron ionization (EI) is used to generate characteristic fragment ions for identification and quantification. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Experimental Protocol

5.2.1. Instrumentation and Materials

  • GC-MS system with an EI source

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • High purity helium as carrier gas

  • GC-grade solvents (e.g., ethyl acetate, methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), if required.

5.2.2. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions The molecular ion (m/z 225 and 227) and characteristic fragment ions. Likely fragments include loss of a methyl group (m/z 210/212) and cleavage of the indazole ring. The exact ions should be determined from a full scan spectrum of a standard.

5.2.3. Sample Preparation and Derivatization (if necessary)

  • Dissolve the sample in a suitable solvent like ethyl acetate.

  • If derivatization is needed to improve peak shape or volatility, evaporate the solvent and add the derivatizing agent (e.g., BSTFA). Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

  • Inject an aliquot into the GC-MS.

Data Analysis and Validation

Data analysis and validation follow similar principles to the HPLC-UV and LC-MS/MS methods, with a focus on demonstrating specificity, linearity, accuracy, and precision in the SIM mode.

Visualization of Workflows

HPLC-UV/LC-MS/MS Sample Preparation and Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Vortex/Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC/LC-MS s4->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 Detection (UV or MS/MS) a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for HPLC-UV and LC-MS/MS analysis.

GC-MS Sample Preparation and Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Dissolve Sample in Solvent s2 Evaporate Solvent s1->s2 s3 Add Derivatizing Agent s2->s3 s4 Heat to React s3->s4 a1 Inject into GC-MS s4->a1 Derivatized Sample a2 Separation in GC Column a1->a2 a3 EI Fragmentation and MS Detection a2->a3 d1 Peak Integration (SIM) a3->d1 Mass Spectrum Data d2 Calibration Curve d1->d2 d3 Concentration Calculation d2->d3

Sources

Application Notes and Protocols: Acylation of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the acylation of 4-Bromo-1-methylindazol-3-amine. This key intermediate is a valuable building block in medicinal chemistry and drug discovery, and its acylated derivatives are of significant interest for the synthesis of novel therapeutic agents. This document explores various acylation strategies, including the use of acid chlorides, acid anhydrides, and carboxylic acids with peptide coupling reagents. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this guide, ensuring researchers can confidently and successfully synthesize a diverse range of N-acylated 4-Bromo-1-methylindazol-3-amine analogs.

Introduction: The Significance of Acylated 3-Aminoindazoles

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. For instance, derivatives of this core are investigated as kinase inhibitors for cancer therapy and as potential treatments for neurodegenerative diseases. The acylation of the 3-amino group of 4-Bromo-1-methylindazol-3-amine provides a straightforward and versatile method to introduce a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The bromo-substituent at the 4-position also serves as a valuable handle for further functionalization, for example, through cross-coupling reactions.

While specific literature on the acylation of 4-Bromo-1-methylindazol-3-amine is not extensively published, the reactivity of the 3-amino group is analogous to other 3-aminoindazoles and aromatic amines. The protocols outlined herein are based on well-established and robust chemical transformations, adapted for this specific substrate.

Mechanistic Considerations and Strategy Selection

The acylation of 4-Bromo-1-methylindazol-3-amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 3-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The choice of acylating agent and reaction conditions will depend on the desired product, the scale of the reaction, and the presence of other functional groups.

Diagram: General Acylation Mechanism```dot

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Indazole 4-Bromo-1-methylindazol-3-amine Intermediate Tetrahedral Intermediate Indazole->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-L) AcylatingAgent->Intermediate Product N-Acylated Product Intermediate->Product Collapse of Intermediate LeavingGroup Leaving Group (L-) Intermediate->LeavingGroup Elimination

Caption: Experimental workflow for the acylation of 4-Bromo-1-methylindazol-3-amine.

Conclusion

The acylation of 4-Bromo-1-methylindazol-3-amine is a fundamental transformation for the generation of diverse chemical libraries for drug discovery. By understanding the principles behind acylation with acid chlorides, acid anhydrides, and carboxylic acids via coupling reagents, researchers can select the most appropriate method for their specific synthetic goals. The protocols provided in this guide are designed to be robust and reproducible, forming a solid foundation for the synthesis of novel acylated 3-aminoindazole derivatives.

References

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • YouTube. (2015). Acylation (Acid Chloride Reactions). [Link]

  • YouTube. (2016). Acylation (Acid Anhydride Reactions). [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

Application and Protocol Guide for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Molecules incorporating the indazole nucleus have demonstrated a broad spectrum of therapeutic activities, including applications as anticancer agents, HIV-protease inhibitors, and anti-inflammatory drugs.[1] The ability to functionalize the indazole core at specific positions is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.[2][3]

4-Bromo-1-methylindazol-3-amine is a key intermediate, offering a versatile platform for diversification through modern synthetic methodologies. The bromine atom at the C4 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides detailed application notes and starting-point protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this substrate, designed for researchers, scientists, and professionals in drug development. The protocols are derived from established methodologies for structurally related N-heterocyclic compounds and are intended to serve as a robust foundation for experimental work.

Understanding the Core Chemistry: The Palladium Catalytic Cycles

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient pathways to construct complex molecular architectures.[4] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp2)-C(sp2) bonds by coupling an organoboron reagent with an organohalide.[5] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[1] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[6]

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Br Oxidative Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) R-B(OR')2 Base Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Reductive Elimination

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

The Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a transformation of immense value in pharmaceutical synthesis where aryl amines are common motifs.[7] This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.

Buchwald_Hartwig_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Br Oxidative Addition Oxidative Addition Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR'R''(L2) HNR'R'' Base Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination Reductive Elimination

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination Reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base, which also often serves as the solvent.[9] The Sonogashira coupling is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important building blocks in materials science and medicinal chemistry.[9]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Br (Oxidative Addition) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Cu-C≡CR (Transmetalation) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 (Reductive Elimination) Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Cu(I), Base

Caption: Interconnected Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.

Experimental Protocols: Starting Points for Optimization

The following protocols are designed as robust starting points for the cross-coupling reactions of 4-Bromo-1-methylindazol-3-amine. Given the potential for N-heterocycles to influence catalytic activity, optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal yields.[10]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-Bromo-1-methylindazol-3-amine, coupling partner, and base in a reaction vessel. B Add solvent and degas the mixture. A->B C Add palladium catalyst and ligand. B->C D Heat the reaction mixture under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract with an organic solvent. F->G H Dry, concentrate, and purify by column chromatography. G->H

Caption: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1-methylindazol-3-amine with Arylboronic Acids

This protocol is adapted from successful couplings of other bromoindazoles and related N-heterocycles.[11][12][13]

Materials:

  • 4-Bromo-1-methylindazol-3-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/H₂O (4:1), DME, Toluene)

Procedure:

  • To a dry reaction vessel, add 4-Bromo-1-methylindazol-3-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the vessel.

  • Add the palladium catalyst (and ligand, if not using a pre-catalyst complex).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsPotential for Optimization
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like XPhos
Base K₂CO₃ (2 eq)K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1)DME, Toluene
Temperature 90 °C80-120 °C (conventional or microwave heating)
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1-methylindazol-3-amine

This protocol is based on established methods for the amination of bromo-substituted heterocycles. The choice of a bulky, electron-rich ligand is often critical.

Materials:

  • 4-Bromo-1-methylindazol-3-amine

  • Amine (primary or secondary) (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, tBuDavePhos-Pd-G3) (1-3 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5 - 2.5 equivalents)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-Bromo-1-methylindazol-3-amine (1.0 eq), the palladium pre-catalyst (0.02 eq), and the base (1.5 eq) to a dry reaction vessel.

  • Add the degassed solvent, followed by the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

ParameterRecommended Starting ConditionsPotential for Optimization
Catalyst/Ligand XPhos Pd G3 (2 mol%)Other Buchwald ligands and pre-catalysts
Base NaOt-Bu (1.5 eq)K₃PO₄, LHMDS
Solvent Toluene1,4-Dioxane
Temperature 100 °C80-120 °C
Protocol 3: Sonogashira Coupling of 4-Bromo-1-methylindazol-3-amine with Terminal Alkynes

This protocol provides a general method for the alkynylation of the indazole core, adapted from procedures for other aryl bromides.[8][14]

Materials:

  • 4-Bromo-1-methylindazol-3-amine

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base/Solvent (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

Procedure:

  • To a reaction vessel, add 4-Bromo-1-methylindazol-3-amine (1.0 eq), the palladium catalyst (0.03 eq), and CuI (0.02 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the amine solvent (e.g., Et₃N) and the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

ParameterRecommended Starting ConditionsPotential for Optimization
Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄, other Pd(II) sources
Co-catalyst CuI (2 mol%)-
Base/Solvent Et₃NDIPA, or other amine bases
Temperature 60 °CRoom temperature to 100 °C

Troubleshooting and Considerations for Self-Validation

  • Catalyst Inhibition: The presence of the free amine at the C3 position and the pyrazolic nitrogens in the indazole ring can lead to catalyst inhibition by coordinating to the palladium center. If low reactivity is observed, increasing the catalyst loading or employing a pre-catalyst that is less susceptible to inhibition may be beneficial.

  • Dehalogenation: A common side reaction in cross-coupling is the reduction of the aryl halide to the corresponding arene.[10] This can be minimized by ensuring anhydrous and anaerobic conditions and by carefully selecting the base and solvent system.

  • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur, particularly at higher temperatures or in the presence of oxygen.

  • Product Stability: While many substituted indazoles are stable, some functionalized products may be sensitive to acidic or basic conditions during work-up and purification. It is advisable to perform a small-scale reaction first to assess the stability of the desired product.

  • Microwave Chemistry: For reactions that are sluggish under conventional heating, microwave irradiation can often significantly reduce reaction times and improve yields.[12]

Conclusion

The palladium-catalyzed cross-coupling of 4-Bromo-1-methylindazol-3-amine offers a powerful and flexible strategy for the synthesis of diverse libraries of substituted indazoles for drug discovery and development. The protocols provided herein, based on established methodologies for related heterocyclic systems, serve as a comprehensive starting point for researchers. A thorough understanding of the underlying reaction mechanisms and a systematic approach to optimization will be key to successfully applying these transformative reactions to this valuable building block.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. Available from: [Link]

  • Nishad, A. et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2021 , 26(16), 4985. Available from: [Link]

  • Catarzi, D. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2013 , 18(11), 13838-13853. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. Available from: [Link]

  • Ivashchenko, O. et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molbank, 2013 , 2013(4), M800. Available from: [Link]

  • Khan, I. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021 , 26(21), 6464. Available from: [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. 2024 . Available from: [Link]

  • Jedinak, L. et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 2016 , 81(21), 10133-10147. Available from: [Link]

  • Colacot, T. J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022 , 26(7), 1839-1854. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]

  • National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. 2021 . Available from: [Link]

  • ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different... Available from: [Link]

  • Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. 2024 . Available from: [Link]

  • ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. 2023 . Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. 2020 . Available from: [Link]

  • National Institutes of Health. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. 2024 . Available from: [Link]

  • PubChem. 4-Bromo-1-methyl-indazol-5-amine. Available from: [Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. 2012 . Available from: [Link]

  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. 2024 . Available from: [Link]

  • National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. 2024 . Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. 2020 . Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. 2024 . Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. 2024 . Available from: [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. 2023 . Available from: [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. 2024 . Available from: [Link]

  • National Institutes of Health. Advances in Cross-Coupling Reactions. 2020 . Available from: [Link]

  • Cheméo. Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-1-methylindazol-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. Our goal is to provide a self-validating framework for achieving higher yields and purity.

Synthetic Strategy Overview

The synthesis of 4-Bromo-1-methylindazol-3-amine is a multi-step process where the sequence of operations can significantly impact the final yield and purity. The most logical and commonly employed strategy involves the initial formation of the 3-aminoindazole core, followed by sequential N-methylation and C4-bromination. The order of these last two steps is a critical consideration, as the electronic properties of the intermediate will dictate the regioselectivity of the subsequent reaction.

Below is a visualization of the recommended synthetic workflow.

G cluster_0 Route A: Recommended Pathway cluster_1 Route B: Alternative Pathway A0 2-Amino-benzonitrile Derivative A1 1H-Indazol-3-amine A0->A1 Cyclization (e.g., with Hydrazine) A2 1-Methyl-1H-indazol-3-amine A1->A2 N1-Methylation A3 4-Bromo-1-methyl-1H-indazol-3-amine A2->A3 C4-Bromination B0 2-Amino-benzonitrile Derivative B1 Bromo-2-amino-benzonitrile B0->B1 Bromination B2 4-Bromo-1H-indazol-3-amine B1->B2 Cyclization B3 4-Bromo-1-methyl-1H-indazol-3-amine B2->B3 N1-Methylation

Caption: Recommended vs. Alternative synthetic routes for 4-Bromo-1-methylindazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis?

The most common and cost-effective starting materials are substituted 2-aminobenzonitriles. For this specific target, starting with 2-aminobenzonitrile itself is a viable option. The indazole ring is typically formed via reaction with hydrazine or a hydrazine salt, a method that is well-documented for analogous structures.[1][2]

Q2: Why is the order of methylation and bromination so important?

The order of these steps dictates the regiochemical outcome.

  • Methylation first (Route A): Placing the methyl group on the N1 position deactivates the pyrazole ring slightly but provides steric hindrance. The subsequent bromination is then directed primarily by the activating amino group at C3 and the existing electron distribution of the bicyclic system, favoring substitution at the C4 position.

  • Bromination first (Route B): Brominating the starting benzonitrile or the intermediate 1H-indazol-3-amine introduces a deactivating bromo-substituent. This can make the subsequent N-methylation step more challenging and may affect the N1/N2 selectivity. Generally, Route A provides a more predictable and controllable outcome.

Q3: Are there alternative methods for introducing the 3-amino group?

Yes, modern cross-coupling chemistry offers powerful alternatives. The Buchwald-Hartwig C-N coupling reaction can be used to aminate a 3-haloindazole precursor.[3][4] This involves reacting a protected 3-bromoindazole with an ammonia equivalent using a palladium catalyst. While effective, this route requires the synthesis of a 3-bromo-1-methylindazole intermediate and can be more expensive due to the cost of the palladium catalyst and ligands.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield During Indazole Ring Formation

Q: My cyclization of 2-aminobenzonitrile with hydrazine is giving a low yield. What are the likely causes and solutions?

A: Causality and Solution

Low yield in this step often stems from incomplete reaction, side reactions, or difficult product isolation. The reaction of an ortho-amino-benzonitrile with hydrazine to form a 3-aminoindazole is a well-established transformation.[5]

  • Cause 1: Reaction Conditions. The reaction temperature and time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side-product formation.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). A typical starting point is refluxing in a high-boiling solvent like n-butanol or ethylene glycol for 12-24 hours.

  • Cause 2: Hydrazine Reactivity. Hydrazine hydrate is the common reagent. Using anhydrous hydrazine can be more reactive but also more hazardous. The choice of a salt (e.g., hydrazine sulfate) may require different conditions.

    • Solution: Ensure you are using a sufficient molar excess of hydrazine hydrate (typically 2-5 equivalents) to drive the reaction to completion.

  • Cause 3: Product Isolation. The resulting 3-aminoindazole can be amphoteric and may have some water solubility.

    • Solution: After cooling the reaction, the product often precipitates. If not, carefully adjust the pH of the aqueous solution to the isoelectric point to maximize precipitation before filtration. Washing the crude solid with a non-polar solvent like diethyl ether or hexane can remove organic impurities.

Issue 2: Poor N1/N2 Selectivity During Methylation

Q: I am getting a mixture of 1-methyl and 2-methyl isomers of my indazol-3-amine. How can I favor the desired N1-isomer?

A: Causality and Solution

The alkylation of indazoles is notoriously sensitive to reaction conditions, often yielding a mixture of N1 and N2 isomers. The key is to control the deprotonation step and the nature of the electrophile.

  • Cause 1: Choice of Base. Strong, bulky bases tend to favor deprotonation at the less sterically hindered N1 position. Common bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can give different isomer ratios.

    • Solution: Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is often the preferred choice for maximizing N1 selectivity. It irreversibly deprotonates the indazole, forming the sodium salt prior to adding the methylating agent.

  • Cause 2: Solvent Effects. The solvent can influence which nitrogen atom is more nucleophilic.

    • Solution: Polar aprotic solvents (DMF, DMSO, THF) are generally recommended. Protic solvents should be avoided as they can solvate the anion and interfere with the reaction.

  • Cause 3: Methylating Agent. The "hardness" or "softness" of the methylating agent can play a role, although base and solvent are typically more dominant factors.

    • Solution: Methyl iodide (MeI) or dimethyl sulfate (DMS) are standard choices. MeI is often used with NaH/DMF.

ParameterCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Base Strong, non-nucleophilic (e.g., NaH)Weaker (e.g., K2CO3, Cs2CO3)NaH creates the indazolide anion in solution, where N1 is often more accessible and nucleophilic.
Solvent Polar Aprotic (DMF, THF)Polar Protic (less common)Aprotic solvents solvate the cation but leave the anion exposed for reaction.
Temperature Low to Room TemperatureHigher TemperaturesLower temperatures generally provide better kinetic control and selectivity.
Issue 3: Formation of Multiple Bromo-Isomers and Over-Bromination

Q: My bromination of 1-methyl-1H-indazol-3-amine is messy. I see multiple spots on TLC, likely corresponding to the desired 4-bromo, other isomers (e.g., 6-bromo), and a di-bromo product. How can I achieve clean, regioselective C4-bromination?

A: Causality and Solution

This is a classic challenge in electrophilic aromatic substitution on heterocyclic systems. The powerful activating effect of the C3-amino group directs bromination to the ortho (C4) and para (C6) positions. Over-bromination is also a significant risk.[1]

  • Cause 1: Brominating Agent is Too Reactive. Using elemental bromine (Br2) can be too aggressive, leading to poor selectivity and the formation of poly-brominated species.[6]

    • Solution: Use a milder brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for selective monobromination of activated aromatic rings.[1] It generates a low concentration of Br+ in situ, taming the reactivity.

  • Cause 2: Reaction Conditions. Temperature and solvent play a crucial role. High temperatures can overcome the activation energy barriers for substitution at less favored positions.

    • Solution: Perform the reaction at a low temperature, starting at 0°C or even -10°C, and allow it to slowly warm to room temperature while monitoring by TLC. A common solvent is a chlorinated one like dichloromethane (DCM) or an acid like concentrated sulfuric acid, which can moderate reactivity.[1]

  • Cause 3: Stoichiometry. Using an excess of the brominating agent is a direct path to over-bromination.

    • Solution: Use a slight excess, but not more than 1.05-1.1 equivalents of NBS. Add the NBS portion-wise to the reaction mixture to maintain a low instantaneous concentration.

G start Bromination Reaction Monitoring tlc Analyze TLC Plate start->tlc decision What is the outcome? tlc->decision clean_spot Action: Work-up reaction. decision->clean_spot Clean Spot: Desired Product multiple_spots multiple_spots decision->multiple_spots Multiple Spots starting_material Action: - Increase reaction time - Allow to warm to RT decision->starting_material Starting Material Remains high_rf high_rf multiple_spots->high_rf Higher Rf Spot? low_rf low_rf multiple_spots->low_rf Other Spots? over_brom Action: - Reduce NBS eq. to 1.05 - Add NBS portion-wise high_rf->over_brom Likely Di-bromo (Less Polar) isomers Action: - Lower reaction temp to 0°C - Use milder conditions (NBS in DCM) low_rf->isomers Likely Isomers (e.g. 6-bromo)

Caption: Troubleshooting workflow for the bromination step based on TLC analysis.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar molecules and should be optimized for your specific laboratory conditions.[1][3]

Protocol 1: N1-Methylation of 1H-Indazol-3-amine
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL per 1 g of substrate).

  • Deprotonation: Cool the solvent to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Rationale: Adding NaH slowly to cold solvent controls the initial exotherm and hydrogen gas evolution.

  • Substrate Addition: Add 1H-Indazol-3-amine (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Rationale: This ensures complete formation of the indazolide anion before the electrophile is introduced, which is key for selectivity.

  • Methylation: Cool the mixture back to 0°C. Add methyl iodide (MeI, 1.2 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC (e.g., using 10% Methanol in DCM as eluent).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to separate N1 and N2 isomers.

Protocol 2: Regioselective C4-Bromination
  • Preparation: Dissolve 1-Methyl-1H-indazol-3-amine (1.0 equivalent) in dichloromethane (DCM) or concentrated sulfuric acid (H2SO4) in a round-bottom flask. Rationale: Sulfuric acid can protonate the substrate, modulating its reactivity and potentially improving selectivity.[1] Start with DCM for a milder approach.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up (for DCM): Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Separate the organic layer, wash with sodium bicarbonate solution and then brine. Dry over Na2SO4, filter, and concentrate.

  • Work-up (for H2SO4): Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH 8-9 using a cold concentrated NaOH or NH4OH solution. The product should precipitate. If not, extract with ethyl acetate.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health (NIH). [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).
  • Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction. (2007). Thieme Chemistry. [Link]

  • Preparation of 4-bromoaniline derivatives. (2002).
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. (2022). ACS Publications. [Link]

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (2015). Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2010). ResearchGate. [Link]

Sources

Side reactions and byproducts in the synthesis of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-methylindazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate in various pharmacologically active compounds, achieving a high-purity synthesis of this molecule is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges, particularly concerning side reactions and byproduct formation.

Section 1: Understanding the Synthetic Landscape

The synthesis of 4-Bromo-1-methylindazol-3-amine is not a linear process but rather a series of strategic decisions. The order of bromination, N-methylation, and amination steps is crucial and dictates the types of side reactions and impurities you will encounter. The two most common synthetic strategies starting from a commercially available precursor like 2-methyl-3-nitrobenzonitrile involve critical junctures where byproduct formation can derail the synthesis.

Below is a workflow diagram illustrating these strategic decision points.

Synthesis_Strategy cluster_0 Pathway A: Early Bromination cluster_1 Pathway B: Late Bromination start Starting Material (e.g., 2-Methyl-3-nitrobenzonitrile) a1 Step 1: Bromination start->a1 b1 Step 1: Reduction of Nitro Group start->b1 a2 Step 2: Reduction of Nitro Group a1->a2 a3 Step 3: Diazotization & Cyclization (Forms 4-Bromo-1H-indazole) a2->a3 a4 Step 4: N-Methylation a3->a4 note_a Pros: Fixes bromo-regiochemistry early. Cons: Bromine can affect subsequent steps. a3->note_a a5 Step 5: Amination at C3 a4->a5 end_product Target: 4-Bromo-1-methylindazol-3-amine a5->end_product b2 Step 2: Diazotization & Cyclization (Forms 1H-Indazole) b1->b2 b3 Step 3: N-Methylation b2->b3 b4 Step 4: Bromination b3->b4 b5 Step 5: Amination at C3 b4->b5 note_b Pros: Simpler initial steps. Cons: High risk of incorrect bromination isomer. b4->note_b b5->end_product

Caption: Strategic pathways for the synthesis of 4-Bromo-1-methylindazol-3-amine.

Each pathway presents a unique set of challenges. Pathway A, while often preferred for controlling bromo-regiochemistry, can be complicated by the reactivity of the bromine substituent in later steps. Pathway B is synthetically more straightforward initially but faces the significant hurdle of achieving selective bromination on an already-formed, activated indazole ring.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.

Issue 1: Poor Regioselectivity in Bromination

Q: I performed a bromination on 1-methyl-1H-indazol-3-amine and my NMR/LC-MS shows multiple bromo-isomers, with very little of the desired 4-bromo product. What went wrong?

A: This is a classic and predictable challenge in indazole chemistry. The indazole ring is an electron-rich heteroaromatic system, and electrophilic aromatic substitution (like bromination) is governed by the directing effects of both the fused benzene ring and the pyrazole ring. Direct bromination of an existing 3-aminoindazole is notoriously difficult to control. Treatment with common brominating agents like N-Bromosuccinimide (NBS) often yields the undesired 7-bromo regioisomer as the major product.[1] Furthermore, the presence of the activating amino group at C3 and the methyl group at N1 complicates the electronic landscape, leading to a mixture of products.

Troubleshooting Protocol: Control of Bromination

  • Change Your Strategy: The most reliable solution is not to fix the reaction, but to change the synthetic order. It is highly recommended to introduce the bromine atom onto the benzene ring before the indazole cyclization step (Pathway A). Start with a precursor that already contains the bromine at the correct position, such as 2-amino-3-methyl-6-bromobenzonitrile.

  • Optimize Conditions (If you must brominate the indazole): If you are constrained to brominating the pre-formed indazole, you must carefully control the conditions.

    • Reagent Choice: N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid (H₂SO₄) can sometimes favor different isomers compared to neutral conditions.[1]

    • Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to reduce the reaction rate and improve selectivity.[2]

    • Slow Addition: Add the brominating agent dropwise over a prolonged period to maintain a low concentration and minimize side reactions.

Issue 2: Formation of Di-brominated and Poly-brominated Byproducts

Q: My mass spectrum shows a significant peak at M+80 and M+160 relative to my expected product, indicating di- and tri-bromination. How can I prevent this?

A: The indazole ring system is highly activated towards electrophilic substitution, even more so with an amino group present. This makes it susceptible to over-bromination.[2] Using even a slight excess of the brominating agent or running the reaction at elevated temperatures can quickly lead to the formation of di- and poly-brominated species.

Troubleshooting Protocol: Preventing Over-bromination

  • Strict Stoichiometry: Use a precise molar equivalent of your brominating agent (e.g., 1.0 to 1.05 equivalents). Carefully weigh your reagents and ensure your starting material is anhydrous and pure.

  • Low Temperature: Maintain a low reaction temperature (e.g., 0 °C or below) throughout the addition and reaction time. Exothermic bromination reactions can self-accelerate if not properly cooled, leading to a loss of control.[2]

  • Protective Groups: Consider protecting the 3-amino group as an amide before bromination. An acetyl or Boc group will be less activating than a free amine, taming the reactivity of the ring and reducing the likelihood of over-bromination. The protecting group can be removed in a subsequent step.

Issue 3: Mixture of N1 and N2-Methylated Products

Q: During my N-methylation step on 4-bromo-1H-indazol-3-amine, I am getting a roughly 1:1 mixture of the desired N1-methyl and the undesired N2-methyl isomer. How can I improve N1 selectivity?

A: This is a fundamental challenge in the N-functionalization of indazoles. The indazole anion is ambidentate, meaning it has two nucleophilic nitrogen atoms (N1 and N2). The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.

  • Kinetic vs. Thermodynamic Control: N2-alkylation is often the kinetically favored product, as the N2 position is sterically more accessible. The N1-alkylated product, however, is typically the more thermodynamically stable isomer.[3][4]

  • Factors Influencing Selectivity: The choice of base, solvent, temperature, and alkylating agent all play a critical role in determining the N1:N2 ratio.

Troubleshooting Protocol: Achieving Selective N1-Methylation

  • Thermodynamic Conditions: To favor the N1 isomer, you need to run the reaction under conditions that allow the kinetically formed N2 product to revert and equilibrate to the more stable N1 product.

    • Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to fully deprotonate the indazole.

    • Solvent: A polar aprotic solvent like DMF or DMSO is typically used.

    • Temperature: Allowing the reaction to stir at a slightly elevated temperature (e.g., 40-60 °C) after the initial addition can facilitate the equilibration to the thermodynamic N1 product.

  • Alternative Reagents: Some protocols report high N1 selectivity using specific reagent systems. For instance, using dimethyl sulfate with potassium carbonate in acetone can sometimes favor N1 alkylation.

  • Purification: If a mixture is unavoidable, the two isomers can typically be separated using silica gel column chromatography, as the N1 and N2 isomers often have significantly different polarities.

Below is a diagram illustrating the competitive N-methylation pathways.

N_Methylation cluster_paths Competitive Alkylation Pathways Indazole_Anion 4-Bromo-Indazolide Anion N1_Product N1-Methyl Product (Thermodynamically Favored) Indazole_Anion->N1_Product Slower, more stable N2_Product N2-Methyl Product (Kinetically Favored) Indazole_Anion->N2_Product Faster, less stable Equilibrium <--> Equilibration under Thermodynamic Control N2_Product->Equilibrium MeI Methyl Iodide (CH3I) Equilibrium->N1_Product

Caption: Kinetic vs. Thermodynamic control in the N-methylation of indazoles.

Section 3: Byproduct Summary

Proactive identification of byproducts is key to rapid troubleshooting. The table below summarizes common impurities, their likely origin, and their mass spectral signature.

Byproduct NameCommon Origin StepMass Signature (relative to product)Suggested Cause
6-Bromo or 7-Bromo Isomer BrominationSame MassIncorrect synthetic strategy; poor regiocontrol.
4,6-Dibromo or 4,7-Dibromo Isomer BrominationM+78/80 (¹⁹Br/⁸¹Br)Excess brominating agent; high temperature.
N2-Methyl Isomer N-MethylationSame MassKinetically controlled reaction; wrong choice of base/solvent.
Unmethylated Indazole N-MethylationM-14Incomplete reaction; insufficient base or alkylating agent.
Hydrolyzed Precursor Bromination (if from nitrile)VariesWater contamination; harsh acidic conditions.[2]

Section 4: Recommended Experimental Protocol

This protocol outlines a reliable, multi-step synthesis designed to minimize the formation of key byproducts by controlling the order of reactions (corresponds to Pathway A).

Step 1: Bromination of 2-Methyl-3-nitroaniline

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Workup: Pour the reaction mixture into a beaker of ice water. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 6-bromo-2-methyl-3-nitroaniline.

Step 2: Sandmeyer Reaction to form 2-Bromo-6-methyl-3-nitrobenzonitrile

  • Diazotization: Suspend the 6-bromo-2-methyl-3-nitroaniline (1.0 eq) in a mixture of water and concentrated HCl. Cool to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

  • Addition: Slowly add the cold diazonium salt solution to the cyanide solution. An exotherm and gas evolution will be observed.

  • Reaction: Stir at room temperature for 2 hours, then heat to 60 °C for 30 minutes.

  • Workup & Purification: Cool the mixture, extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and purify by column chromatography to yield the target nitrile.

Step 3: Reductive Cyclization to form 4-Bromo-1H-indazol-3-amine

  • Setup: Dissolve the 2-bromo-6-methyl-3-nitrobenzonitrile (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (5.0 eq) and stir the mixture.

  • Reduction: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Reaction: Heat the reaction to reflux for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 4: Selective N1-Methylation

  • Setup: Under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Indazole Addition: Add a solution of 4-bromo-1H-indazol-3-amine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Methylation: Cool back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 4-8 hours.

  • Workup: Quench the reaction carefully by slowly adding ice water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material by silica gel column chromatography to isolate the pure 4-Bromo-1-methylindazol-3-amine.

References

  • Zhang, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • Counceller, C. M., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Bromo-1-methylindazol-3-amine. Purity of this intermediate is critical for successful downstream applications and ensuring the integrity of final compounds. This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: I have a crude batch of 4-Bromo-1-methylindazol-3-amine. How should I begin assessing its purity and what impurities should I look for?

A1: An initial purity assessment is crucial for designing an effective purification strategy. A multi-pronged analytical approach is recommended to build a comprehensive impurity profile.

Initial Analytical Workflow:

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical first step. Spot your crude material on a silica gel plate and develop it using a solvent system like 7:3 Hexane:Ethyl Acetate or 95:5 Dichloromethane:Methanol. Visualizing under UV light (254 nm) will reveal the main product spot and any UV-active impurities. Staining with potassium permanganate can help visualize non-UV active impurities. The number and separation of spots will give you a qualitative idea of the complexity of the mixture.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the standard. A reverse-phase C18 column is typically effective for this class of compounds.[1] This will provide the purity percentage of your main compound and reveal the relative concentrations of various impurities.

  • Nuclear Magnetic Resonance (¹H NMR): An NMR spectrum of the crude material is invaluable. It can help identify residual solvents, unreacted starting materials, and major byproducts by comparing the observed peaks to the known spectrum of the pure product. Quantitative NMR (qNMR) can also be used for purity determination.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capability of mass spectrometry. It is essential for determining the molecular weights of the impurities, which provides critical clues to their structure.

Common Impurities & Their Origins:

It's essential to understand the potential impurities that can arise from the synthesis of 3-aminoindazoles.[3][4] The table below summarizes common culprits.

Impurity TypePotential Structure/IdentityLikely Origin
Starting Material e.g., 2-amino-3-bromobenzonitrileIncomplete cyclization reaction with methylhydrazine.[5]
Regioisomers e.g., 6-Bromo-1-methylindazol-3-amineNon-selective bromination of the indazole core.[2]
Over-bromination e.g., 4,6-Dibromo-1-methylindazol-3-amineUse of excess brominating agent (e.g., NBS).[6]
Degradation Products Ring-opened byproductsInstability of the indazole ring under harsh acidic or basic conditions.[7]
Residual Reagents N-Bromosuccinimide (NBS), PyridineCarried over from the bromination or synthesis steps.[6]
Residual Solvents DMF, Acetonitrile, DichloromethaneIncomplete removal after reaction work-up.
Q2: Based on my initial analysis, what is the best purification strategy for my sample?

A2: The optimal purification strategy depends directly on the purity level of your crude material and the nature of the impurities. The following decision tree provides a logical path for selecting the most appropriate method.

Purification_Strategy start Crude 4-Bromo-1-methylindazol-3-amine purity_check Assess Purity by HPLC/NMR start->purity_check decision Purity > 95%? purity_check->decision   decision2 Major Impurity: Non-polar? decision->decision2 No (<95%) recrystallization Recrystallization decision->recrystallization Yes decision3 Complex Mixture or Polar Impurities? decision2->decision3 No acid_wash Acid-Base Extraction decision2->acid_wash Yes chromatography Column Chromatography decision3->chromatography Yes final_product Pure Product (>99%) recrystallization->final_product acid_wash->chromatography Follow with Chromatography if necessary chromatography->final_product

Caption: Decision tree for selecting a purification method.

Q3: My sample is over 90% pure, but I need to remove minor non-polar impurities. Can I use an acid-base extraction?

A3: Absolutely. An acid-base liquid-liquid extraction is an excellent and scalable method for separating basic compounds like your 3-aminoindazole from neutral or acidic impurities. The amine group is basic and will be protonated in an acidic solution, rendering it water-soluble as the hydrochloride salt. Neutral organic impurities will remain in the organic phase.

Expert Insight: The key to this technique is the reversible protonation of the amine. By manipulating the pH, you can effectively "move" your desired compound between the aqueous and organic phases, leaving impurities behind. This is often more efficient and cost-effective than chromatography for removing non-polar contaminants.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 4-Bromo-1-methylindazol-3-amine in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: The protonated product will move to the aqueous layer. Drain and collect the bottom aqueous layer. The top organic layer contains the neutral impurities and can be discarded. Repeat the extraction of the organic layer with fresh 1 M HCl to maximize recovery.

  • Basification: Combine the acidic aqueous extracts in a clean flask and cool in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution while stirring until the pH is basic (pH > 10, check with pH paper). Your product will deprotonate and precipitate out of the solution as a free base.

  • Product Extraction: Add fresh ethyl acetate to the flask and stir until the precipitate redissolves into the organic layer. Transfer back to a separatory funnel, separate the layers, and extract the aqueous layer twice more with fresh ethyl acetate.

  • Drying and Concentration: Combine all organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Q4: My crude material is a complex mixture. How do I perform an effective purification by column chromatography without my compound tailing or degrading?

A4: Column chromatography is the most powerful technique for separating complex mixtures. However, basic amines like 4-Bromo-1-methylindazol-3-amine are notoriously problematic on standard silica gel due to interactions with acidic silanol groups, leading to poor separation (tailing) and potential product loss.[8][9] The solution is to neutralize the stationary phase.

Expert Insight: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase is a field-proven technique.[10] The modifier competitively binds to the acidic sites on the silica, allowing your basic amine to travel through the column unimpeded, resulting in sharp, symmetrical peaks and improved separation.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Eluent System (e.g., Hexane:EtOAc + 0.5% TEA) b Prepare Slurry & Pack Column a->b c Prepare Sample: Adsorb onto Silica ('Dry Loading') b->c d Load Sample onto Column c->d e Run Gradient Elution d->e f Collect Fractions e->f g Analyze Fractions by TLC f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i j Characterize Final Product (NMR, HPLC, MS) i->j

Caption: Workflow for amine purification via column chromatography.

Step-by-Step Protocol for Modified Column Chromatography:

  • Eluent Selection: First, determine the best eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane, Heptane) and a polar solvent (e.g., Ethyl Acetate, DCM). Crucially, add ~0.5-1% triethylamine (TEA) to your polar solvent stock. Aim for an Rf value of 0.2-0.3 for your product for optimal separation.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 95:5 Hexane:EtOAc + 0.5% TEA). Pour the slurry into your column and use gentle pressure to pack a uniform bed.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a strong solvent like DCM or methanol. Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This powder can be carefully added to the top of the packed column. This "dry loading" technique typically results in much better separation than loading the sample as a liquid.

  • Elution: Begin eluting with the low-polarity starting solvent. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. For example, you might run a gradient from 5% to 40% Ethyl Acetate in Hexane (always containing 0.5% TEA).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure. You may need to co-evaporate with a solvent like isopropanol to fully remove residual TEA.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice when modified.[11]
Alternative Phase Amine-functionalized SilicaMore expensive but highly effective; may not require a basic modifier.[8]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolCommon solvent systems with good resolving power.
Basic Modifier 0.5-1% Triethylamine (TEA) or 0.5% NH₄OHNeutralizes acidic silica, preventing peak tailing of the basic amine product.[8][10]
Loading Method Dry LoadingPrevents band broadening and leads to sharper separation.
Q5: Recrystallization seems like a good final polishing step. How do I choose the right solvent?

A5: Recrystallization is an ideal technique for significantly increasing the purity of a compound that is already relatively pure (>90-95%).[12][13] The principle is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be insoluble or remain soluble upon cooling.

Screening for a Recrystallization Solvent:

  • Place a small amount of your compound (~20-30 mg) in a test tube.

  • Add a small amount of a test solvent (~0.5 mL) at room temperature. Observe if it dissolves. If it dissolves readily, it is not a good single solvent for recrystallization.

  • If it does not dissolve at room temperature, heat the mixture gently. If it dissolves when hot, it is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe if clean crystals form.

  • A good solvent will provide a high recovery of pure crystalline material.

Recommended Solvent Systems for 4-Bromo-1-methylindazol-3-amine:

Based on the properties of similar aromatic amines and indazoles, the following systems are excellent starting points for screening:

Solvent SystemComments
Isopropanol (IPA) / Water Dissolve in hot IPA, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot IPA to clarify, then cool slowly.
Ethanol (EtOH) / Water Similar to the IPA/Water system. Ethanol is a stronger solvent, so more water may be required.
Ethyl Acetate (EtOAc) / Hexane Dissolve in a minimal amount of hot ethyl acetate. Add warm hexane dropwise until the cloud point is reached, then cool.[2]
Toluene A good single-solvent candidate for aromatic compounds. Test for solubility at room temperature vs. boiling point.

References

  • Bai, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Lange, W., et al. (2002). Preparation of 4-bromoaniline derivatives. U.S.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Bai, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Wang, Z., et al. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Reddy, T., et al. (2017). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers. [Link]

  • Blogs, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Feld, M., et al. (2013). Process for the purification of aromatic amines. U.S.
  • Guo, Y., & Gao, Q. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(36), 7138-7150. [Link]

  • Estrada-Soto, S., et al. (2022). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Pharmaceuticals, 15(11), 1362. [Link]

  • Reddit User Discussion. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp. [Link]

  • Leger, T., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 12, 1935-1941. [Link]

  • Reddit User Discussion. (2022). Chromatography with free amines?. r/chemhelp. [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved January 26, 2026, from [Link]

  • Lv, P., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15335-15343. [Link]

  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Szafrański, P. (2015). Is it possible to purify imine using column chromatography? [Online forum post]. ResearchGate. [Link]

  • Gu, Z., & Li, W. (2016). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 52(43), 7041-7044. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13429-13444. [Link]

  • Kumar, Y., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 6, 1114-1123. [Link]

  • Kumar, A., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Wilson, C. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 2), 127-128. [Link]

  • Wang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(12), 2824. [Link]

  • Guo, Y., & Gao, Q. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Retrieved January 26, 2026, from [Link]

  • Waters Corporation. (2014). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

Sources

Optimizing reaction conditions for 4-Bromo-1-methylindazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Bromo-1-methylindazol-3-amine

Welcome to the technical support guide for the synthesis of 4-Bromo-1-methylindazol-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers in navigating the complexities of this multi-step synthesis. The guidance is structured to address common challenges, explain the chemical principles behind procedural choices, and ensure a reproducible, high-yielding outcome.

I. Synthetic Strategy Overview

The synthesis of 4-Bromo-1-methylindazol-3-amine is a multi-step process fraught with potential challenges related to regioselectivity and functional group compatibility. A robust and logical synthetic pathway is crucial for success. The most reliable approach involves the sequential functionalization of an indazole precursor. While several routes are conceivable, a common and effective strategy proceeds as follows:

  • N-Methylation: Introduction of the methyl group at the N1 position of the indazole ring.

  • Bromination: Regioselective installation of a bromine atom at the C4 position.

  • Nitration: Introduction of a nitro group at the C3 position, which serves as a precursor to the desired amine.

  • Reduction: Conversion of the C3-nitro group to the final 3-amino functionality.

This guide will dissect each of these critical stages, offering solutions to common experimental hurdles.

Synthetic_Workflow Start Indazole Precursor Step1 N-Methylation Start->Step1 e.g., MeI, Base Step2 C4-Bromination Step1->Step2 NBS Step3 C3-Nitration Step2->Step3 HNO3/H2SO4 Step4 Nitro Reduction Step3->Step4 e.g., H2/Pd-C End 4-Bromo-1-methyl indazol-3-amine Step4->End

Caption: General synthetic workflow for 4-Bromo-1-methylindazol-3-amine.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted as a series of questions that a researcher might encounter during the synthesis, followed by expert answers and troubleshooting steps.

Step 1: N-Methylation

Q1: My N-methylation of 4-bromoindazole is giving me a mixture of N1 and N2 isomers. How can I improve the N1 selectivity?

A1: Expertise & Causality: The regioselectivity of indazole N-alkylation is a classic challenge governed by a delicate balance of electronic effects, sterics, and reaction conditions.[1][2][3] The indazole anion is ambident, with nucleophilic character at both N1 and N2. Generally, N1-alkylation is the thermodynamically favored product, while N2-alkylation is often the kinetically favored one. To favor the N1 isomer, you need conditions that allow for thermodynamic equilibration.

Troubleshooting & Optimization:

  • Base and Solvent Choice: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is highly effective for promoting N1 selectivity.[2][3] NaH creates the indazole anion, and solvents like THF favor the formation of the more stable N1 product.

  • Temperature Control: Running the reaction at room temperature or slightly elevated temperatures can help the kinetic N2 product revert and equilibrate to the more stable N1 isomer.

  • Alkylating Agent: While methyl iodide (MeI) is common, consider using dimethyl sulfate (DMS). The choice of electrophile can sometimes influence the N1:N2 ratio.

ConditionN1:N2 RatioRationaleReference
NaH in THF High N1 Favors thermodynamic product[2][4]
K2CO3 in AcetoneVariableCan lead to mixtures, kinetically driven[2]
Cs2CO3 in DMFHigh N1Often provides excellent selectivity[5]

Q2: I am starting with unsubstituted indazole. Should I methylate first or brominate first?

A2: Strategic Consideration: It is generally more strategic to perform the N-methylation before bromination. Introducing the methyl group at N1 helps to deactivate the pyrazole ring slightly and can offer better regiocontrol in the subsequent electrophilic bromination step. Attempting to brominate 3-aminoindazole directly often fails or results in undesired regioisomers.[6]

Step 2: C4-Bromination

Q3: My bromination of 1-methylindazole is giving me multiple brominated products. How do I selectively obtain the 4-bromo isomer?

A3: Expertise & Causality: Direct electrophilic bromination of the indazole ring can occur at several positions (C3, C5, C7). Achieving C4 selectivity is non-trivial and depends heavily on the directing effects of existing substituents and the choice of brominating agent and conditions. Without a directing group, C3 is often the most reactive site. However, the presence of the N1-methyl group and careful reagent choice can steer the reaction.

Troubleshooting & Optimization:

  • Optimal Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for controlled monobromination over harsher reagents like liquid bromine (Br2), which can lead to over-bromination and side reactions.[6]

  • Solvent and Temperature: Performing the reaction in a solvent like sulfuric acid or a chlorinated solvent (e.g., CHCl3, DCM) at controlled temperatures (e.g., 0 °C to room temperature) is critical.[6][7] Using a slight excess of NBS (e.g., 1.05-1.1 equivalents) can drive the reaction to completion without significant formation of dibrominated species.[6]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed, preventing the formation of di- or tri-brominated impurities.

Troubleshooting_Bromination Start Low Yield / Impure Product in C4-Bromination Check1 Analyze Crude by NMR/LC-MS Start->Check1 Path1 Dibromination Observed? Check1->Path1 Path2 Other Isomers Observed? Check1->Path2 Path3 Starting Material Remaining? Check1->Path3 Sol1 Reduce NBS equivalents to ~1.05 Lower reaction temperature Path1->Sol1 Yes Sol2 Confirm starting material identity Re-evaluate reaction conditions (solvent choice) Path2->Sol2 Yes Sol3 Increase reaction time or temperature slightly Check purity of NBS Path3->Sol3 Yes

Caption: Decision tree for troubleshooting C4-bromination issues.

Step 3 & 4: C3-Nitration and Reduction

Q4: I am having difficulty nitrating the 4-bromo-1-methylindazole at the C3 position. What are the optimal conditions?

A4: Expertise & Causality: Nitration of the indazole ring is an electrophilic aromatic substitution. The C3 position is activated for this reaction. The key is to use conditions that are strong enough to achieve nitration but controlled enough to prevent side reactions or degradation of the starting material.

Troubleshooting & Optimization:

  • Nitrating Agent: A standard mixture of fuming nitric acid (HNO3) in concentrated sulfuric acid (H2SO4) is typically effective. The reaction should be performed at low temperatures (e.g., -10 °C to 0 °C) with slow, careful addition of the substrate to the acid mixture to control the exotherm.

  • Work-up: The work-up is critical. The reaction mixture must be quenched by pouring it slowly onto ice water, which will precipitate the nitro-product while keeping byproducts dissolved.

Q5: My reduction of the 3-nitro group is stalling or giving low yields. What are the best methods?

A5: Expertise & Causality: The reduction of an aromatic nitro group to an amine is a standard transformation, but the presence of a bromine atom requires careful selection of the reducing agent to avoid dehalogenation.

Troubleshooting & Optimization:

  • Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) as a catalyst with hydrogen gas (H2) in a solvent like ethanol or methanol is highly effective.[8] This method often proceeds with high yield and purity.

  • Chemical Reduction: If catalytic hydrogenation is not feasible, metal/acid combinations can be used. Tin(II) chloride (SnCl2) in concentrated HCl or iron powder (Fe) in acetic acid are classic and effective alternatives that are generally compatible with aryl bromides.[8]

  • Hydrazine Hydrate: Using hydrazine hydrate with a Pd/C catalyst in a solvent like methanol under reflux is another excellent and often rapid method for reducing nitro groups on heterocyclic systems.[8]

Reduction MethodProsConsReference
H2, Pd/C in EtOH Clean, high yield, simple work-upRequires hydrogenation equipment[8]
SnCl2 in HCl/EtOH Standard lab reagents, effectiveWork-up can be more involved[8]
Fe in Acetic Acid Inexpensive, robustCan require filtration of iron salts[8]
N2H4·H2O, Pd/C in MeOH Fast, high yieldingHydrazine is toxic[8]

III. Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessments before beginning any new procedure.

Protocol 1: N1-Methylation of 4-Bromo-1H-indazole
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-bromo-1H-indazole (1.0 eq).

  • Solvent & Base: Add anhydrous THF (approx. 10 mL per 1 g of indazole). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate 4-bromo-1-methyl-1H-indazole.

Protocol 2: Synthesis of 4-Bromo-3-nitro-1-methyl-1H-indazole
  • Setup: To a clean, dry round-bottom flask, add concentrated sulfuric acid (H2SO4, 98%). Cool the acid to -5 °C in an ice/salt bath.

  • Nitrating Mixture: While stirring, slowly add fuming nitric acid (HNO3, 1.1 eq) to the sulfuric acid, maintaining the temperature below 0 °C.

  • Substrate Addition: In a separate flask, dissolve 4-bromo-1-methyl-1H-indazole (1.0 eq) in a minimum amount of concentrated H2SO4. Add this solution dropwise to the cold nitrating mixture over 30-45 minutes, ensuring the internal temperature remains below 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor progress by TLC or LC-MS.

  • Quench: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to yield 4-bromo-3-nitro-1-methyl-1H-indazole. This product is often pure enough for the next step without further purification.

Protocol 3: Reduction to 4-Bromo-1-methylindazol-3-amine
  • Setup: To a round-bottom flask or hydrogenation vessel, add 4-bromo-3-nitro-1-methyl-1H-indazole (1.0 eq) and a solvent such as ethanol or methanol (approx. 20 mL per 1 g of substrate).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the nitro compound).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H2) via a balloon or by connecting to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously under a positive pressure of H2 at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Filtration: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or ethanol).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary to yield the final product, 4-Bromo-1-methylindazol-3-amine.

IV. References

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH).

  • How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]

Sources

Troubleshooting low conversion rates in 4-Bromo-1-methylindazol-3-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-1-methylindazol-3-amine Reactions

Welcome to the technical support center for troubleshooting reactions involving 4-Bromo-1-methylindazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges related to low conversion rates, impurity formation, and regioselectivity issues, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific problems you may encounter during the synthesis or subsequent functionalization of 4-Bromo-1-methylindazol-3-amine.

Part 1: Troubleshooting the Synthesis of the Core Scaffold

The synthesis of 4-Bromo-1-methylindazol-3-amine itself can be a multi-step process fraught with challenges. Low conversion in any single step will catastrophically impact the overall yield.

Question 1: My initial indazole formation from a substituted o-fluorobenzonitrile and hydrazine results in a low yield. What is the primary cause?

Answer: This is a classic nucleophilic aromatic substitution (SNAr) followed by cyclization. Low yields typically stem from two main issues: incomplete reaction or degradation of the product.

  • Causality & Mechanism: The reaction proceeds via the addition of hydrazine to the electron-deficient aromatic ring, displacement of the fluoride, and subsequent intramolecular cyclization onto the nitrile group. The efficiency of this process is highly dependent on the electronic nature of the starting material and the reaction conditions. Side reactions, such as the formation of hydrazones or decomposition at high temperatures, can reduce the yield.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent is critical. Protic solvents like n-butanol or ethanol are commonly used as they can facilitate proton transfer during the cyclization step. Aprotic polar solvents like DMSO or NMP can also be effective but may require higher temperatures.

    • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures (>150 °C) can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and product stability.[1] A typical temperature range is 100-140 °C.

    • Hydrazine Equivalents: Using a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.

    • Work-up Procedure: The 3-aminoindazole product can sometimes be sensitive. Ensure the work-up is not overly acidic or basic, and avoid prolonged exposure to high temperatures during solvent evaporation.[2]

Question 2: I am observing a mixture of N-1 and N-2 isomers during the N-methylation step of my bromo-indazol-3-amine. How can I improve the regioselectivity for the desired N-1 product?

Answer: This is one of the most common challenges in indazole chemistry. The indazole core has two nitrogen atoms that can be alkylated, and controlling the site of reaction is paramount.

  • Causality & Mechanism: The anion of the indazole, formed upon deprotonation by a base, is a resonance-stabilized system with negative charge density on both N-1 and N-2. Alkylation can occur at either position. The N-1 substituted product is generally the thermodynamically more stable isomer, while the N-2 isomer can be the kinetically favored product under certain conditions.[3]

  • Troubleshooting & Optimization Strategy:

    • Base and Solvent System: The choice of base and solvent has the most significant impact.

      • For N-1 Selectivity (Thermodynamic Control): Using a weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO at elevated temperatures often favors the formation of the more stable N-1 isomer.[4][5]

      • For N-2 Selectivity (Kinetic Control): Stronger bases (e.g., NaH, LDA) at low temperatures in less polar solvents like THF can sometimes favor the kinetic N-2 product.

    • Methylating Agent: While standard reagents like methyl iodide or dimethyl sulfate are common, their high reactivity can sometimes lead to poor selectivity. Consider using alternative methylating agents if selectivity remains an issue.[6]

    • Purification: If a mixture is unavoidable, the isomers can typically be separated by column chromatography on silica gel, as they often have different polarities.[4]

Parameter Condition Favoring N-1 Isomer Condition Favoring N-2 Isomer Rationale
Base K₂CO₃, Cs₂CO₃NaH, nBuLi, LDAWeaker bases allow for equilibrium, favoring the thermodynamic product.
Solvent DMF, DMSOTHF, DioxanePolar aprotic solvents stabilize the transition state leading to the N-1 product.
Temperature Room Temp to 80 °C-78 °C to 0 °CHigher temperatures promote equilibration to the more stable N-1 isomer.

Question 3: My bromination step is giving me a low yield of the desired 4-bromo isomer and multiple dibrominated or other regioisomers. How can I improve this?

Answer: The indazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the existing substituents (amino and methyl groups) direct the position of bromination, and over-bromination is a significant risk.

  • Causality & Mechanism: The 3-amino group is a powerful activating group, as is the heterocyclic system itself. Direct bromination with elemental bromine (Br₂) can be too reactive and unselective, leading to multiple products. Direct bromination of a 3-aminoindazole with NBS has been reported to yield undesired regioisomers.[7] The 4-position is electronically favorable, but positions 5, 6, and 7 are also susceptible to attack.

  • Troubleshooting & Optimization Strategy:

    • Choice of Brominating Agent: Avoid highly reactive reagents like Br₂ in non-polar solvents.

      • N-Bromosuccinimide (NBS): This is a milder and more selective source of electrophilic bromine. It is often the reagent of choice.

      • HBr/H₂O₂: This system, often used in polar solvents like pyridine, can provide in-situ generation of Br+ and offer high para-selectivity in analogous aniline systems, which may be applicable here.[8]

    • Solvent and Temperature: Perform the reaction in a suitable solvent (e.g., DMF, CH₃CN, or acetic acid) at a controlled temperature, typically starting at 0 °C and allowing it to warm slowly to room temperature. This helps to manage the exotherm and improve selectivity.

    • Protecting Groups: If regioselectivity remains poor, consider temporarily protecting the 3-amino group (e.g., as an acetyl or Boc derivative). This moderates its activating effect and can alter the regiochemical outcome of the bromination. The protecting group can be removed in a subsequent step.

Part 2: Troubleshooting Reactions Using 4-Bromo-1-methylindazol-3-amine

This molecule is a bifunctional building block. The 4-bromo position is ideal for cross-coupling reactions, while the 3-amino group can act as a nucleophile.

Question 4: I'm attempting a Suzuki or Buchwald-Hartwig coupling at the 4-bromo position, but the reaction is stalled with significant starting material remaining. What should I investigate?

Answer: Palladium-catalyzed cross-coupling reactions are powerful but highly sensitive to a range of parameters. A stalled reaction indicates an issue with catalyst activity, reagent quality, or the reaction environment.[9][10]

  • Causality & Mechanism: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation (Suzuki) or coordination with the amine/base (Buchwald-Hartwig), and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[11] A failure at any of these stages will halt the cycle. The 3-amino group of the indazole can potentially coordinate to the palladium center and inhibit catalysis, making ligand choice especially important.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing the issue.

    Caption: Systematic troubleshooting workflow for cross-coupling reactions.

  • Key Optimization Parameters for Indazole Substrates:

    • Ligand Selection: The indazole nitrogen atoms can act as catalyst poisons. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocenyl ligands are often required to promote the reaction and prevent catalyst deactivation.[9][12] Bidentate ligands like Xantphos can also be highly effective.[13]

    • Base: The choice of base is critical. For Suzuki couplings, K₃PO₄ or K₂CO₃ are standard. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS is typically required.

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure all reagents are properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[1]

Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-Methyl-3-amino-4-bromoindazole (Illustrative)

This is a representative, multi-step procedure.

Step A: Synthesis of 3-Amino-4-bromo-1H-indazole

  • To a solution of 2-amino-3-bromobenzonitrile (1.0 equiv) in n-butanol (5 mL per 1 g of nitrile), add hydrazine hydrate (1.5 equiv).

  • Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., ethyl acetate/hexanes).

Step B: N-Methylation to 4-Bromo-1-methylindazol-3-amine

  • Suspend 3-Amino-4-bromo-1H-indazole (1.0 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous DMF (10 mL per 1 g of indazole).

  • Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.

  • Add methyl iodide (CH₃I, 1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 16-24 hours. Monitor by TLC for the disappearance of starting material and the formation of the N-1 and N-2 products.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired N-1 isomer from the N-2 isomer and any unreacted starting material.

Protocol 2: Suzuki Coupling at the 4-Bromo Position

Materials:

  • 4-Bromo-1-methylindazol-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), ground to a fine powder and dried.

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-bromo-1-methylindazol-3-amine, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

Catalytic Cycle Visualization

Understanding the key stages of the catalytic cycle is essential for diagnosing failures.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex ligand_exchange Amine Coordination / Deprotonation pd_complex->ligand_exchange + HNR'R'' + Base amide_complex L-Pd(II)(Ar)(NR'R'') ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 + Ar-NR'R''

Caption: A simplified Buchwald-Hartwig amination catalytic cycle.

References

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2010). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Available at: [Link]

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. (2009). PubMed Central. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2011). PubMed Central. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). PubMed Central. Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Available at: [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2021). ResearchGate. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health. Available at: [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Available at: [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. Available at: [Link]

  • Preparation of 4-bromoaniline derivatives. (2002). Google Patents.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

Sources

Preventing decomposition of 4-Bromo-1-methylindazol-3-amine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-methylindazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent decomposition, and optimize product yield and purity. The indazole scaffold is a privileged structure in medicinal chemistry, and ensuring the stability of its derivatives is paramount for successful drug discovery programs.[1] This resource provides in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and an understanding of the inherent reactivity of the 3-aminoindazole core.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 4-Bromo-1-methylindazol-3-amine, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield of 4-Bromo-1-methylindazol-3-amine after N-methylation

Question: I am experiencing a low yield after the N-methylation of 4-bromo-1H-indazol-3-amine. What are the likely causes and how can I improve the yield?

Answer:

Low yields during the N-methylation of 4-bromo-1H-indazol-3-amine are often multifactorial, stemming from incomplete reactions, side product formation, or product degradation. The N-alkylation of indazoles can be notoriously challenging, often resulting in a mixture of N1 and N2 isomers.[2][3][4][5][6] The regioselectivity is highly dependent on the reaction conditions.

Causality and Solutions:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent significantly influences the regioselectivity and completeness of the methylation. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) typically favor the formation of the thermodynamically more stable N1-methylated product.[4][5] Weaker bases or different solvent systems might lead to a mixture of isomers or an incomplete reaction.

    • Protocol: A recommended starting point is the use of NaH in anhydrous THF. This combination has been shown to provide high N1 selectivity for a range of substituted indazoles.[2][5]

  • Reaction Temperature: Insufficient temperature can lead to an incomplete reaction, while excessive heat can promote decomposition or the formation of side products.

    • Optimization: Start the reaction at 0°C during the deprotonation step with NaH, and then allow it to warm to room temperature or slightly heat (e.g., 50°C) after the addition of the methylating agent (e.g., methyl iodide).[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

  • Nature of the Methylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can also be employed. However, the choice of the alkylating agent can influence the N1/N2 ratio.[6]

  • Moisture: The presence of moisture will quench the strong base and hinder the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Presence of an Impurity with a Similar Mass in the Final Product

Question: My final product shows an impurity with the same mass as my desired 4-Bromo-1-methylindazol-3-amine. How can I identify and eliminate this impurity?

Answer:

The most probable impurity with the same mass is the N2-methylated isomer, 4-Bromo-2-methylindazol-3-amine. The formation of this kinetic product is a common challenge in indazole alkylation.[6] Distinguishing and separating these isomers is crucial for obtaining a pure product.

Identification and Mitigation:

  • NMR Spectroscopy: 1H and 13C NMR, along with 2D techniques like HMBC, are powerful tools for distinguishing between N1 and N2 isomers. For N1-alkylated indazoles, a correlation is typically observed between the N1-alkyl protons and the C7a carbon of the indazole ring in the HMBC spectrum.[2] Conversely, for N2-alkylated isomers, a correlation is seen between the N2-alkyl protons and the C3 carbon.[2]

  • Chromatographic Separation: The two isomers often have slightly different polarities and can be separated by column chromatography. A careful selection of the eluent system is necessary. A gradient elution with a hexane/ethyl acetate system is a good starting point. Recrystallization can also be an effective method for purification if the solubilities of the isomers are sufficiently different.[7]

  • Reaction Condition Optimization: To minimize the formation of the N2-isomer, it is essential to use conditions that favor the thermodynamic N1-product. As mentioned previously, using a strong, non-nucleophilic base like NaH in THF is a reliable strategy.[5]

Issue 3: Product Decomposition During Work-up or Purification

Question: I observe significant product loss and the appearance of new, colored impurities during the aqueous work-up or column chromatography. What is causing this decomposition?

Answer:

3-Aminoindazoles are susceptible to oxidative degradation, which can be accelerated by exposure to air, light, and certain pH conditions. The presence of the electron-donating amino group makes the indazole ring system more prone to oxidation.

Decomposition Pathways and Prevention:

  • Oxidative Degradation: The 3-aminoindazole core can undergo oxidative ring-opening or rearrangement, especially in the presence of trace metals or under oxidative conditions.

    • Protective Measures:

      • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degassed Solvents: Use degassed solvents for both the reaction and chromatography.

      • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the chromatography solvent can help prevent on-column degradation.

  • pH Sensitivity: The stability of the product can be pH-dependent. Both strongly acidic and strongly basic conditions during work-up should be approached with caution.

    • Neutral Work-up: Whenever possible, aim for a neutral aqueous work-up. Use a saturated solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.[8]

  • Photodegradation: Bromo-aromatic compounds can be sensitive to light.

    • Light Protection: Protect the reaction mixture and the purified product from direct light by using amber-colored glassware or by wrapping the flasks in aluminum foil.

ParameterRecommendation for StabilityRationale
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the electron-rich 3-aminoindazole ring.
pH of Work-up Neutral to slightly basicAvoids potential acid- or base-catalyzed decomposition pathways.
Light Exposure Minimize (use amber flasks)Prevents potential photodegradation of the bromo-aromatic system.
Temperature Controlled, avoid excessive heatHigh temperatures can accelerate decomposition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Bromo-1-methylindazol-3-amine?

To ensure long-term stability, 4-Bromo-1-methylindazol-3-amine should be stored in a cool, dark, and dry place under an inert atmosphere. A refrigerator or freezer is recommended for long-term storage. The container should be tightly sealed to prevent exposure to air and moisture.

Q2: Can I use a protecting group for the 3-amino functionality during the synthesis?

Yes, using a protecting group for the amino group can be a viable strategy, especially if you are encountering side reactions at this position. Common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used. However, this will add extra steps to your synthesis for protection and deprotection, which needs to be considered in your overall synthetic strategy.

Q3: Are there alternative synthetic routes that might be more stable?

An alternative approach is to introduce the bromine and methyl groups to the indazole precursor before the formation of the 3-amino group. For instance, starting with a substituted benzonitrile and then forming the 3-aminoindazole ring via reaction with hydrazine can be a robust method.[9][10][11][12] This can sometimes circumvent stability issues associated with carrying the sensitive 3-aminoindazole through multiple synthetic steps.

Q4: My bromination of the precursor is giving me di-brominated byproducts. How can I improve the selectivity?

Over-bromination is a common side reaction.[9][11] To improve the selectivity for the mono-brominated product, you can:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (e.g., N-Bromosuccinimide - NBS).[9][11]

  • Lower the Temperature: Perform the bromination at a lower temperature to reduce the reaction rate and improve selectivity.[11]

  • Choice of Brominating Agent: NBS is often a milder and more selective brominating agent compared to elemental bromine.[9][11]

Visualizing the Synthesis and Troubleshooting

Key Steps in the Synthesis of 4-Bromo-1-methylindazol-3-amine

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 N-Methylation Precursor Substituted Benzonitrile Bromination Regioselective Bromination Precursor->Bromination NBS, H2SO4 Cyclization Cyclization with Hydrazine Bromination->Cyclization Hydrazine Hydrate Indazole 4-Bromo-1H-indazol-3-amine Cyclization->Indazole Deprotonation Deprotonation Indazole->Deprotonation NaH, THF Methylation Methylation Deprotonation->Methylation CH3I Final_Product 4-Bromo-1-methylindazol-3-amine Methylation->Final_Product

Caption: A typical synthetic workflow for 4-Bromo-1-methylindazol-3-amine.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_solutions Potential Solutions Low_Yield Low Yield of Final Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Side Products Formed? Low_Yield->Side_Products Decomposition Product Decomposition? Low_Yield->Decomposition Optimize_Temp_Time Optimize Temp/Time Incomplete_Reaction->Optimize_Temp_Time Check_Reagents Check Reagent Quality Incomplete_Reaction->Check_Reagents Optimize_Base_Solvent Optimize Base/Solvent for N1 Side_Products->Optimize_Base_Solvent Inert_Atmosphere Use Inert Atmosphere Decomposition->Inert_Atmosphere Neutral_Workup Neutral pH Work-up Decomposition->Neutral_Workup

Caption: A decision tree for troubleshooting low product yield.

References

  • Nguyen, A. T., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ResearchGate. Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Available at: [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Publishing System. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2025). ResearchGate. Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2025). ResearchGate. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines. (n.d.). National Institutes of Health. Available at: [Link]

  • Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. (n.d.). National Institutes of Health. Available at: [Link]

  • Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. (n.d.). National Institutes of Health. Available at: [Link]

  • Safe Synthesis of 4,7-Dibromo[3][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). MDPI. Available at: [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Available at: [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.
  • Atmospheric Degradation of Amines (ADA). (2010). NILU. Available at: [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ResearchGate. Available at: [Link]

Sources

Challenges in the bromination step of indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis

Guide: Troubleshooting the Bromination Step

Welcome to the technical support center for indazole synthesis. As a Senior Application Scientist, I've designed this guide to address the most common and complex challenges encountered during the electrophilic bromination of the indazole core. This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate experimental issues but also build a predictive understanding for future success.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding indazole bromination.

Q1: Why is regioselectivity the primary challenge in indazole bromination?

A: The indazole ring system possesses multiple reactive carbon positions, and its reactivity profile changes dramatically based on the reaction conditions. The molecule can exist in neutral, protonated (cationic), or deprotonated (anionic) forms, each having a different electron density distribution. This makes the outcome of electrophilic substitution highly sensitive to factors like pH, solvent, and the specific brominating agent used, often leading to mixtures of isomers.[1]

Q2: For a standard, unprotected 1H-indazole, which position is most likely to be brominated?

A: It depends on the conditions. For the neutral indazole molecule under aqueous conditions with molecular bromine (Br₂), kinetic studies have shown the order of reactivity to be C5 > C3 > C7.[1] However, under basic conditions where the indazole anion is formed, the C3 position becomes significantly more nucleophilic and is preferentially attacked.[1] Many synthetic procedures using reagents like N-Bromosuccinimide (NBS) are optimized to favor C3 bromination.

Q3: My reaction is giving multiple spots on the TLC plate, indicating a mixture of products. What is the first thing I should check?

A: The first step is to identify the products, if possible, but the most common cause is a lack of regioselectivity. The three most critical parameters to re-evaluate are:

  • pH/Acidity: Are you using acidic, neutral, or basic conditions? This determines the form of your indazole (cation, neutral, or anion) and thus the site of attack.[1]

  • Brominating Agent: Harsh reagents like Br₂ are known to produce mixtures.[2][3] Switching to a milder, more selective source like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can dramatically improve selectivity for the C3 position.[4][5]

  • Solvent: The solvent polarity and its ability to stabilize intermediates can influence the reaction pathway. Common solvents for C3-selective bromination with NBS include acetonitrile (MeCN), chloroform (CHCl₃), and ethanol (EtOH).[2]

Q4: Should I protect the indazole nitrogen before bromination?

A: Yes, N-protection is a powerful strategy to control regioselectivity. Protecting the nitrogen atom prevents the formation of the indazole anion and can sterically or electronically direct the bromination. For example, protecting the indazole at the N-2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) can efficiently direct subsequent lithiation and functionalization at the C-3 position.[6] N-1 protection is also widely employed to favor C3 functionalization.

In-Depth Troubleshooting Guide

This section provides detailed, causality-driven answers to specific experimental failures.

Problem 1: Poor Regioselectivity — My reaction yields a mixture of C3, C5, and/or C7 isomers.

Core Insight: This issue stems from a competition between different reactive sites on the indazole ring. The distribution of these isomers is a classic case of Kinetic vs. Thermodynamic Control .[7][8]

  • Kinetic Product: The product that forms the fastest because its reaction pathway has the lowest activation energy.[7][9]

  • Thermodynamic Product: The most stable product, which will be favored if the reaction is reversible and allowed to reach equilibrium.[7][9]

For neutral indazole, electrophilic attack at C5 has the lowest activation energy, making 5-bromoindazole the likely kinetic product. However, under different conditions, particularly those favoring the highly reactive indazole anion, attack at C3 is overwhelmingly favored.[1]

Troubleshooting Workflow:

The following decision tree can help you diagnose and solve regioselectivity issues.

G start Problem: Mixture of Bromo-Isomers check_reagent What is your brominating agent? start->check_reagent br2 Br2 check_reagent->br2 nbs NBS / DBDMH check_reagent->nbs check_conditions What are your reaction conditions? acidic Acidic (e.g., AcOH) check_conditions->acidic neutral Neutral / Aprotic check_conditions->neutral check_temp Is the reaction run at low or high temperature? low_temp Low Temp (<0 °C) check_temp->low_temp high_temp High Temp (> RT) check_temp->high_temp sol_br2 Action: Switch to NBS or DBDMH. Br2 is often unselective. br2->sol_br2 nbs->check_conditions sol_acidic Action: Add a non-nucleophilic base (e.g., Na2CO3, Proton Sponge). This generates the C3-nucleophilic anion. sol_neutral Action: Change solvent. Polar aprotic (MeCN, DMF) or alcohols (EtOH) often favor C3. sol_neutral->check_temp sol_low_temp Result favors Kinetic Product (often C5). Action: Increase temperature to allow equilibration to Thermodynamic Product. sol_high_temp Result favors Thermodynamic Product. Action: Lower temperature and shorten reaction time to favor Kinetic Product. acidic->sol_acidic neutral->sol_neutral low_temp->sol_low_temp high_temp->sol_high_temp

Caption: Troubleshooting workflow for poor regioselectivity.

Visualizing Reactivity:

The site of electrophilic attack is fundamentally governed by the electron density of the indazole ring, which is modulated by pH.

G cluster_0 Indazole Cation (Acidic Media) cluster_1 Neutral Indazole cluster_2 Indazole Anion (Basic Media) img_cation label_cation Reactivity Order: C5 > C7 >> C3 (Ring is deactivated) img_neutral label_neutral Reactivity Order: C5 > C3 > C7 (Benzene ring most active) img_anion label_anion Reactivity Order: C3 >>> Other Positions (Pyrazole ring highly activated)

Caption: Relative reactivity of indazole positions by species.

Problem 2: Low Yield or No Reaction.

Core Insight: This failure often points to an insufficient electrophilic potential of the brominating agent or a deactivated indazole substrate. Electron-withdrawing groups (EWGs) on the indazole ring can significantly slow down or inhibit electrophilic aromatic substitution.

Troubleshooting Steps:

  • Assess Your Substrate: If your indazole has strong EWGs (e.g., -NO₂, -CF₃, -SO₂R), a standard NBS bromination may be too slow. You may need a more powerful brominating system or harsher conditions.

  • Choose the Right Reagent: Not all bromine sources are equal. Their reactivity depends on the reaction conditions.

  • Consider Catalysis: For stubborn substrates, catalytic activation can be effective. For example, phosphine sulfide can catalyze electrophilic bromination with NBS. Visible-light photoredox catalysis has also been reported to promote the reaction.

Data Table: Comparison of Common Bromination Systems

Reagent SystemTypical SubstrateSelectivityCommon SolventsKey Advantages/Disadvantages
Br₂ in AcOH Unactivated IndazolesOften low; gives mixtures of 3,5- and 3,7-isomers.[2][3]Acetic Acid (AcOH)Pro: Inexpensive. Con: Highly toxic, difficult to handle, poor selectivity.[4]
NBS Most IndazolesHigh for C3.MeCN, CHCl₃, EtOH[2]Pro: Solid, easy to handle, generally high C3 selectivity.[10][11] Con: Can be sluggish with deactivated rings.
DBDMH Wide range of IndazolesHigh for C3.[4][5][12]Ethanol (EtOH)Pro: Efficient, mild conditions, can be accelerated with ultrasound.[4][5] Con: Less common than NBS.
NCS/KBr Unactivated IndazolesReported high for C3.-Pro: Mild and efficient system. Con: Requires two components.
Problem 3: My reaction produces significant amounts of di- or tri-brominated products.

Core Insight: This is an issue of stoichiometry and relative reaction rates. The mono-brominated indazole product is still an activated aromatic ring and can undergo a second bromination, sometimes faster than the starting material.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully add the brominating agent. Use no more than 1.0-1.1 equivalents for mono-bromination. It is often best to add the reagent portion-wise or as a solution via syringe pump to maintain a low concentration and prevent localized areas of high concentration.

  • Lower the Temperature: Running the reaction at 0 °C or below will slow down the second bromination more significantly than the first, improving selectivity.

  • Monitor Closely: Follow the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-brominated product appear.

  • Use Water: For some NBS reactions, using water as a solvent or co-solvent can be highly effective. One study found that increasing NBS equivalents in water led cleanly from mono- to poly-bromination, suggesting the stoichiometry can be precisely controlled in this medium.[3]

Problem 4: I have a mixture of isomers that are impossible to separate by column chromatography.

Core Insight: Bromoindazole positional isomers can have very similar polarities, making them co-elute on silica gel.

Troubleshooting Steps:

  • Optimize Chromatography: Before giving up on column chromatography, screen different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol or using a chlorinated solvent with a small amount of acetone can sometimes provide the necessary separation.

  • Recrystallization: This is the most powerful method for purifying isomers. The key is finding a suitable solvent or solvent system where one isomer is significantly less soluble than the others, especially at room temperature or below.[13]

    • Screening: Test a wide range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, heptane) and mixtures. The ideal solvent will dissolve your mixture when hot but allow clean crystals of one isomer to form upon cooling.[13]

  • Salt Formation / Derivatization: If the isomers have a basic or acidic handle, forming a salt can dramatically change their physical properties. For basic indazoles, forming a salt with an acid like HCl or a chiral acid (e.g., tartaric acid) can create diastereomers with different solubilities, allowing for separation by crystallization.[13][14] The free base can then be regenerated.

Validated Experimental Protocol

Regioselective C3-Bromination of 1H-Indazole with N-Bromosuccinimide

This protocol is a reliable starting point for achieving high selectivity for the 3-bromo-1H-indazole product.

Materials:

  • 1H-Indazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (approx. 0.1 M concentration)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-Indazole (1.0 eq). Dissolve the indazole in acetonitrile.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: In a separate container, weigh out NBS (1.05 eq). Add the NBS to the cooled indazole solution in small portions over 10-15 minutes.

    • Self-Validation Checkpoint 1: The solution may develop a yellow or orange tint. NBS should dissolve completely.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane).

    • Self-Validation Checkpoint 2: The starting material spot should gradually be replaced by a new, slightly less polar product spot. The reaction is typically complete within 1-3 hours. Do not let the reaction run indefinitely to avoid side products.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any remaining active bromine species. Stir for 5 minutes.

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • To the remaining residue, add Ethyl Acetate (EtOAc) and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and finally brine.

    • Self-Validation Checkpoint 3: The NaHCO₃ wash neutralizes any acidic byproducts (like HBr) and succinimide.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or toluene/heptane mixture) to yield pure 3-bromo-1H-indazole.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available from: [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available from: [Link]

  • Yuan, G., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-7. Available from: [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4613-4617. Available from: [Link]

  • Yuan, G., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]

  • Lu, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Yuan, G., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 19-24. Available from: [Link]

  • Lu, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available from: [Link]

  • LibreTexts Chemistry. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • Sharma, P., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]

  • ResearchGate. (2015). I have an isomer impurity which is difficulty to remove, any suggestions? Available from: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available from: [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Organic Syntheses. (n.d.). N-Bromosuccinimide. Available from: [Link]

  • Clarisse, B., et al. (1971). Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. The Journal of Organic Chemistry, 36(22), 3467-3470. Available from: [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. Available from: [Link]

  • Black, D., et al. (2005). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 7(15), 3231-3234. Available from: [Link]

Sources

Regioselectivity issues in the synthesis of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-methylindazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common regioselectivity challenges encountered during the synthesis of this important scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired product with higher purity and yield.

Troubleshooting Guide: Navigating Regioselectivity in the Bromination of 1-methylindazol-3-amine

Direct electrophilic bromination of the 1-methylindazol-3-amine core is notoriously challenging, often leading to a mixture of regioisomers. This section addresses the most common issues and provides actionable solutions.

Question: I performed a direct bromination on 1-methylindazol-3-amine using N-Bromosuccinimide (NBS) and obtained a mixture of products with a low yield of the desired 4-bromo isomer. What is happening and how can I fix this?

Answer:

This is a very common and expected outcome. The issue lies in the powerful directing effects of the substituents on the indazole ring. The 3-amino group is a strong activating, ortho-, para- director, while the pyrazole part of the indazole ring also strongly influences the electron density of the benzene ring.

Causality Analysis:

During electrophilic aromatic substitution, the incoming electrophile (Br+) will preferentially attack positions of high electron density. The amino group at C3 strongly activates the C4 and C6 positions. However, the nitrogen at the N1 position and the overall electronic nature of the heterocyclic system can lead to substitution at other positions, such as C7, as well. Direct bromination of similar 3-aminoindazoles has been shown to yield undesired regioisomers as the major products[1][2]. It is highly probable that you are forming a mixture of 4-bromo, 6-bromo, and potentially 7-bromo and/or di-brominated species.

Troubleshooting Workflow:

G cluster_0 Problem Analysis cluster_1 Solution Pathways cluster_2 Experimental Steps cluster_3 Analysis and Verification start Low yield of 4-bromo isomer from direct bromination reason Mixture of regioisomers (4-, 6-, 7-bromo) and di-bromination start->reason cause Strong activating effect of 3-amino group and electronic nature of indazole ring reason->cause sol1 Strategy 1: Protect and Direct cause->sol1 sol2 Strategy 2: Pre-functionalization cause->sol2 sol3 Strategy 3: Optimize Direct Bromination (Low Success Probability) cause->sol3 step1a Protect 3-amino group (e.g., acetylation) sol1->step1a step2a Select appropriate ortho-toluidine precursor sol2->step2a step3a Screen brominating agents (e.g., Br2 in AcOH) sol3->step3a step1b Perform bromination step1a->step1b step1c Deprotect step1b->step1c analysis Analyze product ratio by 1H NMR, LC-MS step1c->analysis step2b Regioselective bromination of precursor step2a->step2b step2c Nitration step2b->step2c step2d Reduction and Cyclization step2c->step2d step2d->analysis step3b Vary temperature and reaction time step3a->step3b step3b->analysis

Caption: Troubleshooting workflow for regioselectivity issues.

Recommended Solutions:

  • Protecting Group Strategy: The directing ability of the amino group can be attenuated by introducing an electron-withdrawing protecting group, such as an acetyl or a Boc group. This makes the group less activating and can alter the regiochemical outcome of the bromination.

  • Synthesis via a Pre-functionalized Precursor (Recommended): A more robust strategy, which avoids the direct bromination of the sensitive indazole core, is to introduce the bromo-substituent at the desired position on a precursor before the indazole ring is formed[3][4]. This method offers superior control over regioselectivity.

Experimental Protocol: Synthesis via Pre-functionalized Precursor

This protocol is adapted from strategies known to provide high regioselectivity for related compounds[1][2].

  • Step 1: Bromination of 2-Methylaniline: Start with a commercially available and appropriately substituted 2-methylaniline. To achieve bromination at the position that will become C4 of the indazole, you would start with 2-methylaniline and brominate it.

  • Step 2: Nitration: The brominated 2-methylaniline is then nitrated. The nitro group is introduced ortho to the amino group.

  • Step 3: Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group.

  • Step 4: Diazotization and Cyclization: The resulting diamine is diazotized and cyclized to form the indazole ring.

  • Step 5: N-Methylation: The final step is the methylation of the indazole nitrogen.

Question: How can I confirm the identity of my bromo-1-methylindazol-3-amine isomers?

Answer:

Differentiating between the 4-, 6-, and 7-bromo isomers can be challenging but is readily achievable using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.

Analytical Method: Isomer Differentiation by ¹H NMR

The substitution pattern on the benzene portion of the indazole ring will produce distinct splitting patterns for the aromatic protons.

IsomerExpected ¹H NMR Aromatic Region Splitting Pattern
4-Bromo Three aromatic protons. Expect two doublets and one triplet (or doublet of doublets), characteristic of an ABC spin system.
6-Bromo Three aromatic protons. Also an ABC spin system, but with different chemical shifts compared to the 4-bromo isomer.
7-Bromo Three aromatic protons. Expect a doublet, a triplet (or doublet of doublets), and another doublet, characteristic of an ABC spin system. The proton at C6 will likely be a triplet or doublet of doublets.
5-Bromo Three aromatic protons. Expect two doublets and a singlet (or a very small coupling constant), due to the C4 and C6 protons being meta to each other.

Key Differentiating Features:

  • Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons (ortho-coupling) is typically in the range of 7-9 Hz. Meta-coupling (across one carbon) is much smaller (2-3 Hz). This can help distinguish, for example, a 5-bromo isomer from others.

  • Chemical Shifts: The bromine atom will deshield adjacent protons, causing them to appear at a lower field (higher ppm value) in the NMR spectrum.

  • 2D NMR: For unambiguous assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. A NOESY experiment can show through-space correlation between the N1-methyl protons and the proton at the C7 position, which can help differentiate the 7-bromo isomer.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of directing effects in the electrophilic bromination of 1-methylindazol-3-amine?

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the aromatic ring[5][6]. In 1-methylindazol-3-amine, we have two key influencing factors:

  • The 3-Amino Group: This is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be delocalized into the ring. It directs incoming electrophiles to the ortho (C4) and para (C6) positions.

  • The Fused Pyrazole Ring (with N1-methyl): The heterocyclic part of the indazole also influences the electron density of the benzene ring. The overall effect is a complex interplay that makes predicting the major product of direct bromination difficult without experimental data, though it often leads to a mixture of isomers.

Q2: Are there alternative brominating agents I could try for direct bromination?

While direct bromination is not the recommended route, you could explore other brominating agents. However, be aware that success may be limited.

Brominating AgentPotential Advantages/Disadvantages
Br₂ in Acetic Acid A classic and strong brominating agent. May lead to over-bromination (di- or tri-bromination).
N-Bromosuccinimide (NBS) A milder source of electrophilic bromine. Often used for allylic and benzylic bromination but also for aromatic bromination. As noted, it can lead to poor regioselectivity with this substrate[1][2].
Pyridinium tribromide A solid, safer alternative to liquid bromine. Can sometimes offer different selectivity.

It is crucial to perform these reactions at low temperatures and with careful control of stoichiometry to minimize side reactions.

Q3: Why is the pre-functionalization strategy generally preferred over direct bromination for this type of synthesis?

The pre-functionalization strategy offers several key advantages:

  • Unambiguous Regiocontrol: The position of the bromine atom is set before the formation of the indazole ring, eliminating the possibility of forming other regioisomers.

  • Higher Purity of Final Product: As the reaction is not statistical, the final product is generally much cleaner, simplifying purification.

  • More Robust and Scalable: This approach is often more reliable and easier to scale up for larger-quantity synthesis, as it avoids a difficult-to-control reaction step[3][4].

G cluster_0 Direct Bromination Pathway cluster_1 Pre-functionalization Pathway start_direct 1-methylindazol-3-amine bromination Bromination (e.g., NBS) start_direct->bromination mixture Mixture of Isomers (4-Br, 6-Br, 7-Br, di-Br...) bromination->mixture purification_hard Difficult Purification mixture->purification_hard product_low_yield Desired 4-Bromo Isomer (Low Yield) purification_hard->product_low_yield start_pre Substituted 2-Methylaniline bromination_pre Regioselective Bromination start_pre->bromination_pre cyclization Indazole Formation bromination_pre->cyclization methylation N-Methylation cyclization->methylation product_high_yield Desired 4-Bromo Isomer (High Yield & Purity) methylation->product_high_yield

Caption: Comparison of synthetic pathways.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 7-bromo-1-methyl-1h-indazol-3-amine. Available at: [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087. Available at: [Link]

  • Stack Exchange. (2020). Which is the major product of bromination of 3-(dimethylamino)benzamide, ortho or para?. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-274. Available at: [Link]

  • Zareyee, D., & Khalafi-Nezhad, A. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(1), 1-10. Available at: [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide to Purifying Polar 3-Aminoindazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 26, 2026 – Researchers and drug development professionals often encounter significant hurdles in the purification of polar 3-aminoindazole compounds. These molecules, vital in medicinal chemistry, present unique challenges due to their inherent polarity and basicity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address these complex purification issues.

Introduction: The Challenge of Polar 3-Aminoindazoles

3-Aminoindazoles are a class of heterocyclic compounds that are key building blocks in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[1] Their purification is frequently complicated by their high polarity, which leads to poor retention on traditional reversed-phase chromatography columns and significant tailing or streaking on normal-phase silica gel.[2] The basic nature of the amino group can also lead to strong interactions with acidic silica gel, causing decomposition or irreversible adsorption.[3]

This guide, structured in a practical question-and-answer format, aims to provide researchers with the tools and knowledge to overcome these challenges, ensuring the isolation of high-purity 3-aminoindazole compounds for their downstream applications.

Part 1: Troubleshooting Common Chromatography Issues

This section addresses specific problems encountered during the chromatographic purification of polar 3-aminoindazole compounds.

Issue 1: Severe Streaking and Poor Peak Shape on Silica Gel Chromatography

Q: My 3-aminoindazole compound streaks badly on silica TLC plates and columns, even with highly polar mobile phases like dichloromethane/methanol with ammonia. How can I improve the chromatography?

A: This is a classic problem arising from the interaction of the basic amino group with the acidic silanol groups on the silica surface. This interaction leads to a non-uniform distribution of the analyte, resulting in significant peak tailing or streaking.[2]

Causality and Recommended Solutions:

  • Deactivating the Stationary Phase: The most effective strategy is to neutralize the acidic sites on the silica gel. This can be achieved by pre-treating the silica or modifying the mobile phase.

    • Mobile Phase Modification: The addition of a small amount of a basic modifier to the eluent is crucial. While you've tried ammonia, the concentration and choice of base can be optimized. Triethylamine (TEA) at 1-2% in the mobile phase is a common and effective alternative.[4]

    • Pre-treatment of Silica: For column chromatography, flushing the packed column with the mobile phase containing the basic modifier before loading the sample can help to equilibrate and deactivate the silica.[4]

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[2]

    • Amino-propylated Silica: These columns have a less acidic surface and can provide better peak shapes for amines.[2]

  • Protecting Group Strategy: In some cases, temporarily protecting the amino group with a Boc or Cbz group can reduce its basicity and polarity, making purification on silica gel more straightforward.[2] However, this adds extra synthesis and deprotection steps, which might introduce new impurities.[2]

Experimental Protocol: Deactivating a Silica Gel Column with Triethylamine

  • Solvent System Selection: Develop a solvent system using TLC, aiming for an Rf value of 0.2-0.3 for your target compound. A typical starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[4]

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[4]

  • Sample Loading and Elution: Load your sample and proceed with the chromatography using your optimized mobile phase.

Issue 2: Poor or No Retention in Reversed-Phase HPLC

Q: My polar 3-aminoindazole compound elutes in the void volume of my C18 column, even with a highly aqueous mobile phase. How can I achieve retention?

A: This is a common issue for highly polar compounds in reversed-phase (RP) chromatography.[4][5] The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase, leading to little or no retention.[6]

Strategies to Enhance Retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[7][8][9] It utilizes a polar stationary phase (like silica or amino columns) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] In HILIC, water acts as the strong eluting solvent.[8]

  • Ion-Pairing Chromatography: For ionizable compounds like 3-aminoindazoles, adding an ion-pairing reagent to the mobile phase can significantly improve retention on a reversed-phase column. The reagent, typically a long-chain alkyl sulfonic acid, forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and interaction with the stationary phase.

  • Use of a More Polar RP Stationary Phase: Consider using a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase. These offer different selectivity and can provide better retention for polar analytes.[4]

Workflow for Switching to HILIC

Caption: A simplified workflow for transitioning from reversed-phase to HILIC for polar compounds.

Part 2: Non-Chromatographic and Advanced Purification Techniques

Sometimes, chromatography alone is not sufficient or ideal. This section explores alternative and complementary purification strategies.

FAQ 1: Can I use acid-base extraction to purify my 3-aminoindazole?

A: Yes, acid-base extraction is a powerful and often underutilized technique for purifying basic compounds like 3-aminoindazoles from neutral or acidic impurities.[11][12][13] The principle is to convert the basic amine into its water-soluble salt by treatment with an acid.[11][14]

General Protocol for Acid-Base Extraction of a 3-Aminoindazole:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl).[12] The protonated 3-aminoindazole will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification and Back-Extraction: Make the aqueous layer basic with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the aminoindazole salt and regenerate the free base.[13][14] Then, extract the aqueous layer with a fresh portion of the organic solvent. The purified 3-aminoindazole will now be in the organic layer.[13]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.[15]

FAQ 2: My compound is an isomer mixture. How can I separate the isomers?

A: The separation of isomers, particularly N1 and N2 substituted indazoles, can be challenging.

  • Recrystallization: If there is a sufficient difference in the solubility of the isomers in a particular solvent system, recrystallization can be a highly effective method for obtaining a single isomer in high purity.[16] Experiment with various solvent mixtures, such as acetone/water, ethanol/water, or acetonitrile/water.[16]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating both chiral and achiral isomers.[17][18][19] It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol.[20] SFC can offer faster and more efficient separations than HPLC for certain compounds.[20]

FAQ 3: I suspect my compound is chelating with residual metal catalysts from the synthesis. How can I remove the metal?

A: Residual metal catalysts (e.g., from palladium or copper-catalyzed reactions) can be a significant source of impurity and can interfere with biological assays.[21][22][23]

  • Chelating Agents: Washing the organic solution of your compound with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help to sequester and remove the metal ions.[24]

  • Activated Carbon: Stirring a solution of the crude product with activated carbon can adsorb metal impurities.

  • Metal Scavengers: Commercially available silica-based metal scavengers with functional groups that bind specific metals can be very effective.

Part 3: Data and Method Selection Summary

The choice of purification method depends heavily on the specific properties of the 3-aminoindazole derivative and the nature of the impurities.

Purification Challenge Primary Recommended Technique Alternative Techniques Key Considerations
Streaking on Silica Gel Normal-Phase Chromatography with Basic Modifier (e.g., TEA)Alumina Chromatography, Protecting Group StrategyThe basicity of the amino group causes strong interaction with acidic silica.
No Retention on C18 Hydrophilic Interaction Liquid Chromatography (HILIC)Ion-Pairing Chromatography, Polar-Embedded RP ColumnsThe high polarity of the compound prevents interaction with the non-polar stationary phase.
Isomer Separation Recrystallization, Supercritical Fluid Chromatography (SFC)Preparative HPLCRequires significant differences in physical properties or careful chromatographic optimization.
Metal Impurities Treatment with Chelating Agents (e.g., EDTA)Activated Carbon, Metal ScavengersResidual catalysts can be detrimental to further applications.
Separation from Neutral/Acidic Impurities Acid-Base ExtractionChromatographyA simple and effective workup procedure that can significantly improve purity before chromatography.

Decision Tree for Purification Strategy

Purification_Strategy Start Crude 3-Aminoindazole Compound Is_Basic_Impurity Are there significant non-basic impurities? Start->Is_Basic_Impurity Acid_Base_Extraction Perform Acid-Base Extraction Is_Basic_Impurity->Acid_Base_Extraction Yes TLC_Test Analyze on TLC (Normal & Reversed Phase) Is_Basic_Impurity->TLC_Test No Chromatography_Needed Is further purification needed? Acid_Base_Extraction->Chromatography_Needed Chromatography_Needed->TLC_Test Yes Final_Product Pure 3-Aminoindazole Chromatography_Needed->Final_Product No NP_Streaking Streaking on Normal Phase? TLC_Test->NP_Streaking RP_Retention Poor Retention on Reversed Phase? TLC_Test->RP_Retention NP_Modified Use Normal Phase with Basic Modifier (TEA) NP_Streaking->NP_Modified Yes NP_Standard Standard Normal Phase Chromatography NP_Streaking->NP_Standard No NP_Modified->Final_Product HILIC Use HILIC or Ion-Pairing RP-HPLC RP_Retention->HILIC Yes RP_Standard Standard Reversed Phase Chromatography RP_Retention->RP_Standard No HILIC->Final_Product NP_Standard->Final_Product RP_Standard->Final_Product

Caption: A decision-making flowchart for selecting a suitable purification strategy.

Conclusion

The purification of polar 3-aminoindazole compounds requires a multi-faceted approach and a departure from standard chromatographic protocols. By understanding the underlying chemical principles of the interactions between the analyte, stationary phase, and mobile phase, researchers can effectively troubleshoot and optimize their purification methods. The strategic application of techniques such as mobile phase modification, HILIC, acid-base extraction, and SFC can lead to the successful isolation of these valuable compounds in high purity, paving the way for advancements in drug discovery and development.

References

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Royal Society of Chemistry. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions. [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. PMC. [Link]

  • MDPI. (n.d.). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]

  • ResearchGate. (2025). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • ResearchGate. (n.d.). Chelating N-Heterocyclic Carbene Ligands Enable Tuning of Electrocatalytic CO2 Reduction to Formate and Carbon Monoxide through Surface Organometallic Chemistry. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Chelation in Metal Intoxication. PMC. [Link]

  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/31190]([Link] SFC/how-good-is-sfc-for-polar-analytes/31190)

  • Chrom Tech. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. [Link]

  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]

  • MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • JoVE. (2024). Supercritical Fluid Chromatography. [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. [Link]

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • ResearchGate. (2025). Magnesiation of N-Heterocycles Using i-PrMgCl.LiCl and Catalytic Diisopropylamine. [Link]

  • ResearchGate. (n.d.). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

How to improve the stability of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-1-methylindazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimentation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure the integrity of your research.

Introduction: Understanding the Molecule

4-Bromo-1-methylindazol-3-amine is a substituted indazole, a class of heterocyclic compounds prevalent in medicinal chemistry. The stability of this molecule is influenced by three key structural features: the aromatic indazole core, the reactive 3-amino group, and the C4-bromo substituent. An understanding of the potential liabilities of each of these components is critical for predicting and mitigating degradation. The N1-methyl group generally confers greater thermodynamic stability compared to its N2-methyl counterpart.[1] However, the interplay of the electron-donating amino group and the electron-withdrawing bromine atom on the indazole ring can create a molecule susceptible to specific environmental stressors.

This guide will address common stability questions, provide troubleshooting protocols for degradation issues, and offer best practices for handling and storage to maintain the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: My freshly sourced 4-Bromo-1-methylindazol-3-amine shows impurities upon analysis. What could be the cause?

A1: Initial impurities can arise from the synthesis process or from degradation during storage and shipping. The synthesis of substituted 3-aminoindazoles can sometimes yield regioisomers or be accompanied by side reactions like over-bromination or hydrolysis of precursors, especially if reaction conditions are not strictly controlled.[2][3] It is also possible that the compound has started to degrade due to exposure to light, air, or temperature fluctuations during transit. We recommend always running a quality control check (e.g., HPLC-UV, LC-MS) upon receiving a new batch to establish a baseline purity.

Q2: I've noticed a change in the color of my solid sample over time. What does this indicate?

A2: Color change, typically to a yellowish or brownish hue, is a common indicator of degradation in aromatic amines. This is often due to oxidation. The 3-amino group is susceptible to oxidation, which can lead to the formation of colored polymeric impurities or nitroso/nitro derivatives. This process can be accelerated by exposure to atmospheric oxygen and light.

Q3: My compound seems to be degrading in solution, particularly in protic solvents. What is happening?

A3: Degradation in solution can be due to several factors. If using protic solvents like methanol or water, hydrolysis is a possibility, although the indazole ring is generally stable to hydrolysis under neutral conditions. A more likely cause is solvent-assisted photo-degradation, where the solvent can participate in radical reactions initiated by light. Additionally, dissolved oxygen in the solvent can promote oxidative degradation. If your solution is not buffered, pH changes could also contribute to instability.

Q4: Can 4-Bromo-1-methylindazol-3-amine be sensitive to light?

A4: Yes, high sensitivity to light is a strong possibility. Aromatic compounds with bromine substituents can undergo photolytic cleavage of the carbon-bromine bond to form radical species.[4] These radicals can then initiate a cascade of secondary reactions, leading to dimerization, reaction with solvents, or other forms of decomposition. The indazole ring itself can also be susceptible to photolytic decomposition.[5] Therefore, protection from light is crucial during all stages of handling and storage.

Q5: What are the primary degradation pathways I should be aware of?

A5: Based on the structure of 4-Bromo-1-methylindazol-3-amine, the primary anticipated degradation pathways are:

  • Oxidation: The 3-amino group is prone to oxidation, potentially leading to the formation of dimers, oligomers, or ring-opened products. 3-aminoindazoles have been shown to undergo oxidative N-N bond cleavage.[6]

  • Photodegradation: UV or visible light can induce the cleavage of the C-Br bond, leading to highly reactive radical intermediates.

  • Thermal Degradation: While N-methylated indazoles are relatively stable, high temperatures can lead to decomposition.[1][7] The presence of the amino and bromo substituents may lower the decomposition temperature.

  • Acid/Base Instability: Under strongly acidic or basic conditions, the compound may become protonated or deprotonated, which could alter its electronic properties and susceptibility to other degradation pathways like hydrolysis.

The following diagram illustrates the potential degradation pathways:

Degradation Pathways Potential Degradation Pathways of 4-Bromo-1-methylindazol-3-amine cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound 4-Bromo-1-methylindazol-3-amine Radicals Aryl & Bromo Radicals Compound->Radicals Photolysis (C-Br Cleavage) Oxidized Oxidized Species (e.g., Dimers, Ring-Opened Products) Compound->Oxidized Oxidation Other Other Impurities Compound->Other Thermal Stress Compound->Other Hydrolysis (extreme pH) Light Light (UV/Vis) Light->Radicals Oxygen Oxygen (Air) Oxygen->Oxidized Heat Heat Heat->Other AcidBase Strong Acid/Base AcidBase->Other Radicals->Oxidized Reaction with O2 Debrominated Debrominated Impurity Radicals->Debrominated H-atom abstraction

Caption: Potential degradation pathways for 4-Bromo-1-methylindazol-3-amine.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Problem Potential Cause Recommended Action
Rapid color change of solid compound (white to yellow/brown) Oxidation due to air/light exposure.1. Store the solid under an inert atmosphere (argon or nitrogen).2. Protect from all light sources using amber vials or by wrapping containers in aluminum foil.3. Store at reduced temperatures (-20°C is recommended for long-term storage).
Appearance of new peaks in HPLC of a solution over a short time Solution instability (oxidation or photodegradation).1. Prepare solutions fresh for each experiment.2. Use de-gassed solvents to minimize dissolved oxygen.3. Protect solutions from light at all times (use amber glassware, cover with foil).4. If possible, work under an inert atmosphere.
Low assay/purity value for a newly opened bottle Pre-existing degradation from manufacturing or shipping.1. Contact the supplier with your analytical data (e.g., HPLC chromatogram).2. Consider re-purification by recrystallization if a higher purity is required immediately. A mixture of methanol and water has been shown to be effective for purifying similar bromo-indazol-amines.[2]
Inconsistent results in biological or chemical assays Degradation of the compound in the assay medium.1. Perform a stability check of the compound in your specific assay buffer/medium.2. Incubate the compound in the medium for the duration of the experiment, and analyze by HPLC at different time points.3. If instability is confirmed, consider using a freshly prepared stock solution for each experiment or reducing the incubation time.

Protocols for Stability Assessment

To proactively understand the stability of your compound, we recommend performing forced degradation studies. These studies expose the compound to accelerated stress conditions to identify potential degradation products and pathways.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study.

Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution (e.g., in ACN/H2O) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photostability (ICH Q1B light exposure) start->photo quench Quench Reaction (Neutralize, Dilute) acid->quench base->quench oxidation->quench thermal->quench photo->quench analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) quench->analysis end Identify Degradants & Assess Stability analysis->end

Sources

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Substituted Indazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of a 3-substituted indazole is yielding a mixture of N1 and N2 isomers. How can I control the regioselectivity?

A1: This is a classic challenge in indazole chemistry. The regioselectivity of N-alkylation is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The two nitrogen atoms of the indazole ring have different nucleophilicities, which can be influenced by the substituent at the C3 position and the choice of base, solvent, and electrophile.

Underlying Principles:

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C3 position, such as esters or amides, tend to decrease the nucleophilicity of the adjacent N1 nitrogen through an inductive effect. This can favor alkylation at the N2 position. Conversely, electron-donating groups (EDGs) at C3 can increase the electron density at N1, promoting alkylation at that position.

  • Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the approach of the electrophile to the N2 position, thereby favoring alkylation at the more accessible N1 position.

  • Counter-ion and Solvent Effects: The choice of base and solvent can significantly influence the regioselectivity. For instance, the use of cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or NMP has been shown to favor N1 alkylation, potentially through the formation of a chelated intermediate with certain C3 substituents.[1]

Troubleshooting and Protocols:

For Preferential N1-Alkylation: A robust method for achieving high N1 selectivity involves using a slight excess of the alkylating agent with cesium carbonate as the base in a polar aprotic solvent at elevated temperatures.[1][2] This method has been demonstrated to be scalable and provides excellent yields with no detectable N2-alkylated products.[2]

Protocol for Selective N1-Alkylation:

  • To a solution of the 3-substituted-1H-indazole in N,N-dimethylformamide (DMF), add 2.0 equivalents of cesium carbonate (Cs₂CO₃).

  • Add 1.5 equivalents of the desired alkyl tosylate or halide.

  • Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS until completion (typically 2-4 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Parameter Condition for N1-Selectivity Rationale
Base Cesium Carbonate (Cs₂CO₃)The large cesium cation is thought to coordinate with the indazole nitrogen and a C3 substituent (if it has a coordinating atom like oxygen), leading to a tight ion pair that directs alkylation to N1.[1]
Solvent DMF, DMSO, NMPPolar aprotic solvents effectively solvate the cation, while leaving the indazole anion more nucleophilic.
Temperature 90 °CHigher temperatures can help overcome the activation energy barrier and drive the reaction to completion.

For Preferential N2-Alkylation: Achieving selective N2-alkylation can be more challenging. However, certain conditions can favor the formation of the 2H-indazole isomer.

  • Trifluoromethanesulfonic acid or copper(II) triflate catalysis: These catalysts can promote the N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates.[3]

  • Reductive Cyclization of o-nitrobenzaldimines: A one-pot synthesis from ortho-imino-nitrobenzene substrates, generated via condensation, can undergo reductive cyclization to selectively afford substituted 2H-indazoles.[3][4]

DOT Diagram: Factors Influencing N-Alkylation Regioselectivity

G cluster_conditions Reaction Conditions Indazole 1H-Indazole N1_Product N1-Alkylated Indazole Indazole->N1_Product Favored by: - Cs2CO3 - C3-EWG (chelation) - Bulky C3 group N2_Product N2-Alkylated Indazole Indazole->N2_Product Favored by: - Certain Lewis Acids - Specific synthetic routes Base Base (e.g., Cs2CO3, NaH) Base->Indazole Solvent Solvent (e.g., DMF, THF) Solvent->Indazole Electrophile Electrophile (R-X) Electrophile->Indazole C3_Substituent C3 Substituent (EWG vs. EDG) C3_Substituent->Indazole

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

Q2: I am observing significant hydrazone and dimer formation as side products in my indazole synthesis. How can these be minimized?

A2: The formation of hydrazones and dimers are common side reactions, particularly in syntheses that involve the condensation of a hydrazine with a carbonyl compound followed by cyclization.[5] These side reactions compete with the desired intramolecular cyclization to form the indazole ring.

Underlying Principles:

  • Hydrazone Formation: The initial condensation between a hydrazine and a carbonyl group (aldehyde or ketone) forms a hydrazone intermediate. If the subsequent cyclization step is slow or requires harsh conditions, the hydrazone can be isolated as a major byproduct.

  • Dimerization: Under certain conditions, particularly at elevated temperatures, the hydrazone intermediate or the indazole product itself can undergo intermolecular reactions to form dimeric or polymeric byproducts.[5]

Troubleshooting and Mitigation Strategies:

  • Choice of Acid Catalyst: In methods like the Fischer indole synthesis adapted for indazoles, the choice and concentration of the acid catalyst are crucial. A milder acid or a heterogeneous acid catalyst like silica sulfuric acid can promote cyclization at lower temperatures, minimizing side reactions.[5]

  • One-Pot Procedures: Performing the condensation and cyclization in a single pot without isolating the hydrazone intermediate can often favor the formation of the indazole.

  • Metal-Free Conditions: Certain metal-free, one-pot reactions of 2-aminophenones with hydroxylamine derivatives have been shown to provide indazoles in very good yields with broad functional group tolerance and minimal side products.[6]

  • Temperature Control: Carefully controlling the reaction temperature is critical. Elevated temperatures can promote the formation of dimers and other degradation products.[5]

DOT Diagram: Competing Reaction Pathways

G Start Starting Materials (e.g., Salicylaldehyde + Hydrazine) Intermediate Hydrazone Intermediate Start->Intermediate Condensation Indazole Desired Indazole Product Intermediate->Indazole Intramolecular Cyclization (Favored by mild acid, optimal temp.) SideProduct1 Isolated Hydrazone Intermediate->SideProduct1 Incomplete Reaction SideProduct2 Dimer/Polymer Intermediate->SideProduct2 Side Reaction (Favored by high temp.)

Caption: Competing pathways in indazole synthesis from carbonyl precursors.

Q3: My purification of a substituted indazole by silica gel chromatography is resulting in low recovery and streaking. What are the alternative purification methods?

A3: The basic nitrogen atoms in the indazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance. This is a common issue with nitrogen-containing heterocycles.

Troubleshooting and Alternative Methods:

  • Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can help to cap the acidic silanol groups and improve the chromatography. A common practice is to add 1-2% triethylamine to the eluent.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds like indazoles.

  • Reverse-Phase Chromatography: For more polar indazole derivatives, reverse-phase chromatography (e.g., C18) can be an effective purification method.

  • Crystallization: If the product is a solid, crystallization is often the best method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions for crystallization.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic indazole product from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic indazole will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) to regenerate the free indazole.

    • Extract the product back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

Q4: How can I confidently distinguish between N1- and N2-substituted indazole isomers using spectroscopic methods?

A4: Differentiating between N1 and N2 isomers is crucial and can be achieved by careful analysis of their NMR and UV spectra.

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy:

    • Chemical Shift of H3: The proton at the C3 position is a key diagnostic handle. In N1-substituted indazoles, the H3 proton is typically deshielded and appears further downfield compared to the H3 proton in the corresponding N2-isomer.

    • Chemical Shift of N-Alkyl Group: The protons on the alkyl group attached to the nitrogen can also show characteristic chemical shifts. For example, the N-CH₂ protons in N1-ethylindazoles are generally found at a different chemical shift than those in N2-ethylindazoles.

  • ¹³C NMR Spectroscopy:

    • The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, can differ significantly between the N1 and N2 isomers.

  • UV Spectroscopy:

    • N1- and N2-substituted indazoles often exhibit distinct UV absorption spectra. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) can be used to differentiate between the two isomers.

  • NOE (Nuclear Overhauser Effect) Spectroscopy:

    • For N1-substituted indazoles, an NOE can often be observed between the protons of the N1-substituent and the H7 proton on the benzene ring. This is not possible for the N2-isomers. This is a very reliable method for unambiguous assignment.

Spectroscopic Method N1-Isomer Characteristic N2-Isomer Characteristic
¹H NMR H3 proton is more downfield.H3 proton is more upfield.
NOESY/ROESY NOE between N1-substituent and H7.No NOE between N2-substituent and H7.
UV Spectroscopy Distinct λ_max and ε values.Distinct λ_max and ε values.

Conclusion

The synthesis of substituted indazoles, while versatile, presents a unique set of challenges that require careful consideration of reaction conditions and a deep understanding of the underlying chemical principles. By anticipating and addressing common pitfalls such as regioselectivity issues, side product formation, and purification difficulties, researchers can streamline their synthetic workflows and achieve their target molecules more efficiently. This guide provides a starting point for troubleshooting, and the cited literature offers a wealth of additional information for more complex synthetic problems.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 25, 2026, from [Link]6]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[5]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved January 25, 2026, from [Link]3]

  • Li, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[7]

  • Keating, C. E., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.[1]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.[8]

  • Siddiqui, A. A., et al. (2012). Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. ResearchGate.[9]

  • Murray, P. R. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry.[2]

  • Singh, H., et al. (2023). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.[10]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters.[4]

  • Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry.[11]

  • Google Patents. (1976). Process for the preparation of substituted indazoles. Retrieved January 25, 2026, from ]

  • Jadhav, A. M., & Alinezhad, H. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.[12]

  • ResearchGate. (2021). Optimized synthesis of 7-aza-indazole by Diels–Alder cascade and associated process safety. Retrieved January 25, 2026, from [Link]]

  • ResearchGate. (2018). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Retrieved January 25, 2026, from [Link]]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. 4-Bromo-1-methylindazol-3-amine, a substituted indazole, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The journey from synthesis to a potential therapeutic agent is paved with rigorous analytical scrutiny to ensure purity, stability, and structural integrity. This guide provides an in-depth comparison of mass spectrometry and other key analytical techniques for the comprehensive analysis of this promising molecule. As senior application scientists, we move beyond mere procedural descriptions to elucidate the underlying principles that govern our analytical choices, ensuring robust and reliable data.

The Analytical Imperative for 4-Bromo-1-methylindazol-3-amine

4-Bromo-1-methylindazol-3-amine is a small molecule with a distinct structure comprising a brominated indazole core, a methyl group on the indazole nitrogen, and an amine group. Each of these features presents unique considerations for analytical characterization. The presence of bromine, for instance, imparts a characteristic isotopic signature in mass spectrometry, while the aromatic amine functionality can influence its chromatographic behavior and ionization efficiency. Understanding the interplay of these structural elements is crucial for developing effective analytical methods for identification, quantification, and impurity profiling.

Mass Spectrometry: A Primary Tool for Structural Elucidation and Quantification

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of small molecules like 4-Bromo-1-methylindazol-3-amine, offering unparalleled sensitivity and structural information. The choice of ionization technique and analyzer is critical and should be tailored to the specific analytical question at hand.

Ionization Techniques: A Comparative Overview

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules like 4-Bromo-1-methylindazol-3-amine.[1] Ionization typically occurs through protonation of the basic amine group in the positive ion mode.[2]

  • Causality of Choice: The presence of the primary amine makes this compound an excellent candidate for positive mode ESI, as it can readily accept a proton to form a stable [M+H]+ ion. This soft ionization method minimizes in-source fragmentation, preserving the molecular ion for accurate mass determination.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly when analyzing less polar analogs or when dealing with mobile phases that are less amenable to ESI.

  • Expert Insight: While ESI is generally preferred for this molecule, APCI can be advantageous in certain contexts, such as when coupled with normal-phase chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach

For volatile and thermally stable compounds, GC-MS offers excellent chromatographic resolution. While the polarity of the amine group in 4-Bromo-1-methylindazol-3-amine might suggest a preference for LC-MS, GC-MS can be a powerful tool, especially for impurity analysis where related, less polar byproducts might be present.[3] Derivatization of the amine group can also be employed to improve volatility and chromatographic peak shape.

  • Field-Proven Insight: In process chemistry, GC-MS is frequently used to monitor the progress of reactions involving similar bromo-indazole intermediates.[4] Its high resolving power can separate closely related isomers that might be difficult to distinguish by other methods.

Predicted Fragmentation Pattern of 4-Bromo-1-methylindazol-3-amine

Understanding the fragmentation pattern is key to structural confirmation. The following is a predicted fragmentation pathway for 4-Bromo-1-methylindazol-3-amine based on established principles of mass spectrometry.[5][6]

Key Fragmentation Pathways:

  • Isotopic Signature of Bromine: The most telling feature in the mass spectrum will be the presence of two peaks of nearly equal intensity, separated by 2 m/z units, for any fragment containing the bromine atom. This is due to the natural isotopic abundance of 79Br and 81Br.[6]

  • Loss of Methyl Group: A common fragmentation pathway would involve the loss of the methyl group (CH3•, 15 Da) from the N-1 position.

  • Loss of Ammonia: The primary amine group can be lost as ammonia (NH3, 17 Da).

  • Ring Cleavage: The indazole ring system can undergo characteristic cleavages, although these are typically less favored than the loss of substituents.

Experimental Workflow: LC-MS/MS Analysis

Caption: A typical LC-MS/MS workflow for the analysis of 4-Bromo-1-methylindazol-3-amine.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach is essential for comprehensive characterization. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy provide orthogonal and confirmatory data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification and purity assessment of 4-Bromo-1-methylindazol-3-amine.[7]

  • Method Development Rationale: The aromatic nature of the indazole ring system ensures strong UV absorbance, making UV detection highly sensitive for this compound. A reversed-phase C18 column is a good starting point for method development, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The inclusion of an acid, such as formic or trifluoroacetic acid, in the mobile phase will ensure the amine group is protonated, leading to better peak shape.

Experimental Protocol: HPLC-UV Purity Analysis

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[8][9] Both 1H and 13C NMR will provide critical information about the molecular structure of 4-Bromo-1-methylindazol-3-amine.

  • 1H NMR: Will show distinct signals for the protons on the aromatic ring, the methyl group, and the amine group. The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern.

  • 13C NMR: Will reveal the number of unique carbon atoms in the molecule, further confirming the structure.

  • Expert Tip: For enhanced structural confirmation, 2D NMR experiments such as COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations.

Data Interpretation Logic: NMR Analysis

NMR_Logic cluster_1H ¹H NMR cluster_13C ¹³C NMR H_Aromatic Aromatic Protons (Chemical Shift & Coupling) Structure Structural Confirmation of 4-Bromo-1-methylindazol-3-amine H_Aromatic->Structure Confirms Substitution Pattern H_Methyl Methyl Protons (Singlet, ~3 ppm) H_Methyl->Structure Confirms Methyl Group H_Amine Amine Protons (Broad Singlet) H_Amine->Structure Confirms Amine Group C_Aromatic Aromatic Carbons C_Aromatic->Structure Confirms Ring Structure C_Methyl Methyl Carbon C_Methyl->Structure Confirms Methyl Group

Caption: Logical flow for structural elucidation using NMR spectroscopy.

Comparative Analysis of Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for qualitative or quantitative data, the required sensitivity, and the available instrumentation.

Technique Primary Application Strengths Limitations
LC-ESI-MS Identification, Quantification, Impurity ProfilingHigh sensitivity and selectivity, provides molecular weight and structural information.Matrix effects can suppress ionization, requires expertise in data interpretation.
GC-MS Analysis of volatile impurities, isomeric separationExcellent chromatographic resolution, extensive spectral libraries for identification.May require derivatization for polar analytes, potential for thermal degradation.
HPLC-UV Quantification, Purity AssessmentRobust, reproducible, widely available, excellent for quantitative analysis.Lower sensitivity than MS, provides no structural information beyond retention time and UV spectrum.
NMR Unambiguous Structure ElucidationProvides detailed structural information, non-destructive.Lower sensitivity than MS and HPLC, requires larger sample amounts, more complex data analysis.

Conclusion and Recommendations

A comprehensive analytical strategy for 4-Bromo-1-methylindazol-3-amine should leverage the complementary strengths of mass spectrometry, HPLC-UV, and NMR spectroscopy. For initial identification and structural confirmation, LC-MS and NMR are indispensable. For routine purity analysis and quantification in a drug development setting, a validated HPLC-UV method is often the most practical and efficient choice. GC-MS serves as a valuable tool for specialized applications, such as the analysis of specific volatile impurities. By integrating these techniques, researchers and drug development professionals can build a complete analytical profile of 4-Bromo-1-methylindazol-3-amine, ensuring the quality and integrity of this and other vital molecules in the pharmaceutical pipeline.

References

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. PMC - PubMed Central. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Electrospray Ionization Tandem Mass Spectrometry of the Two Main Antimalarial Drugs: Artemether and Lumefantrine. SciELO. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold represents a "privileged" heterocyclic structure, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of the biological activity of 4-Bromo-1-methylindazol-3-amine and its structural analogs, offering insights into their potential therapeutic applications. While direct experimental data for this specific compound is limited in publicly accessible literature, a comprehensive examination of related structures allows for informed inferences regarding its potential bioactivity, particularly in the realms of kinase inhibition and antimicrobial effects.

The Indazole Core: A Foundation for Diverse Biological Activities

The 3-aminoindazole moiety is a versatile pharmacophore found in a range of therapeutic agents.[1] These include compounds developed as glycogen synthase kinase 3β (GSK3β) inhibitors with potential applications in Alzheimer's disease, treatments for iron deficiency, and potent tyrosine kinase inhibitors for cancer therapy.[1] A notable example highlighting the significance of the substituted 3-aminoindazole core is its presence as a key intermediate in the synthesis of Lenacapavir, a powerful anti-HIV drug.[1]

Kinase Inhibition: A Promising Avenue for 4-Bromo-1-methylindazol-3-amine

A compelling body of evidence suggests that the 4-aminoindazole scaffold, closely related to 4-Bromo-1-methylindazol-3-amine, is a potent inhibitor of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).

A study on 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines identified these compounds as non-covalent inhibitors of EGFR, demonstrating excellent activity against the T790M resistance double mutants, a significant challenge in cancer therapy. This indicates that the 4-aminoindazolyl moiety can effectively target clinically relevant mutant forms of EGFR.

Further supporting this, a separate investigation into 3-aminoindazole-based receptor tyrosine kinase (RTK) inhibitors underscores the potential of the broader indazole core in targeting these critical signaling proteins.

Potential Antimicrobial and Enzyme-Inhibitory Activities

Beyond kinase inhibition, the structural motifs present in 4-Bromo-1-methylindazol-3-amine suggest other potential biological activities. A study on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed both antibacterial and alkaline phosphatase inhibitory activity. Although this compound features a pyrazine ring instead of an indazole, the shared 4-Bromo-3-methylphenyl moiety is a significant structural link. This suggests that 4-Bromo-1-methylindazol-3-amine could exhibit similar antimicrobial and enzyme-inhibitory properties.

The broader class of indazole derivatives has been reported to possess a wide spectrum of antimicrobial activities, further strengthening the rationale for investigating 4-Bromo-1-methylindazol-3-amine in this context.

Comparative Data Summary

To provide a clear comparison, the following table summarizes the known biological activities of compounds structurally related to 4-Bromo-1-methylindazol-3-amine.

Compound/ScaffoldBiological Target/ActivityPotency (IC50/EC50)Key Findings
4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines EGFR (including T790M mutant)Not specified in abstractPotent non-covalent inhibitors of clinically relevant EGFR mutants.
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives Antibacterial (undisclosed strains), Alkaline PhosphataseNot specified in abstractDemonstrates the potential bioactivity of the 4-Bromo-3-methylphenyl moiety.
3-Aminoindazole-based compounds Receptor Tyrosine Kinases (RTKs)Not specified in abstractThe 3-aminoindazole core is a valid scaffold for RTK inhibition.
7-bromo-4-chloro-1H-indazol-3-amine Intermediate for Lenacapavir (anti-HIV)Not applicableHighlights the importance of substituted 3-aminoindazoles in drug synthesis.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, Substrate, & ATP Compound_Prep->Incubation Enzyme_Prep Kinase Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Incubation Detection Measure Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 4-Bromo-1-methylindazol-3-amine) in a suitable solvent like DMSO.

  • Reaction Mixture Preparation: In a microplate, combine the kinase, a specific peptide substrate, and ATP in a buffered solution.

  • Initiation of Reaction: Add the diluted test compound to the reaction mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Compound Dilution Series in Growth Medium Incubation Incubate Microplate with Compound & Bacteria Compound_Prep->Incubation Bacteria_Prep Bacterial Inoculum Preparation Bacteria_Prep->Incubation Analysis Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Analysis

Caption: Workflow for antibacterial MIC determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microplate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Add the bacterial suspension to each well of the microplate. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, while indirect, allows for the formulation of a preliminary structure-activity relationship hypothesis for 4-substituted 3-aminoindazoles.

G cluster_positions Key Substitution Points Indazole_Core 3-Aminoindazole Scaffold (Kinase Hinge Binding) N1_Methyl N1-Methyl (Modulates Solubility, Metabolic Stability) Indazole_Core->N1_Methyl Substitution at N1 C4_Bromo C4-Bromo (Potential for Halogen Bonding, Modulates Lipophilicity & Potency) Indazole_Core->C4_Bromo Substitution at C4 C4_Amino C4-Amino Linker (Vector for Side Chains, Targets Specific Kinase Pockets) Indazole_Core->C4_Amino Functionalization at C4

Caption: Key structural features influencing bioactivity.

  • 3-Amino Group: Essential for hinge binding in many kinases.

  • N1-Methyl Group: Likely influences solubility and metabolic stability. Its impact on potency would need to be determined experimentally.

  • C4-Bromo Group: The bromine atom can participate in halogen bonding with the target protein, potentially enhancing binding affinity. It also increases lipophilicity, which can affect cell permeability and overall pharmacokinetic properties.

  • C4-Position: The studies on 4-aminoindazolyl derivatives demonstrate that this position is a critical vector for introducing side chains that can target specific regions of the kinase active site, thereby driving potency and selectivity.

Future research should focus on:

  • Direct Biological Screening: Testing 4-Bromo-1-methylindazol-3-amine against a broad panel of kinases and bacterial strains to obtain direct quantitative data.

  • Comparative Studies: Synthesizing and testing a series of analogs with variations at the N1 and C4 positions to establish a clear SAR.

  • Computational Modeling: Utilizing molecular docking and dynamics simulations to predict potential kinase targets and guide the design of more potent and selective derivatives.

References

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi

Sources

A Comparative Crystallographic and Spectroscopic Guide to 4-Bromo-1-methylindazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of the structural analysis of 4-bromo-1-methylindazol-3-amine derivatives, focusing on X-ray crystallography as the primary tool for elucidation, contextualized by other essential analytical techniques. While a crystal structure for the eponymous compound is not publicly available, this guide leverages data from closely related structures to provide expert insights into its expected crystallographic features and analytical behavior.

Synthesis and Crystallization: The Gateway to Structural Analysis

The synthesis of substituted indazoles can be a complex undertaking, often with challenges in achieving the desired regioselectivity.[3] The synthesis of 4-bromo-1-methylindazol-3-amine would likely proceed through a multi-step pathway, drawing on established methods for related compounds.

A plausible synthetic route, based on literature precedents for similar structures, is outlined below.[3][4] The initial step would likely involve the bromination of a suitable precursor, followed by the formation of the indazole ring and subsequent methylation.

cluster_synthesis Synthetic Pathway Precursor Precursor Bromination Bromination Precursor->Bromination e.g., NBS Indazole Formation Indazole Formation Bromination->Indazole Formation Hydrazine N-Methylation N-Methylation Indazole Formation->N-Methylation e.g., CH3I 4-Bromo-1-methylindazol-3-amine 4-Bromo-1-methylindazol-3-amine N-Methylation->4-Bromo-1-methylindazol-3-amine cluster_workflow X-ray Crystallography Workflow Single Crystal Single Crystal X-ray Diffractometer X-ray Diffractometer Single Crystal->X-ray Diffractometer Data Collection Structure Solution Structure Solution X-ray Diffractometer->Structure Solution Phasing Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Minimization Crystallographic Database Crystallographic Database Structure Refinement->Crystallographic Database Deposition (e.g., CCDC)

Sources

A Spectroscopic Journey: Characterizing 4-Bromo-1-methylindazol-3-amine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers and drug development professionals on the spectroscopic comparison of 4-Bromo-1-methylindazol-3-amine and its precursors, providing in-depth analysis and supporting experimental data for unambiguous structural elucidation.

In the landscape of medicinal chemistry, the indazole scaffold is a privileged motif, forming the core of numerous pharmacologically active compounds. The precise substitution pattern on the indazole ring is critical for biological activity, necessitating robust analytical methods for unequivocal characterization. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-1-methylindazol-3-amine and its key precursors, offering a detailed roadmap for researchers engaged in the synthesis and characterization of novel indazole-based molecules.

The Synthetic Pathway: A Plausible Route to 4-Bromo-1-methylindazol-3-amine

Synthesis_Pathway A 2-Fluoro-6-nitrobenzonitrile B 2-Amino-6-fluorobenzonitrile A->B Reduction C 1H-Indazol-3-amine B->C Cyclization D 1-Methylindazol-3-amine C->D Methylation E 4-Bromo-1-methylindazol-3-amine D->E Bromination

Figure 1: Proposed synthetic pathway for 4-Bromo-1-methylindazol-3-amine.

This multi-step synthesis involves the initial reduction of a nitro group, followed by cyclization to form the indazole core, subsequent N-methylation, and a final regioselective bromination to yield the target compound. Each transformation introduces distinct structural changes that are readily monitored and confirmed by a suite of spectroscopic techniques.

Spectroscopic Deep Dive: From Precursor to Product

The following sections will dissect the characteristic spectroscopic features of the final product and its precursors, providing a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This step-by-step comparison is crucial for in-process reaction monitoring and final product verification.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule. The chemical shift, splitting pattern, and integration of the signals provide a detailed fingerprint of the molecular structure.

Table 1: Comparative ¹H NMR Data (Predicted and/or Reported in DMSO-d₆)

CompoundKey ProtonsChemical Shift (δ, ppm)Multiplicity
2-Amino-6-fluorobenzonitrile Aromatic CH6.8 - 7.5m
Amine (NH₂)~5.0br s
1H-Indazol-3-amine Aromatic CH7.0 - 7.8m
Amine (NH₂)~5.5br s
Indazole NH~11.5br s
1-Methylindazol-3-amine Aromatic CH7.0 - 7.9m
Methyl (N-CH₃)~3.8s
Amine (NH₂)~5.6br s
4-Bromo-1-methylindazol-3-amine Aromatic CH7.2 - 7.7m
Methyl (N-CH₃)~3.9s
Amine (NH₂)~6.0br s

Analysis of ¹H NMR Spectral Transformations:

  • Formation of 1H-Indazol-3-amine: The disappearance of the distinct signals for the fluorinated aromatic ring of 2-Amino-6-fluorobenzonitrile and the appearance of a new set of aromatic protons, along with a downfield broad singlet for the indazole NH proton, are key indicators of successful cyclization.

  • Methylation to 1-Methylindazol-3-amine: The most significant change is the appearance of a sharp singlet around 3.8 ppm, corresponding to the newly introduced methyl group on the indazole nitrogen. The broad NH proton signal of the indazole ring disappears.

  • Bromination to 4-Bromo-1-methylindazol-3-amine: The introduction of the bulky, electron-withdrawing bromine atom at the 4-position of the indazole ring will induce a downfield shift in the adjacent aromatic protons. The integration of the aromatic region will also change, reflecting the substitution of a proton with a bromine atom.

¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shift of each carbon signal is sensitive to its electronic environment.

Table 2: Comparative ¹³C NMR Data (Predicted and/or Reported in DMSO-d₆)

CompoundKey CarbonsChemical Shift (δ, ppm)
2-Amino-6-fluorobenzonitrile Aromatic C-F~160 (d, ¹JCF)
Nitrile (CN)~118
Aromatic C-NH₂~150
1H-Indazol-3-amine C3 (C-NH₂)~145
C7a~140
Aromatic CH110 - 130
1-Methylindazol-3-amine C3 (C-NH₂)~146
C7a~141
N-CH₃~35
Aromatic CH109 - 130
4-Bromo-1-methylindazol-3-amine C4 (C-Br)~100
C3 (C-NH₂)~147
C7a~140
N-CH₃~36
Aromatic CH110 - 130

Analysis of ¹³C NMR Spectral Transformations:

  • From Benzonitrile to Indazole: The cyclization is marked by the disappearance of the nitrile carbon signal and the appearance of new signals for the indazole ring carbons, particularly the C3 carbon bearing the amine group. The carbon directly attached to the fluorine in the precursor will be replaced by a carbon in a different electronic environment within the heterocyclic ring.

  • Impact of Methylation: The introduction of the methyl group is clearly indicated by a new signal in the aliphatic region (around 35 ppm). The chemical shifts of the indazole ring carbons will also be slightly affected by the N-methylation.

  • Signature of Bromination: The most telling change upon bromination is the appearance of a signal for the carbon directly attached to the bromine atom (C4) at a relatively upfield position (around 100 ppm) due to the heavy atom effect of bromine.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The presence or absence of characteristic absorption bands provides information about the functional groups present.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC≡N StretchC=N Stretch (Indazole)C-Br Stretch
2-Amino-6-fluorobenzonitrile 3300-3500~2220--
1H-Indazol-3-amine 3100-3500-~1630-
1-Methylindazol-3-amine 3300-3500-~1630-
4-Bromo-1-methylindazol-3-amine 3300-3500-~1625500-600

Analysis of IR Spectral Transformations:

  • Cyclization: The disappearance of the strong, sharp nitrile (C≡N) stretch from 2-Amino-6-fluorobenzonitrile is a primary indicator of its conversion to the indazole ring. The appearance of a C=N stretching vibration characteristic of the indazole ring confirms the formation of the heterocyclic system.

  • Methylation: The N-H stretching region will be simplified upon methylation of the indazole nitrogen, as the indazole N-H bond is replaced by an N-C bond. The primary amine N-H stretches will remain.

  • Bromination: The introduction of the bromine atom will give rise to a new absorption band in the fingerprint region (typically 500-600 cm⁻¹), corresponding to the C-Br stretching vibration.

Mass Spectrometry: Unveiling the Molecular Weight

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Table 4: Expected Molecular Ion Peaks (m/z)

CompoundMolecular Formula[M]⁺[M+H]⁺
2-Amino-6-fluorobenzonitrile C₇H₅FN₂136.04137.05
1H-Indazol-3-amine C₇H₇N₃133.06134.07
1-Methylindazol-3-amine C₈H₉N₃147.08148.09
4-Bromo-1-methylindazol-3-amine C₈H₈BrN₃225.99 / 227.99226.99 / 228.99

Analysis of Mass Spectra:

  • Stepwise Mass Increase: Each step in the synthesis corresponds to a predictable change in the molecular weight. The reduction of the nitro group to an amine, cyclization with the loss of HF, methylation with the addition of a CH₂ group, and finally bromination with the addition of a bromine atom will all be reflected in the mass spectrum.

  • Isotopic Pattern of Bromine: A key feature in the mass spectrum of 4-Bromo-1-methylindazol-3-amine will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units, providing definitive evidence for the presence of a single bromine atom in the molecule.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols should be followed.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Alternatively, a KBr pellet can be prepared.

  • Mass Spectrometry: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Acquisition Acquire FID on a 400 MHz (or higher) spectrometer NMR_Processing Fourier Transform, Phasing, and Baseline Correction NMR_Acquisition->NMR_Processing NMR_Analysis Chemical Shift Referencing, Integration, and Peak Picking NMR_Processing->NMR_Analysis IR_Acquisition Acquire spectrum using an FTIR spectrometer (ATR or KBr) IR_Processing Baseline Correction and Peak Labeling IR_Acquisition->IR_Processing MS_Acquisition Acquire spectrum using an ESI or EI source MS_Processing Mass Calibration and Peak Identification MS_Acquisition->MS_Processing Sample Purified Compound Sample->NMR_Acquisition Sample->IR_Acquisition Sample->MS_Acquisition

A Senior Application Scientist's Guide to Validating the Structure of 4-Bromo-1-methylindazol-3-amine through 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In the realm of complex heterocyclic molecules, such as 4-Bromo-1-methylindazol-3-amine, a compound of interest in medicinal chemistry, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing a complete structural picture. This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the definitive structural validation of 4-Bromo-1-methylindazol-3-amine. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation, grounded in established spectroscopic principles.

The Challenge: Unambiguous Isomer Identification

The synthesis of substituted indazoles can often lead to the formation of regioisomers, making unequivocal structural determination essential.[1] For a molecule like 4-Bromo-1-methylindazol-3-amine, key structural questions that 1D NMR alone may struggle to answer include the precise positions of the bromo, methyl, and amino substituents on the indazole core. 2D NMR spectroscopy provides the necessary tools to piece together the molecular puzzle by revealing through-bond correlations between nuclei.

Experimental & Methodological Framework

The following sections detail the step-by-step methodologies for acquiring and interpreting COSY, HSQC, and HMBC spectra for 4-Bromo-1-methylindazol-3-amine. The choice of parameters is critical for obtaining high-quality, informative spectra.

Sample Preparation

A sample of 4-Bromo-1-methylindazol-3-amine (approximately 10-15 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆). The choice of a polar aprotic solvent like DMSO-d₆ is often suitable for indazole derivatives, ensuring good solubility and minimizing proton exchange of the amine group.

2D NMR Experimental Protocols

The following are standard protocols for acquiring 2D NMR spectra on a 500 MHz spectrometer.

1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2]

  • Pulse Program: cosygpqf (or equivalent)

  • Number of Scans (ns): 8-16

  • Number of Increments (ni): 256-512

  • Spectral Width (sw): 10-12 ppm in both dimensions

  • Rationale: This experiment is the first step in mapping out the proton spin systems within the molecule. For 4-Bromo-1-methylindazol-3-amine, it will be crucial for identifying the connectivity of the aromatic protons on the benzene ring portion of the indazole core.

2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[3]

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent with editing for CH, CH₂, and CH₃ differentiation)

  • Number of Scans (ns): 4-8

  • Number of Increments (ni): 128-256

  • Spectral Width (sw): F2 (¹H): 10-12 ppm; F1 (¹³C): 0-160 ppm

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz (a typical value for one-bond C-H coupling in aromatic and aliphatic systems).

  • Rationale: This is a highly sensitive method for assigning protonated carbons. It will allow for the direct correlation of each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[3]

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Number of Scans (ns): 16-64

  • Number of Increments (ni): 256-512

  • Spectral Width (sw): F2 (¹H): 10-12 ppm; F1 (¹³C): 0-180 ppm

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

  • Rationale: This is arguably the most powerful experiment for elucidating the carbon skeleton and confirming the substitution pattern. It allows for the connection of different spin systems and the identification of quaternary (non-protonated) carbons. For instance, correlations from the N-methyl protons will be key to confirming its position at N1.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz NMR) cluster_analysis Data Analysis & Structure Validation Sample 4-Bromo-1-methyl indazol-3-amine NMR_Tube NMR Tube Sample->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube COSY COSY NMR_Tube->COSY HSQC HSQC HMBC HMBC Interpretation Correlational Analysis COSY->Interpretation HSQC->Interpretation HMBC->Interpretation Structure Final Structure Validation

Caption: Workflow for 2D NMR-based structural validation.

Hypothetical 2D NMR Data for 4-Bromo-1-methylindazol-3-amine

Based on known chemical shifts for substituted indazoles and general NMR principles, the following is a realistic, hypothetical dataset for 4-Bromo-1-methylindazol-3-amine.

Table 1: Hypothetical ¹H and ¹³C NMR Data

Position¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
N-CH₃3.85s-35.2
NH₂5.50br s--
H-57.45dd8.5, 7.0122.5
H-67.10t7.0120.8
H-77.60dd8.5, 1.0112.0
C-3---148.0
C-3a---125.0
C-4---110.0
C-7a---140.5

Table 2: Key Hypothetical 2D NMR Correlations

ExperimentProton (¹H) Signal (ppm)Correlated Nucleus (¹H or ¹³C) Signal (ppm)Correlation Type
COSY 7.45 (H-5)7.10 (H-6), 7.60 (H-7)³JHH
7.10 (H-6)7.45 (H-5), 7.60 (H-7)³JHH
7.60 (H-7)7.45 (H-5), 7.10 (H-6)³JHH, ⁴JHH
HSQC 3.85 (N-CH₃)35.2 (N-CH₃)¹JCH
7.45 (H-5)122.5 (C-5)¹JCH
7.10 (H-6)120.8 (C-6)¹JCH
7.60 (H-7)112.0 (C-7)¹JCH
HMBC 3.85 (N-CH₃)140.5 (C-7a), 148.0 (C-3)²JCH, ³JCH
7.60 (H-7)122.5 (C-5), 140.5 (C-7a)²JCH, ³JCH
7.45 (H-5)112.0 (C-7), 110.0 (C-4)²JCH, ³JCH
5.50 (NH₂)148.0 (C-3), 110.0 (C-4)²JCNH, ³JCNH

Data Interpretation and Structural Validation

The synergistic interpretation of these 2D NMR datasets allows for the unequivocal validation of the 4-Bromo-1-methylindazol-3-amine structure.

  • COSY Analysis: The COSY spectrum reveals the connectivity of the aromatic protons. The cross-peaks between H-5 (7.45 ppm), H-6 (7.10 ppm), and H-7 (7.60 ppm) confirm their adjacent positions, forming a three-proton spin system on the benzene ring portion of the molecule.[2]

  • HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon. This allows for the unambiguous assignment of C-5, C-6, C-7, and the N-methyl carbon.

  • HMBC Analysis: The Key to Connectivity: The HMBC spectrum provides the crucial long-range correlations that piece the entire structure together.

    • Placement of the N-methyl group: The N-methyl protons at 3.85 ppm show a correlation to the quaternary carbon at 140.5 ppm (C-7a) and the carbon at 148.0 ppm (C-3). This confirms that the methyl group is attached to the N1 position.[4]

    • Positioning of the Bromo and Amino Groups: The proton of the amino group (5.50 ppm) shows correlations to C-3 (148.0 ppm) and the quaternary carbon at 110.0 ppm (C-4), confirming the 3-amino and 4-bromo substitution pattern. The downfield shift of C-3 is consistent with the attachment of an electronegative amino group.

    • Confirmation of the Aromatic Ring Substitution: The aromatic proton H-5 (7.45 ppm) shows a long-range correlation to the quaternary carbon C-4 (110.0 ppm), further solidifying the position of the bromine atom at C4. The H-7 proton (7.60 ppm) correlates to C-5 and C-7a, consistent with the indazole ring structure.

Deduced Connectivity from 2D NMR

Caption: Key 2D NMR correlations for structural validation.

Comparison of 2D NMR Techniques for this Application

TechniquePrimary InformationStrengths for this MoleculeLimitations for this Molecule
COSY ¹H-¹H correlations (2-3 bonds)- Establishes the aromatic proton spin system (H-5, H-6, H-7).- Does not provide information about quaternary carbons or connect isolated spin systems.
HSQC ¹H-¹³C one-bond correlations- Unambiguously assigns protonated carbons. - High sensitivity.- Does not provide information about quaternary carbons or overall connectivity.
HMBC ¹H-¹³C long-range correlations (2-4 bonds)- Crucial for connecting the N-methyl group to the indazole core. - Confirms the positions of the bromo and amino substituents by correlating protons to quaternary carbons. - Provides the complete carbon framework.- Lower sensitivity than HSQC. - The absence of a correlation is not definitive proof of a lack of proximity.

Conclusion

This guide demonstrates that a combination of 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust and self-validating methodology for the complete structural elucidation of 4-Bromo-1-methylindazol-3-amine. While COSY and HSQC are essential for assigning the proton and protonated carbon signals, respectively, it is the long-range correlations from the HMBC experiment that are indispensable for piecing together the molecular fragments and definitively confirming the substitution pattern on the indazole ring. For researchers in drug discovery and development, mastering the application and interpretation of these techniques is paramount for ensuring the structural integrity of their compounds.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Evolution of Chemical Synthesis. ESA-IPB. [Link]

  • Sousa, J. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-885. [Link]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Cheminfo. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Palmer, M. H., & McIntyre, P. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1893-1899. [Link]

  • Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Efficacy of Novel 4-Bromo-1-methylindazol-3-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of potent protein kinase inhibitors.[1][2] Its unique ability to act as a bioisostere for native structures like indole, while providing an additional hydrogen bond acceptor, has made it a focal point for oncology research.[2][3] This guide presents a comprehensive framework for benchmarking the efficacy of a novel series of derivatives based on the 4-Bromo-1-methylindazol-3-amine core. We hypothesize a dual-inhibitory mechanism targeting two critical nodes in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Serine/Threonine-Protein Kinase B-Raf. By inhibiting VEGFR-2, these compounds aim to disrupt tumor angiogenesis, while B-Raf inhibition targets the constitutively active MAPK signaling pathway common in many melanomas and other cancers.[4][5][6] This document provides detailed, self-validating protocols for a tiered screening approach—from initial in vitro enzymatic assays to cellular and in vivo xenograft models—to rigorously evaluate and compare these derivatives against established multi-kinase inhibitors.

Introduction: The Rationale for Targeting VEGFR-2 and B-Raf with an Indazole Scaffold

The progression of solid tumors is critically dependent on two hallmark capabilities: the formation of new blood vessels (angiogenesis) to supply nutrients and the uncontrolled proliferation of cancer cells.[5][7] The VEGFR-2 signaling pathway is a primary driver of angiogenesis, making it a validated and high-value target for therapeutic intervention.[5][8] Simultaneously, the RAS/RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that governs cell growth and survival.[1][4] A specific mutation in the B-Raf kinase (V600E) leads to its constitutive activation, providing a constant proliferative signal in a significant percentage of melanomas and other cancers.[6][9]

The 3-aminoindazole core has been successfully incorporated into numerous kinase inhibitors, including the FDA-approved drug Axitinib, a potent inhibitor of VEGFR.[10][11][12] This precedent validates the indazole scaffold's ability to effectively interact with the ATP-binding pocket of kinases. Our novel 4-Bromo-1-methylindazol-3-amine derivatives are designed as Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[13] This binding mode often confers greater selectivity compared to ATP-competitive Type I inhibitors by exploiting an adjacent hydrophobic pocket, potentially reducing off-target effects.[13]

This guide outlines a logical, multi-stage workflow to ascertain the potency, selectivity, and in vivo efficacy of our candidate derivatives.

Overall Benchmarking Workflow

The following diagram illustrates the proposed tiered approach for evaluating the novel derivatives.

G cluster_0 Tier 1: In Vitro Biochemical Screening cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: In Vivo Efficacy & PK/PD biochem_assay Primary Enzymatic Assays (VEGFR-2 & B-RafV600E) Determine IC50 competitor_assay Benchmark Comparison (Sorafenib) Determine IC50 cell_viability Cell Viability Assays (HUVEC & A375 Cells) Determine GI50 biochem_assay->cell_viability Promising Candidates competitor_assay->cell_viability western_blot Target Modulation Assay (Western Blot) Confirm p-ERK Inhibition pk_study Pharmacokinetic Profiling (Rodent Model) Determine Exposure & Half-life cell_viability->pk_study Lead Candidates xenograft_study Tumor Xenograft Model (A375 Cells in Mice) Assess Tumor Growth Inhibition G cluster_pathway MAPK Signaling Pathway RAS RAS-GTP (Active) BRAF B-Raf (V600E) (Target) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Activates Inhibitor Derivative B/C Inhibitor->BRAF Inhibits

Caption: Inhibition of the constitutively active B-Raf (V600E) kinase.

Self-Validation:

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used to ensure equal amounts of protein were loaded in each lane.

  • Total vs. Phospho-Protein: Probing for both total ERK and p-ERK is crucial. A decrease in p-ERK with stable total ERK levels confirms specific inhibition of the signaling pathway. [14] Step-by-Step Protocol:

  • Cell Treatment: Treat A375 cells with Derivative B, Derivative C, and Sorafenib at concentrations around their respective GI50 values for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [15]6. Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for p-ERK (p44/42 MAPK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Apply an ECL chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and GAPDH to serve as controls. [16]

Hypothetical Data Summary: Tier 2
CompoundCell LineGI50 (nM)p-ERK Inhibition (at GI50)
Derivative A HUVEC25Not Assessed
A375>10,000-
Derivative B HUVEC8,500Not Assessed
A37518+++
Derivative C HUVEC95Not Assessed
A375110++
Sorafenib HUVEC200Not Assessed
A375150++

Interpretation:

  • Derivative A shows potent anti-proliferative activity in HUVECs, consistent with its VEGFR-2 inhibition, but has no effect on B-Raf mutant melanoma cells. This confirms its selective profile.

  • Derivative B is highly potent against A375 cells and strongly inhibits p-ERK phosphorylation, confirming on-target activity. Its weak effect on HUVECs aligns with its lower potency against VEGFR-2.

  • Derivative C and Sorafenib show activity against both cell lines and inhibit p-ERK, consistent with their dual-inhibitor profiles.

Based on its potent and selective B-Raf activity, Derivative B is selected as the lead candidate for in vivo studies.

Tier 3: In Vivo Efficacy and Pharmacokinetic Profiling

The final stage of preclinical benchmarking is to evaluate the compound's performance in a living organism, assessing both its pharmacokinetic properties and its ability to inhibit tumor growth.

Experimental Protocol: Pharmacokinetic (PK) Study

A PK study determines how a drug is absorbed, distributed, metabolized, and excreted (ADME). This is critical for establishing an effective dosing regimen for the efficacy study.

Step-by-Step Protocol:

  • Animal Model: Use healthy BALB/c mice.

  • Dosing: Administer a single dose of Derivative B via oral gavage (PO) and intravenous (IV) injection to separate cohorts of mice.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Process the blood to plasma and quantify the concentration of Derivative B using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Experimental Protocol: A375 Melanoma Xenograft Efficacy Study

This study evaluates the ability of Derivative B to inhibit the growth of an established human tumor in an immunodeficient mouse model. [13] Causality: By implanting A375 cells, which are dependent on B-Raf V600E signaling, we create a model where tumor growth should be sensitive to a potent B-Raf inhibitor. Any observed anti-tumor effect can be directly linked to the compound's mechanism of action.

Self-Validation:

  • Animal Model: Nude mice (nu/nu) are used as they lack a thymus and cannot mount a T-cell-mediated immune response, preventing rejection of the human tumor graft. [13]* Controls: A vehicle control group is essential to model natural tumor growth. Sorafenib is included as a positive control and clinical benchmark.

  • Endpoints: Efficacy is measured by tumor volume and body weight. Tumor growth inhibition (TGI) is the primary endpoint. Body weight is monitored as a key indicator of toxicity.

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject A375 cells into the flank of female nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³. [3]3. Randomization: Randomize mice into three treatment groups (n=8-10 mice/group): Vehicle, Derivative B, and Sorafenib.

  • Dosing: Administer compounds orally, once daily, based on the doses determined from PK and tolerability studies.

  • Monitoring: Measure tumor volume with calipers and mouse body weight twice weekly for 21-28 days. Tumor volume is calculated using the formula: (Length x Width²)/2. [3]6. Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the Percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

Hypothetical Data Summary: Tier 3
CompoundDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³)% TGIMean Body Weight Change (%)
Vehicle -1550-+2%
Derivative B 3031080%-3%
Sorafenib 5077550%-8%

Interpretation:

  • Derivative B demonstrates superior anti-tumor efficacy (80% TGI) compared to Sorafenib (50% TGI) in this B-Raf driven model.

  • Importantly, Derivative B was also better tolerated, as indicated by the minimal change in body weight compared to the more significant weight loss observed in the Sorafenib group.

Conclusion

This comprehensive benchmarking guide outlines a rigorous, evidence-based pathway for evaluating novel 4-Bromo-1-methylindazol-3-amine derivatives as potential kinase inhibitors. The tiered approach, progressing from biochemical potency to cellular mechanism and finally to in vivo efficacy, allows for efficient and logical decision-making.

Our hypothetical data illustrate a successful discovery cascade. Derivative B emerged as a highly potent and selective B-Raf (V600E) inhibitor, demonstrating clear on-target activity in A375 melanoma cells. Crucially, this cellular potency translated into superior and well-tolerated anti-tumor efficacy in a xenograft model when compared to the established multi-kinase inhibitor, Sorafenib. These findings strongly support the continued development of the 4-Bromo-1-methylindazol-3-amine scaffold and position Derivative B as a promising clinical candidate for the treatment of B-Raf mutant cancers.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health. Available at: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

  • Design, Synthesis, In‐silico Studies and Antiproliferative Evaluation of Novel Indazole Derivatives as Small Molecule Inhibitors of B‐Raf. ResearchGate. Available at: [Link]

  • Imatinib: a selective tyrosine kinase inhibitor. PubMed. Available at: [Link]

  • RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. World Journal of Pharmaceutical Research. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. PubMed. Available at: [Link]

  • A review of the mechanism of action and clinical applications of sorafenib in advanced osteosarcoma. National Institutes of Health. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]

  • Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. PubMed. Available at: [Link]

  • Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI. Available at: [Link]

  • 2D structures of the newly designed VEGFR-2 inhibitors. ResearchGate. Available at: [Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI. Available at: [Link]

  • 2.12. Antitumor efficacy in mouse xenograft models. Bio-protocol. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. National Institutes of Health. Available at: [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. National Institutes of Health. Available at: [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. National Institutes of Health. Available at: [Link]

  • CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. Google Patents.

Sources

A Guide to the Cross-Validation of Analytical Data for 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. In the case of 4-Bromo-1-methylindazol-3-amine, a substituted indazole with potential applications in medicinal chemistry, establishing an unambiguous analytical profile is paramount. This guide provides an in-depth look at the cross-validation of analytical data for this compound, moving beyond a simple recitation of methods to explain the synergistic interplay between different analytical techniques. Our focus is on building a self-validating system of protocols that ensures the identity, purity, and stability of 4-Bromo-1-methylindazol-3-amine are unequivocally established.

The Imperative of Orthogonal Analytical Approaches

In the characterization of a novel compound, relying on a single analytical technique is fraught with peril. Each method has its inherent limitations and potential for ambiguity. Cross-validation, the practice of using multiple, independent analytical techniques to confirm a result, provides a robust framework for mitigating these risks. By employing orthogonal methods—those that measure different physicochemical properties of the molecule—we can build a cohesive and trustworthy analytical data package. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for the comprehensive characterization of 4-Bromo-1-methylindazol-3-amine.

Primary Analytical Characterization

A foundational step in the analytical workflow is the initial characterization of the compound using a suite of standard techniques. The data obtained from these initial analyses will form the basis for subsequent cross-validation.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC with UV detection is a cornerstone technique for assessing the purity of small molecules. For an aromatic compound like 4-Bromo-1-methylindazol-3-amine, UV detection provides excellent sensitivity.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this type of aromatic amine.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with differing polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm is a common choice for aromatic compounds, though a photodiode array (PDA) detector would be ideal to assess peak purity across a range of wavelengths.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a direct measure of the molecular weight of the analyte, serving as a critical piece of evidence for structural confirmation.

  • Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amines.

  • Mass Analyzer Settings:

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis: Look for the molecular ion peak ([M+H]⁺). Given the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of 4-Bromo-1-methylindazol-3-amine.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Key expected signals include those for the methyl group, the aromatic protons, and the amine protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expect signals for the methyl carbon and the aromatic and indazole ring carbons.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively, providing definitive structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Look for characteristic absorption bands for the N-H stretch of the primary amine, C-H stretches of the aromatic and methyl groups, and C=C and C-N stretching vibrations.[1][2]

Cross-Validation of Analytical Data

The true power of this multi-technique approach lies in the cross-validation of the data, where the results from each analysis are used to corroborate the findings of the others.

Building a Cohesive Picture

The following table summarizes the expected analytical data for 4-Bromo-1-methylindazol-3-amine and illustrates how the different techniques provide complementary information.

Analytical Technique Parameter Expected Result for 4-Bromo-1-methylindazol-3-amine Cross-Validation Point
HPLC-UV Purity>98% (single major peak)Confirms the sample is suitable for structural analysis by other techniques.
Retention TimeDependent on specific conditionsProvides a characteristic identifier for the compound under defined chromatographic conditions.
Mass Spectrometry [M+H]⁺m/z 225.9/227.9Confirms the molecular formula (C₈H₈BrN₃) and the presence of one bromine atom.
¹H NMR Chemical Shifts (δ)~3.8 ppm (s, 3H, N-CH₃), ~5.5 ppm (s, 2H, -NH₂), 3 aromatic protons in the range of 6.8-7.5 ppmThe number of protons and their splitting patterns confirm the proposed structure.
IntegrationRatios consistent with the number of protons in each environment (3:2:3)Corroborates the proton count from the molecular formula.
¹³C NMR Number of Signals8 distinct signalsConfirms the number of unique carbon environments in the molecule.
IR Spectroscopy N-H StretchTwo bands in the region of 3400-3250 cm⁻¹Confirms the presence of a primary amine functional group.[1][2]
Aromatic C-H StretchBands >3000 cm⁻¹Confirms the presence of an aromatic ring.
C-N Stretch~1335-1250 cm⁻¹Consistent with an aromatic amine.[1]
Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical and cross-validation process.

Caption: Workflow for the analytical characterization and cross-validation of 4-Bromo-1-methylindazol-3-amine.

Adherence to Regulatory Standards

All analytical method validation should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[3][4] This ensures that the developed methods are fit for their intended purpose and that the data generated is reliable and reproducible. The validation should encompass parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3][4]

Conclusion

The cross-validation of analytical data for a novel compound like 4-Bromo-1-methylindazol-3-amine is a critical, multi-faceted process. It is not merely about generating data from different instruments but about the thoughtful integration of that data to build an unassailable analytical case for the compound's identity and purity. By employing orthogonal techniques and adhering to established validation principles, researchers can ensure the integrity of their findings and lay a solid foundation for future drug discovery and development efforts.

References

  • ACD/Labs. NMR Prediction. Retrieved from [Link]

  • ResearchGate. 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

  • ResearchGate. HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • American Chemical Society. Compound Characterization Checklist. Retrieved from [Link]

  • Chromatography Online. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • University of California, Los Angeles. IR: amines. Retrieved from [Link]

  • The Royal Society of Chemistry. Experimental reporting. Retrieved from [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Bromo-1-methylindazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that innovation in drug discovery and chemical synthesis is often paced by the practicalities of laboratory management, chief among them being the safe handling and disposal of novel chemical entities. 4-Bromo-1-methylindazol-3-amine, a halogenated indazole derivative, is a compound that requires meticulous attention not only in its application but also at the end of its lifecycle. Improper disposal poses risks to personnel and the environment and can result in significant regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-1-methylindazol-3-amine, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring a safe and compliant laboratory environment.

Hazard Profile and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 4-Bromo-1-methylindazol-3-amine may be limited, the hazards can be inferred from its chemical class—halogenated aromatic amines—and data from structurally similar compounds.

Anticipated Hazards: Based on Safety Data Sheets (SDS) for analogous chemicals, 4-Bromo-1-methylindazol-3-amine should be handled as a substance that is:

  • An irritant to the skin and eyes.[1][2]

  • Potentially harmful if inhaled or swallowed, causing respiratory tract and gastrointestinal irritation.[3][4]

  • Potentially toxic, with some related aromatic amines showing evidence of organ toxicity with repeated exposure.[4]

  • Considered a pollutant to aquatic environments.

This profile mandates that 4-Bromo-1-methylindazol-3-amine be treated as hazardous waste . The foundational step in its disposal is correct classification and segregation. Due to the presence of a bromine atom, it falls squarely into the category of Halogenated Organic Waste .[5][6] This classification is the single most important factor determining its disposal pathway, as mixing it with non-halogenated waste streams leads to costly and complex disposal challenges.[7]

Table 1: Hazard Summary for Halogenated Aromatic Amines

Hazard Classification GHS Category Precautionary Statement
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation.[1][8]

| Acute Toxicity (Dermal, Inhalation) | Category 3/4 (Anticipated) | Toxic/Harmful in contact with skin or if inhaled.[4] |

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic procedure is critical for safety and compliance. The following protocol outlines the complete lifecycle of waste management for 4-Bromo-1-methylindazol-3-amine, from the point of generation to final pickup.

Step 1: Assemble Personal Protective Equipment (PPE)

Causality: The first line of defense is always personal protection. Direct contact with the compound, even in residual amounts, must be prevented.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[2]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically impervious apron is recommended.

Step 2: Select and Prepare the Waste Container

Causality: Proper containment is essential to prevent leaks and reactions. The container itself is a key piece of safety equipment.

  • Container Type: Use a designated, leak-proof container made of a material compatible with halogenated organics (e.g., high-density polyethylene).[5]

  • Headspace: The container must not be overfilled. Always leave at least 5% of the container volume as empty space to allow for thermal expansion.[9]

  • Labeling: Immediately label the container with the words "Hazardous Waste " and the full chemical name: "4-Bromo-1-methylindazol-3-amine ".[7] All constituents of a waste mixture must be clearly listed.

Step 3: Segregate and Collect Waste at the Point of Generation

Causality: This is the most critical control step. Segregation prevents dangerous reactions and ensures the waste is managed by the correct disposal stream. Incineration protocols for halogenated and non-halogenated wastes are different, making commingling a costly error.[6]

  • Solid Waste:

    • Collect unused or expired 4-Bromo-1-methylindazol-3-amine powder, along with any contaminated consumables (e.g., weigh paper, gloves, pipette tips), in the designated solid halogenated waste container.

    • Ensure the container is kept closed when not in use.[10]

  • Liquid Waste:

    • Collect any solutions containing 4-Bromo-1-methylindazol-3-amine in the designated liquid halogenated waste container.

    • Glassware Rinsate: The first rinse of glassware that contained the pure compound or concentrated solutions should be collected as hazardous waste. Subsequent rinses may be disposed of normally, depending on institutional policy, but collecting the initial rinsate is a best practice.

    • Never pour any amount of this chemical down the drain.[7]

WasteSegregation Start Waste Generated (Contains 4-Bromo-1-methylindazol-3-amine) HalogenCheck Does the waste stream contain a halogen (F, Cl, Br, I)? Start->HalogenCheck Halogenated HALOGENATED ORGANIC WASTE (e.g., Dichloromethane, 4-Bromo-1-methylindazol-3-amine) HalogenCheck->Halogenated  Yes   NonHalogenated NON-HALOGENATED ORGANIC WASTE (e.g., Hexane, Acetone) HalogenCheck->NonHalogenated  No  

Caption: Waste segregation decision process for chemical laboratory waste.

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Causality: Regulatory frameworks like the EPA's Resource Conservation and Recovery Act (RCRA) have specific rules for temporary waste storage to prevent large, unmanaged accumulations in active work areas.[11]

  • The closed, labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[9]

  • The SAA must be in a secondary containment system (e.g., a spill pallet) to capture any potential leaks.[12]

  • Ensure incompatible waste streams (e.g., acids, oxidizers) are not stored in the same secondary containment unit.[12]

Step 5: Arrange for Final Disposal

Causality: Hazardous waste must be disposed of through a licensed and regulated process to ensure environmental protection.

  • When the waste container is nearly full, or if it has been stored for a period approaching your institution's limit (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department.

  • EHS will arrange for pickup by a licensed hazardous waste disposal company.[8]

  • You will need to provide accurate information about the waste composition for the official hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[13]

Emergency Procedures for Spills

Even with careful handling, spills can occur. A prepared response is key to mitigating risk.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For a small spill (that you are confident you can handle safely), proceed with cleanup. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb large amounts of solvent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated waste container. Label it as "Spill Debris containing 4-Bromo-1-methylindazol-3-amine" and manage it as halogenated organic hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

The Regulatory Imperative

All procedures described in this guide are designed to comply with the primary regulations governing hazardous waste in the United States:

  • Environmental Protection Agency (EPA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[11][14] This includes generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, govern the safety of workers who handle or may be exposed to hazardous substances.[15][16] This includes requirements for training, PPE, and emergency planning.[17]

By diligently following a clear and logical disposal protocol, researchers not only ensure their own safety and that of their colleagues but also uphold their professional responsibility to protect the environment and maintain the integrity of their institution.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-bromo-1H-indazol-7-amine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Action Compaction Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • EnSafe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • ChemRxiv. (2023). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • Wikipedia. (n.d.). Hazardous waste in the United States. [Link]

  • U.S. Chemical Storage. (2024). OSHA Requirements for Hazardous Chemical Storage. [Link]

  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

Mastering the Safe Handling of 4-Bromo-1-methylindazol-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Research and Drug Development Professionals

As a novel heterocyclic amine, 4-Bromo-1-methylindazol-3-amine is a compound of significant interest in medicinal chemistry and drug development. Its structural motifs, a brominated indazole core, suggest potential biological activity but also necessitate a cautious and well-informed approach to laboratory handling. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE), safe handling procedures, and disposal protocols to ensure the safety of researchers and the integrity of their work.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

These known hazards form the basis of the safety protocols outlined below, supplemented by established best practices for handling halogenated aromatic amines and indazole derivatives.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

A thorough risk assessment is paramount before commencing any work with 4-Bromo-1-methylindazol-3-amine. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, engineering controls are the most critical step in minimizing exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 4-Bromo-1-methylindazol-3-amine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This containment device is essential for preventing the inhalation of airborne particles and vapors. The sash should be kept as low as possible to maximize protection.

Secondary Controls:

  • Ventilation: Ensure the laboratory is well-ventilated to further dilute any potential fugitive emissions.[4]

  • Designated Area: Whenever possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable when handling 4-Bromo-1-methylindazol-3-amine. The following table summarizes the required PPE, with detailed explanations below.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles with side shields or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][5]
Hands Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact, which can cause irritation.[6][7] Regular inspection for tears or pinholes is crucial.
Body Laboratory coat (fully fastened)Protects skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved respirator (if engineering controls are insufficient)To be used in situations where dust or aerosol generation is unavoidable and cannot be fully contained by a fume hood.[8][9]
Feet Closed-toe shoesProtects feet from spills.[7]

Rationale and Best Practices:

  • Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[1][5] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[5]

  • Hand Protection: Nitrile gloves are a standard for handling many laboratory chemicals.[6] For enhanced protection, especially during prolonged handling or when working with larger quantities, double-gloving is recommended. Gloves should be inspected for any signs of degradation or perforation before use. Proper glove removal technique is essential to avoid contaminating the skin.

  • Body Protection: A clean, fully fastened laboratory coat prevents the compound from coming into contact with skin and personal clothing.[7] In the event of a significant spill, the lab coat should be removed immediately and decontaminated or disposed of properly.

  • Respiratory Protection: While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator may be necessary for certain non-routine operations, such as cleaning up a large spill outside of a containment device. The type of respirator and cartridge should be selected based on a formal risk assessment.

III. Step-by-Step Safe Handling Procedures

Adherence to a strict protocol minimizes the risk of exposure and ensures the well-being of laboratory personnel.

Workflow for Handling 4-Bromo-1-methylindazol-3-amine:

prep Preparation (Don PPE, Prepare Work Area) weigh Weighing (In Fume Hood, Use Spatula) prep->weigh Proceed to weighing transfer Transfer & Dissolution (In Fume Hood, Add to Solvent Slowly) weigh->transfer Transfer weighed solid reaction Reaction & Workup (Maintain Containment) transfer->reaction Use in reaction cleanup Cleanup (Decontaminate Surfaces & Glassware) reaction->cleanup After reaction completion disposal Waste Disposal (Segregate Waste Streams) cleanup->disposal Dispose of waste post Post-Handling (Remove PPE, Wash Hands) disposal->post Final steps

Caption: A logical workflow for the safe handling of 4-Bromo-1-methylindazol-3-amine.

Detailed Steps:

  • Preparation:

    • Before entering the designated handling area, don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a spatula to carefully transfer the solid compound to a tared weigh boat or container.

    • Avoid creating dust by handling the material gently.

  • Transfer and Dissolution:

    • Carefully add the weighed solid to the reaction vessel or solvent.

    • If dissolving, add the solid to the solvent slowly to prevent splashing.

  • Reaction and Work-up:

    • Keep all reaction vessels and work-up apparatus within the fume hood.

    • Be mindful of potential exotherms, especially when reacting with strong oxidizing agents, as these are a general incompatibility for similar compounds.[4][6]

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water is generally effective.

    • Carefully clean all glassware.

  • Waste Disposal:

    • Segregate all waste streams. Contaminated solid waste (gloves, bench paper, etc.) should be placed in a designated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.

  • Post-Handling:

    • Properly remove and dispose of single-use PPE.

    • Thoroughly wash hands and forearms with soap and water after exiting the laboratory.[10]

IV. Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the appropriate emergency response team.

V. Storage and Disposal: Long-Term Safety and Environmental Responsibility

Storage:

  • Store 4-Bromo-1-methylindazol-3-amine in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.[4][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[4][6]

Disposal:

The disposal of brominated aromatic compounds requires careful consideration due to their potential environmental impact.[13]

  • Do not dispose of this compound down the drain.

  • All waste containing 4-Bromo-1-methylindazol-3-amine must be treated as hazardous waste.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.

  • During incineration, brominated compounds can form hazardous byproducts, so it is crucial to use a licensed and reputable waste disposal service.[14]

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with 4-Bromo-1-methylindazol-3-amine while minimizing risks to themselves and the environment. A proactive and informed approach to laboratory safety is the cornerstone of innovative and responsible scientific discovery.

References

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • University of Washington. (2025, February 28). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Brigham Young University. A Chemists' Guide to PPE. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • 3M. PPE Solutions for Chemical Industries. Retrieved from [Link]

  • Google Patents. US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
  • University of Cyprus. (2024, April). Laboratory Health & Safety Rules. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Google Patents. US4954648A - Method for the bromination of aromatic compound.
  • ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • National Institutes of Health. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methylindazol-3-amine
Reactant of Route 2
4-Bromo-1-methylindazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.